Product packaging for Ivabradine hydrobromide(Cat. No.:CAS No. 1190604-70-6)

Ivabradine hydrobromide

Cat. No.: B15192190
CAS No.: 1190604-70-6
M. Wt: 549.5 g/mol
InChI Key: ZVSIMBFKBQCPEX-ZMBIFBSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ivabradine hydrobromide is the hydrobromide salt form of ivabradine, a well-characterized specific bradycardic agent that acts as a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel . Its primary research value lies in its pure heart rate-lowering effect, achieved by selectively blocking the pacemaker "funny current" (I f ) in the sinoatrial node without affecting myocardial contractility or ventricular repolarization . This unique mechanism of action, which is distinct from that of beta-blockers or calcium channel blockers, makes it a valuable pharmacological tool for studying heart rate regulation, cardiac pacemaker activity, and the role of HCN channels in various physiological and pathophysiological contexts . In research settings, this compound is used to investigate conditions such as chronic stable angina, heart failure with reduced ejection fraction (HFrEF), and inappropriate sinus tachycardia, providing insights into the consequences of isolated heart rate reduction . Furthermore, its application extends to basic science studies exploring the function of HCN channels not only in cardiac tissue but also in the nervous system . Researchers can utilize this compound to probe channelopathies and develop novel therapeutic strategies targeting I f . The compound is supplied with detailed analytical documentation to ensure research reproducibility. It is critical to note that this product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H37BrN2O5 B15192190 Ivabradine hydrobromide CAS No. 1190604-70-6

Properties

CAS No.

1190604-70-6

Molecular Formula

C27H37BrN2O5

Molecular Weight

549.5 g/mol

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrobromide

InChI

InChI=1S/C27H36N2O5.BrH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1

InChI Key

ZVSIMBFKBQCPEX-ZMBIFBSDSA-N

Isomeric SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Br

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ivabradine Hydrobromide on HCN Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which ivabradine hydrobromide, a heart rate-lowering agent, interacts with and inhibits Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. The document details the binding site, the isoform-specific state-dependence of the block, and quantitative data on its inhibitory effects. Furthermore, it outlines the key experimental methodologies used to elucidate this mechanism.

Core Mechanism of Action: State-Dependent Pore Block

Ivabradine exerts its inhibitory effect on HCN channels by directly binding within the ion-conducting pore of the channel. This binding is not static; it is a dynamic process that is highly dependent on the conformational state of the channel, and intriguingly, this state-dependence varies between different HCN channel isoforms.

For the cardiac pacemaker channel, HCN4 , ivabradine acts as an open-channel blocker .[1][2] This means that the drug can only access its binding site when the channel is in the open conformation, which is induced by hyperpolarization of the cell membrane.[1][2] Ivabradine, being a lipophilic molecule, is thought to cross the cell membrane and enter the pore from the intracellular side.[3] The repetitive cycling between open and closed states, as occurs during the diastolic depolarization phase in sinoatrial node cells, enhances the blocking effect, a characteristic known as "use-dependence".[4][5]

In contrast, for the HCN1 isoform, which is predominantly found in the nervous system, ivabradine acts as a closed-channel blocker .[2] This indicates that the drug can bind to the channel when it is in its closed state. This isoform-specific difference in the mechanism of action has significant implications for the pharmacological profile of ivabradine and the potential for developing isoform-selective drugs.

Recent structural studies have provided a high-resolution view of ivabradine bound within the open pore of the HCN4 channel.[3] These studies confirm that the drug molecule lodges itself in a cavity below the selectivity filter, physically occluding the ion permeation pathway.[6] Molecular dynamics simulations suggest that the positively charged tertiary amine of ivabradine contributes to the block by electrostatically repelling permeating cations.[3]

The Ivabradine Binding Site: Key Amino Acid Residues

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues that form the binding pocket for ivabradine within the HCN4 channel. The key residues are located in the S6 transmembrane helix, which lines the inner vestibule of the pore.[6]

Specifically, the following residues in human HCN4 have been identified as critical for ivabradine binding:

  • Tyrosine 506 (Y506): Mutation of this residue to alanine (Y506A) significantly reduces the blocking efficacy of ivabradine.[6]

  • Phenylalanine 509 (F509): The F509A mutation also leads to a decrease in ivabradine's potency.[6]

  • Isoleucine 510 (I510): Similar to Y506 and F509, mutating this residue to alanine (I510A) diminishes the inhibitory effect of the drug.[6]

These residues collectively create a hydrophobic pocket within the pore that accommodates the ivabradine molecule. The interaction between ivabradine and these residues stabilizes the drug in its blocking position.

Quantitative Data: Ivabradine's Inhibitory Potency

The inhibitory effect of ivabradine on HCN channels has been quantified in numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data from electrophysiological experiments.

ChannelIC50 (µM)Hill Coefficient (nH)Experimental ConditionReference
Wild-Type hHCN42.10.74Repetitive voltage steps (-140 mV / +5 mV)[6]
Wild-Type mHCN10.94Not ReportedRepetitive voltage steps (-100 mV / +5 mV)[2]
Wild-Type hHCN40.5Not ReportedNot Specified[4]
Wild-Type hHCN4 (Open State)120.70.5Long hyperpolarizing step (-100 mV)[6][7]

Table 1: Inhibitory Potency (IC50) of Ivabradine on Wild-Type HCN Channels.

hHCN4 MutantIC50 (µM)Hill Coefficient (nH)Fold Change in IC50 vs. WTReference
Y506A57.71.02~27.5[6]
F509A44.00.73~21.0[6]
I510A47.70.83~22.7[6]
Y506A-I510A2213.00.7~1054[6]
Y506A-F509A42.50.8~20.2[6]
Y506A-F509A-I510A1215.00.68~578.6[6]

Table 2: Effect of Mutations in the Ivabradine Binding Site on its Inhibitory Potency in hHCN4 Channels.

Experimental Protocols

The elucidation of ivabradine's mechanism of action has relied on a combination of electrophysiology, molecular biology, and computational modeling. Below are detailed methodologies for the key experiments cited.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for the heterologous expression of HCN channels due to their low endogenous expression of these channels and high transfection efficiency.[5][6][8]

  • Culture Conditions: HEK293 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% sodium pyruvate, and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5][6]

  • Transfection: For transient transfection, various methods can be employed, including calcium phosphate precipitation or lipid-based transfection reagents.[9][10] Plasmids containing the cDNA for the desired HCN channel isoform (wild-type or mutant) are introduced into the HEK293 cells. A co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), is often used to identify successfully transfected cells for electrophysiological recordings.[8]

Site-Directed Mutagenesis
  • Methodology: To introduce specific point mutations into the HCN4 cDNA, the QuikChange II XL Site-Directed Mutagenesis Kit (Agilent Technologies) is frequently utilized.[6][11][12]

  • Primer Design: Mutagenic primers are designed to be complementary to the template DNA and contain the desired mutation at the center. The primers should be between 25 and 45 bases in length, with a melting temperature (Tm) of ≥ 78°C.

  • PCR Amplification: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase (such as PfuUltra) to amplify the entire plasmid containing the gene of interest with the mutagenic primers.

  • Template Digestion: The parental, non-mutated DNA template is digested using the Dpn I restriction enzyme, which specifically targets methylated and hemimethylated DNA. The newly synthesized, mutated DNA is not methylated and therefore remains intact.

  • Transformation: The mutated plasmid is then transformed into competent E. coli cells (e.g., XL10-Gold) for amplification. The mutations are confirmed by DNA sequencing.

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: This technique is used to record the ionic currents flowing through the HCN channels in the cell membrane of transfected HEK293 cells and to study the effect of ivabradine on these currents.[13]

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 D-glucose, 5 HEPES-NaOH (pH 7.4). To isolate HCN currents, blockers of other channels such as 1 mM BaCl2 and 2 mM MnCl2 are often added.[6]

    • Internal (Pipette) Solution (in mM): 10 NaCl, 130 K-Aspartate, 0.5 MgCl2, 1 EGTA-KOH, 1 HEPES-KOH, 2 ATP (Na-salt), 0.1 GTP (Na-salt), 5 phosphocreatine (pH 7.2).[6]

  • Recording Procedure:

    • A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with a transfected cell.

    • A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.

    • The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and the membrane potential.

  • Voltage Protocols: To study the state-dependent block by ivabradine, specific voltage protocols are applied:

    • To study open-channel block: Repetitive voltage steps are applied to cycle the channels between the open and closed states (e.g., from a holding potential of -35 mV, a hyperpolarizing step to -140 mV to open the channels, followed by a depolarizing step to +5 mV to close them).[2][6]

    • To assess block in the open state: A long hyperpolarizing step (e.g., to -100 mV for 100 seconds) is applied to maintain the channels in a predominantly open state during drug application.[6][7]

  • Data Analysis: The recorded currents are amplified, filtered, and digitized. The amplitude of the current is measured to determine the extent of block by ivabradine at different concentrations, from which the IC50 value is calculated by fitting the data to the Hill equation.

Homology Modeling and Molecular Docking
  • Objective: In the absence of a crystal structure, homology modeling is used to predict the three-dimensional structure of the HCN4 channel pore. Molecular docking is then used to predict the binding mode of ivabradine within this model.[14]

  • Homology Modeling Protocol:

    • Template Selection: A known crystal structure of a related ion channel, such as the bacterial KcsA potassium channel, is used as a template.[6]

    • Sequence Alignment: The amino acid sequence of the hHCN4 pore region (S5-P-S6) is aligned with the sequence of the template.

    • Model Building: A 3D model of the hHCN4 pore is generated based on the alignment with the template structure using software like MODELLER. Models are often created for both the open and closed states of the channel.[6]

  • Molecular Docking Protocol:

    • Ligand and Receptor Preparation: The 3D structure of ivabradine is prepared, and the homology model of the HCN4 pore is set up as the receptor.

    • Docking Simulation: A docking program (e.g., AutoDock) is used to systematically search for the most favorable binding poses of ivabradine within the inner vestibule of the HCN4 pore model.[14]

    • Analysis: The predicted binding poses are analyzed to identify the key interactions (e.g., hydrophobic interactions, hydrogen bonds) between ivabradine and the amino acid residues of the channel.

Visualizations of Signaling Pathways and Workflows

Ivabradine_HCN4_Block_Mechanism cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Ivabradine_ext Ivabradine (Extracellular) Ivabradine_int Ivabradine (Intracellular) Ivabradine_ext->Ivabradine_int Lipophilic Diffusion HCN4_blocked HCN4 Channel (Blocked) Ivabradine_int->HCN4_blocked HCN4_closed HCN4 Channel (Closed State) HCN4_open HCN4 Channel (Open State) HCN4_closed->HCN4_open Hyperpolarization HCN4_open->HCN4_closed Depolarization HCN4_open->HCN4_blocked Ivabradine Binding (Intracellular) Ion_flow Ion Flow (Na+, K+) HCN4_open->Ion_flow No_ion_flow No Ion Flow HCN4_blocked->No_ion_flow

Caption: Ivabradine's open-channel block mechanism on HCN4 channels.

Experimental_Workflow cluster_molbio Molecular Biology cluster_electrophys Electrophysiology hcn4_cdna hHCN4 cDNA mutagenesis Site-Directed Mutagenesis (QuikChange) hcn4_cdna->mutagenesis transfection Transfection into HEK293 Cells hcn4_cdna->transfection mutant_cdna Mutant hHCN4 cDNA mutagenesis->mutant_cdna mutant_cdna->transfection transfected_cells Transfected HEK293 Cells transfection->transfected_cells patch_clamp Whole-Cell Patch-Clamp transfected_cells->patch_clamp current_recording HCN Current Recording patch_clamp->current_recording ivabradine_app Ivabradine Application current_recording->ivabradine_app data_analysis IC50 Determination ivabradine_app->data_analysis

Caption: Workflow for studying ivabradine's effect on HCN channels.

References

Synthesis and Crystallization of Ivabradine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and crystallization process of Ivabradine Hydrobromide, a key pharmaceutical intermediate. The following sections detail the chemical synthesis pathway and the subsequent crystallization methodology, supported by quantitative data and process visualizations.

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that involves the formation of key intermediates. A common and efficient route proceeds through the coupling of two main building blocks followed by a reduction and salt formation.

Synthesis Pathway

The synthesis commences with the preparation of the key intermediate, ((S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-yl-methyl)-methyl-amine, followed by its reaction with an iodopropyl-benzazepinone derivative. The resultant compound is then hydrogenated to yield ivabradine base, which is subsequently converted to its hydrobromide salt.[1]

Synthesis_Pathway A 3-(2-bromo-4,5-dimethoxyphenyl)-propionitrile B Carbonitrile Intermediate (III) A->B Multiple Steps C ((S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-yl-methyl)-methyl-amine (VIIIb) B->C Reduction E Dehydro-Ivabradine (Xb) C->E Coupling with (XI) D Iodopropyl-benzazepinone derivative (XI) D->E F Ivabradine Base E->F Hydrogenation (Pd/C catalyst) G This compound (I) F->G Salt Formation (HBr)

A simplified reaction scheme for the synthesis of this compound.
Experimental Protocol for Synthesis

The following protocol is a synthesized representation of the key steps described in the literature for the industrial production of this compound.[1]

Step 1: Hydrogenation of Dehydro-Ivabradine Salt

  • The base of 3-{3-[((S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-ylmethyl)-methylamino]-propyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepine-2-one salt (Formula X) is liberated using potassium carbonate (K₂CO₃). This can be done with or without isolation of the free base.

  • The resulting base is subjected to catalytic hydrogenation in the presence of a Palladium-on-Carbon (Pd/C) catalyst.

  • The reaction is carried out in an alcohol-based solvent, such as ethanol or methanol.

  • The hydrogenation is conducted at a pressure of 1-15 bar and a temperature ranging from 25-100°C.

  • Upon completion of the reaction, the catalyst is filtered off.

Step 2: Formation of this compound

  • The reaction mixture containing the ivabradine free base is treated with hydrobromic acid (HBr) to form the hydrobromide salt.

  • The resulting this compound salt precipitates from the solution.

  • The solid is then isolated for purification.

Quantitative Data for Synthesis
ParameterValueReference
Yield >75%[1]
Purity >99.5%[1]
Hydrogenation Pressure 1-15 bar[1]
Hydrogenation Temperature 25-100°C[1]

Crystallization of this compound

The crystallization process is critical for obtaining this compound with the desired purity, crystal form, and physical properties suitable for pharmaceutical formulation.

Crystallization Workflow

A typical crystallization process for this compound involves dissolving the crude salt in a suitable solvent at an elevated temperature, followed by controlled cooling to induce crystallization. The resulting crystals are then isolated and dried.

Crystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Ivabradine Hydrobromide C Heating to Dissolve A->C B Polar Organic Solvent (e.g., Methanol, Ethanol) B->C D Controlled Cooling C->D E Crystal Nucleation & Growth D->E F Filtration E->F G Washing with Solvent F->G H Drying under Vacuum G->H I Crystalline Ivabradine Hydrobromide H->I

A general workflow for the crystallization of this compound.
Experimental Protocol for Crystallization

The following protocol outlines the general procedure for the crystallization of this compound.[1]

  • Dissolution: The crude this compound is dissolved in a polar organic solvent, preferably methanol or ethanol. The mixture is heated to ensure complete dissolution.

  • Crystallization by Cooling: The hot solution is then subjected to controlled cooling. This gradual reduction in temperature decreases the solubility of this compound, leading to the formation of crystals.

  • Crystallization by Anti-Solvent Addition (Alternative): Alternatively, crystallization can be induced by adding a solvent in which this compound is less soluble (an anti-solvent) to the methanolic or ethanolic solution.

  • Isolation: The crystallized solid is isolated from the mother liquor by filtration.

  • Drying: The isolated crystals are dried, typically under vacuum, to remove any residual solvent.

Quantitative and Qualitative Data for Crystallization
ParameterDescriptionReference
Crystallization Solvents Methanol, Ethanol[1]
Crystallization Method Cooling of the organic solution or precipitation with an anti-solvent[1]
Melting Point 185 °C[1]
Hygroscopicity The specific crystalline form is not hygroscopic and its crystal structure is stable even at 80% humidity.[1]

It is important to note that different crystallization conditions can lead to various polymorphic forms of ivabradine salts, which may exhibit different physical properties. While much of the detailed polymorphism research has been published on ivabradine hydrochloride, the principles of solvent selection and cooling profiles are analogous and critical for controlling the crystal form of the hydrobromide salt.

References

The Role of Ivabradine Hydrobromide in Sinoatrial Node Pacemaker Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivabradine hydrobromide is a heart rate-lowering agent that acts by selectively and specifically inhibiting the "funny" current (If) in the sinoatrial (SA) node, the heart's natural pacemaker.[1][2] This unique mechanism of action allows for the reduction of heart rate without impacting myocardial contractility, ventricular repolarization, or blood pressure.[1][2][3] This technical guide provides an in-depth analysis of ivabradine's role in modulating sinoatrial node pacemaker activity, detailing its molecular mechanism, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects.

Introduction: The Sinoatrial Node and the "Funny" Current

The sinoatrial node is a specialized cluster of cells in the right atrium of the heart that spontaneously generates electrical impulses, thereby setting the normal heart rhythm. The intrinsic automaticity of SA node cells is primarily driven by a slow diastolic depolarization phase, which is largely mediated by the "funny" current (If).[2][4]

The If current is a mixed sodium-potassium inward current that is activated upon hyperpolarization at the end of an action potential.[5][6] It is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][7] Four isoforms of the HCN channel (HCN1-4) have been identified, with HCN4 being the predominant isoform expressed in the human sinoatrial node.[8][9] The activity of HCN channels, and thus the If current, is modulated by the autonomic nervous system, with sympathetic stimulation increasing the current and parasympathetic stimulation decreasing it.

Mechanism of Action of this compound

Ivabradine exerts its bradycardic effect by directly and selectively inhibiting the If current in the SA node.[10][11] This inhibition is use-dependent, meaning that the blocking effect is more pronounced at higher heart rates.[12][13]

Ivabradine enters the HCN channel pore from the intracellular side when the channel is in its open state.[2][4] The blockade is strengthened by depolarization and relieved by hyperpolarization.[8] By inhibiting the If current, ivabradine reduces the slope of the diastolic depolarization in SA node cells.[1][4] This prolongs the time it takes for the membrane potential to reach the threshold for firing an action potential, resulting in a dose-dependent reduction in heart rate.[14][15]

Crucially, ivabradine's action is specific to the If current at therapeutic concentrations, with no significant effects on other cardiac ion channels, including those responsible for ventricular repolarization and myocardial contractility.[2][3] This selectivity accounts for its favorable safety profile, lacking the negative inotropic and other cardiovascular side effects associated with other heart rate-lowering agents like beta-blockers and calcium channel blockers.[1][2]

Quantitative Data on Ivabradine's Effects

The following tables summarize key quantitative data from various studies on the effects of ivabradine.

Table 1: Inhibitory Concentration (IC50) of Ivabradine on HCN Channels

HCN IsoformSpeciesExpression SystemIC50 (µM)Reference
hHCN4HumanCHO Cells0.5[9]
hHCN4HumanHEK 293 Cells2.0[8][16]
mHCN1MouseHEK 293 Cells0.94[8][16]

Table 2: Effect of Ivabradine on Sinoatrial Node Firing Rate

SpeciesPreparationIvabradine Concentration (µM)Reduction in Firing Rate (%)Reference
RabbitIsolated SAN0.110% (after 3h)[9]
RabbitIsolated SAN0.314% (after 2h)[9]
RabbitIsolated SAN117% (after 1.5h)[9]
Guinea-pigIsolated SAN333% (at 40 min)[9]
RabbitIsolated SAN321% (at 40 min)[9]
PigIsolated SAN315% (at 40 min)[9]
Rabbit (Control)Isolated SAN1026[17]
Rabbit (Heart Failure)Isolated SAN1029[17]

Table 3: Effect of Ivabradine on If Current in Sinoatrial Node Cells

SpeciesPreparationIvabradine Concentration (µM)If Reduction (%)Membrane Potential (mV)Reference
RabbitIsolated SANC360 ± 8-92 ± 4[5]
RabbitIsolated SANC341 ± 6~-60[5]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of ivabradine.

Heterologous Expression of HCN Channels and Electrophysiological Recording

Objective: To determine the inhibitory effect of ivabradine on specific HCN channel isoforms.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells are cultured under standard conditions.[8][9] The cells are then transiently or stably transfected with plasmids containing the cDNA for the desired human or mouse HCN isoform (e.g., hHCN4, mHCN1).[8][9]

  • Whole-Cell Patch-Clamp Recording: Transfected cells are identified, often by co-transfection with a fluorescent marker. The whole-cell patch-clamp technique is used to record ionic currents.

  • Voltage Protocol: To elicit the If current, a hyperpolarizing voltage step protocol is applied. For example, from a holding potential of -40 mV, hyperpolarizing steps of increasing amplitude (e.g., from -50 mV to -140 mV in 10 mV increments) are applied.

  • Drug Application: Ivabradine is applied to the cells via the bath solution at various concentrations. The effect of the drug on the If current amplitude is measured at steady-state for each concentration.

  • Data Analysis: The concentration-response curve is plotted, and the IC50 value is calculated by fitting the data to a Hill equation.

Isolation of Sinoatrial Node Cells and Action Potential Recording

Objective: To investigate the effect of ivabradine on the spontaneous firing rate of native pacemaker cells.

Methodology:

  • Tissue Preparation: The heart is excised from the animal model (e.g., rabbit, guinea-pig). The sinoatrial node region is carefully dissected and placed in a low-Ca2+, low-Mg2+ solution.

  • Enzymatic Dissociation: The tissue is subjected to enzymatic digestion using a combination of enzymes such as collagenase and protease to isolate single sinoatrial node cells.

  • Intracellular Recording: Spontaneous action potentials are recorded from the isolated cells using the perforated patch-clamp or conventional whole-cell patch-clamp technique in current-clamp mode.

  • Drug Perfusion: Ivabradine is perfused at different concentrations, and the changes in action potential parameters, including the firing frequency, diastolic depolarization rate, and maximum diastolic potential, are recorded.[18]

  • Data Analysis: The percentage change in firing rate is calculated for each concentration of ivabradine.

Isolated Atria Preparation and Beating Rate Measurement

Objective: To assess the effect of ivabradine on the spontaneous beating rate of an intact atrial preparation.

Methodology:

  • Preparation: The right atrium, containing the sinoatrial node, is dissected from an animal heart (e.g., rat) and mounted in an organ bath containing oxygenated physiological salt solution at a constant temperature.[9]

  • Transducer Recording: The spontaneous contractions of the atrium are recorded using an isometric force transducer. The output of the transducer provides a measure of the beating rate.

  • Drug Administration: Ivabradine is added to the organ bath in a cumulative manner to obtain a concentration-response relationship.

  • Data Analysis: The effect of ivabradine on the beating rate is quantified, and the concentration required to produce a certain level of inhibition (e.g., IC30) is determined.[9]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to ivabradine's action.

Ivabradine_Mechanism_of_Action cluster_SAN_Cell Sinoatrial Node Pacemaker Cell cluster_Effect Effect of Ivabradine HCN_Channel HCN4 Channel (Open State) If_Current Funny Current (If) (Na+/K+ influx) HCN_Channel->If_Current Mediates Reduced_If Reduced If Current Ivabradine_Intra Ivabradine (Intracellular) Ivabradine_Intra->HCN_Channel Blocks channel pore Diastolic_Depolarization Slow Diastolic Depolarization If_Current->Diastolic_Depolarization Initiates Action_Potential Action Potential Firing Diastolic_Depolarization->Action_Potential Triggers Heart_Rate Heart Rate Action_Potential->Heart_Rate Determines Reduced_Slope Reduced Slope of Diastolic Depolarization Reduced_If->Reduced_Slope Leads to Reduced_HR Reduced Heart Rate Reduced_Slope->Reduced_HR Results in

Caption: Mechanism of Ivabradine Action on the Sinoatrial Node.

Experimental_Workflow_Patch_Clamp A Cell Culture & Transfection (e.g., HEK293 with hHCN4) B Whole-Cell Patch-Clamp Setup A->B C Application of Hyperpolarizing Voltage Steps B->C D Recording of Baseline If Current C->D E Perfusion with Ivabradine (Varying Concentrations) D->E F Recording of If Current in Presence of Ivabradine E->F G Data Analysis: Concentration-Response Curve & IC50 Calculation F->G

Caption: Experimental Workflow for Patch-Clamp Analysis.

Signaling_Pathway cluster_Membrane Cell Membrane cluster_Extracellular Extracellular cluster_Intracellular Intracellular HCN_Channel HCN4 Channel AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP G_Protein G-protein G_Protein->AC NE Norepinephrine Beta_AR β-Adrenergic Receptor NE->Beta_AR Beta_AR->G_Protein ATP ATP cAMP->HCN_Channel Directly binds and increases channel opening Ivabradine Ivabradine Ivabradine->HCN_Channel Blocks pore

Caption: Signaling Pathway of If Current Modulation.

Conclusion

This compound represents a targeted therapeutic approach to heart rate reduction by selectively inhibiting the If current in the sinoatrial node. Its unique mechanism of action, which preserves myocardial contractility and other electrophysiological parameters, makes it a valuable tool in cardiovascular medicine. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of If inhibition.

References

The Pharmacodynamics of Ivabradine Hydrobromide on Cardiac Myocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivabradine hydrobromide is a selective and specific inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are the primary conduits of the "funny" current (If) in cardiac pacemaker cells. This technical guide provides a comprehensive overview of the pharmacodynamics of ivabradine on cardiac myocytes, detailing its molecular mechanism of action, effects on cardiac electrophysiology, and the downstream signaling pathways it modulates. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visual diagrams generated using the DOT language illustrate the core signaling pathways and experimental workflows.

Introduction

Ivabradine is a heart rate-lowering agent used in the treatment of chronic stable angina pectoris and chronic heart failure.[1][2][3] Its unique mechanism of action, the selective inhibition of the If current in the sinoatrial (SA) node, distinguishes it from other heart rate-lowering drugs like beta-blockers and calcium channel blockers.[1][4] This selectivity allows for a reduction in heart rate without significant effects on myocardial contractility, atrioventricular conduction, or blood pressure.[4][5] This guide delves into the intricate pharmacodynamic properties of ivabradine at the cellular level of the cardiac myocyte.

Mechanism of Action

The primary molecular target of ivabradine is the HCN channel, with a particular prominence of the HCN4 isoform in the human sinoatrial node.[2][6][7] The If current, carried by HCN channels, is a mixed sodium-potassium inward current activated upon hyperpolarization at the end of an action potential.[1] This current is responsible for initiating the diastolic depolarization phase in pacemaker cells, thereby controlling the heart rate.[1]

Ivabradine exhibits a use-dependent and concentration-dependent blockade of HCN channels.[5][7] It enters the channel pore from the intracellular side when the channel is in its open state.[5][8] By inhibiting the If current, ivabradine reduces the slope of diastolic depolarization, which prolongs the time to reach the threshold for the next action potential and consequently slows the firing rate of the SA node.[4][9]

Signaling Pathway of Ivabradine Action

Ivabradine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HCN4 HCN4 Channel (Open State) HCN4_blocked HCN4 Channel (Blocked) HCN4->HCN4_blocked If_current Funny Current (If) (Na+/K+ influx) HCN4_blocked->If_current Blocks Ivabradine_intra Ivabradine Ivabradine_intra->HCN4 Binds to open channel Diastolic_Depolarization Reduced Slope of Diastolic Depolarization If_current->Diastolic_Depolarization Initiates Heart_Rate Decreased Heart Rate Diastolic_Depolarization->Heart_Rate Controls

Caption: Ivabradine's mechanism of action on the HCN4 channel.

Quantitative Pharmacodynamic Data

The inhibitory effects of ivabradine on HCN channels and its physiological consequences have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Concentration (IC50) of Ivabradine
Channel/CurrentPreparationIC50 (µM)Reference
hHCN4CHO cells0.5[7]
mHCN1HEK 293 cells0.94[6][10]
hHCN4HEK 293 cells2.0[6][10]
Ih (native HCN)Small sensory neurons1.4[11]
Nav1.5tsA-201 cells30[12]
Table 2: Electrophysiological Effects of Ivabradine
ParameterSpecies/PreparationIvabradine ConcentrationEffectReference
Heart RateRabbit SAN0.1 µM10% reduction after 3h[7]
Heart RateRabbit SAN0.3 µM14% reduction after 2h[7]
Heart RateRabbit SAN1 µM17% reduction after 1.5h[7]
Beating RateRat right atria0.2 µM (IC30)30% reduction after 3h[7]
Action Potential FrequencyGuinea-pig SAN3 µM33% decrease at 40 min[7]
Action Potential FrequencyRabbit SAN3 µM21% decrease at 40 min[7]
Action Potential FrequencyPig SAN3 µM15% decrease at 40 min[7]
If CurrentRabbit SANC3 µM60% reduction at -92 mV[13]

Experimental Protocols

Patch-Clamp Electrophysiology for HCN Channel Inhibition

Objective: To measure the inhibitory effect of ivabradine on specific HCN channel isoforms.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells are cultured under standard conditions. Cells are transiently transfected with plasmids encoding the desired human HCN isoform (e.g., hHCN1 or hHCN4) using a suitable transfection reagent.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

    • Pipette Solution (intracellular): Contains (in mM): 130 KCl, 10 NaCl, 2 MgATP, 0.3 Na-GTP, 10 HEPES, adjusted to pH 7.3 with KOH.

    • Bath Solution (extracellular): Contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Voltage Protocol:

    • Cells are held at a holding potential of -40 mV.

    • Hyperpolarizing voltage steps (e.g., to -120 mV for 2-4 seconds) are applied to activate the HCN channels and elicit the If current.

    • A depolarizing step (e.g., to 0 mV) is then applied to measure tail currents.

  • Drug Application: this compound is dissolved in the extracellular solution to achieve the desired concentrations. The drug is applied to the cells via a perfusion system.

  • Data Analysis: The peak tail current amplitude is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.

Experimental Workflow: Patch-Clamp Assay

Patch_Clamp_Workflow start Start cell_culture Cell Culture (HEK293 or CHO) start->cell_culture transfection Transfection with HCN4 plasmid cell_culture->transfection patch_clamp Whole-Cell Patch-Clamp Setup transfection->patch_clamp recording_control Record Baseline If Current patch_clamp->recording_control perfusion Perfusion with Ivabradine Solution recording_control->perfusion recording_drug Record If Current with Ivabradine perfusion->recording_drug data_analysis Data Analysis (IC50 Calculation) recording_drug->data_analysis end End data_analysis->end

Caption: Workflow for patch-clamp analysis of Ivabradine.

Beyond If Inhibition: Other Potential Mechanisms

While the primary pharmacodynamic effect of ivabradine is the inhibition of the If current, some studies suggest other potential mechanisms that may contribute to its overall cardiovascular effects, particularly at higher concentrations. These include:

  • Inhibition of Voltage-Gated Sodium Channels (Nav1.5): Ivabradine has been shown to inhibit Nav1.5 channels, which could contribute to its effects on atrioventricular conduction.[12][14]

  • Effects on Intracellular Signaling: Some research indicates that ivabradine may influence intracellular signaling pathways involved in cardiac remodeling, such as the PI3K/AKT/mTOR pathway, and may have effects on autophagy and apoptosis.[15][16]

  • Anti-inflammatory and Anti-fibrotic Effects: Studies in animal models suggest that ivabradine may reduce myocardial inflammation, oxidative stress, and fibrosis, which are key components of cardiac remodeling.[17][18][19]

Signaling Pathways in Cardiac Remodeling

Ivabradine_Remodeling_Pathway cluster_pathways Intracellular Signaling Pathways cluster_outcomes Cellular Outcomes Ivabradine Ivabradine PI3K_AKT PI3K/AKT/mTOR Pathway Ivabradine->PI3K_AKT MAPK p38 MAPK Pathway Ivabradine->MAPK TGF_beta TGF-β Signaling Ivabradine->TGF_beta Autophagy Increased Autophagy PI3K_AKT->Autophagy Apoptosis Decreased Apoptosis MAPK->Apoptosis Inflammation Decreased Inflammation MAPK->Inflammation Fibrosis Decreased Fibrosis TGF_beta->Fibrosis

Caption: Ivabradine's potential effects on cardiac remodeling pathways.

Conclusion

This compound's pharmacodynamics in cardiac myocytes are centered on its selective inhibition of the If current through HCN channels, leading to a dose-dependent reduction in heart rate. This targeted mechanism provides a significant advantage in the management of specific cardiovascular conditions. While its primary action is well-characterized, emerging evidence suggests broader effects on intracellular signaling pathways involved in cardiac remodeling, which warrants further investigation. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of cardiovascular drug development.

References

In-Vitro Characterization of Ivabradine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the in-vitro characterization of Ivabradine hydrobromide, a heart rate-lowering agent. The information is intended for researchers, scientists, and professionals involved in drug development and analysis. This document details the physicochemical properties, analytical methodologies, dissolution behavior, stability profile, and in-vitro pharmacology of Ivabradine, with a focus on its interaction with cardiac ion channels.

Physicochemical Properties

This compound's fundamental physical and chemical characteristics are crucial for its formulation and analytical development. While much of the published literature refers to Ivabradine hydrochloride, the properties are expected to be similar. Ivabradine hydrochloride is a white to almost white, hygroscopic powder.[1]

Table 1: Physicochemical Properties of Ivabradine

PropertyValueReference
Molecular Formula C27H36N2O5 (Ivabradine base)[2]
Molar Mass 468.594 g/mol (Ivabradine base)[2]
Molar Mass (HCl salt) 505.1 g/mol [3][4]
pKa pKa1: 8.5 (amine), pKa2: 2.4 (amide)[3]
LogP (neutral form) 2.1[3]
LogD (pH 7.4) 0.95[3]
UV Maximum (λmax) 286 - 287 nm[4][5][6]
Solubility (HCl salt) Freely soluble in water, methanol, and DMSO.[1][4]
Solubility in aqueous media (HCl salt) pH 1.1: 10.4 mg/mL, pH 7.6: 38.9 mg/mL, pH 8.5: 7.8 mg/mL[3]

Analytical Methodologies

Accurate and precise analytical methods are essential for the quantification of Ivabradine in bulk drug and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the predominant method for Ivabradine analysis, offering high sensitivity and specificity. Various methods have been developed and validated for assay, impurity profiling, and stability studies.[5][7]

Table 2: Summary of Reported RP-HPLC Methods for Ivabradine Determination

ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)Reference
Discovery C8 (250x4.6 mm, 5µm)KH2PO4 Buffer: Acetonitrile (50:50)1.02602.517[8]
Inertsil ODS-3V (250x4.6 mm, 5µm)Not specifiedNot specified286~7[5]
Phenomenex Kinetex C18 (150x4.6 mm, 5µm)10 mM Ammonium Acetate (pH 6.0): Methanol (50:50 v/v)1.02853.1[7]
HemochromIntsil C18 (250x4.6 mm, 5µm)25mM KH2PO4 buffer (pH 3.0): Acetonitrile (30:70 v/v)0.62875.2[6]
Denali C18 (150x4.6 mm, 5µm)0.1% Orthophosphoric Acid: Acetonitrile (60:40 v/v)0.82602.290[9]
C18 VP-ODS (150x4.6 mm, 5µm)Buffer (pH 7.3): Methanol: Acetonitrile (55:15:30 v/v)1.0Not specified7.46[10]
Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol outlines a general procedure for a stability-indicating RP-HPLC method, based on common practices reported in the literature.[6][9]

1. Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of a buffer (e.g., potassium phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio. The pH of the buffer is adjusted as required.

  • Flow Rate: Typically 0.6 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

  • Detection Wavelength: 287 nm.

  • Injection Volume: 20 µL.

3. Standard Solution Preparation:

  • Accurately weigh a suitable amount of Ivabradine reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

4. Sample Solution Preparation:

  • For tablets, weigh and finely powder a number of tablets. Transfer a quantity of powder equivalent to a single dose into a volumetric flask.

  • Add a portion of the diluent (mobile phase), sonicate for approximately 25 minutes to dissolve the drug, and then dilute to volume.[8]

  • Filter the solution through a 0.45 µm filter before injection.

5. Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[6]

6. Forced Degradation Studies:

  • To establish the stability-indicating nature of the method, the drug is subjected to stress conditions:

    • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at elevated temperature.

    • Alkali Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at elevated temperature.

    • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H2O2).

    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).

    • Photolytic Degradation: Expose the drug solution to UV light.

  • Analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Ivabradine peak.[6]

G cluster_prep Sample & Standard Preparation cluster_stress Forced Degradation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation RefStd Reference Standard RefSol Prepare Standard Solution RefStd->RefSol DrugProd Drug Product (Tablets) SampleSol Prepare Sample Solution DrugProd->SampleSol HPLC Inject into HPLC System (C18 Column, UV 287 nm) RefSol->HPLC SampleSol->HPLC Stress Subject Drug to Stress: - Acid - Base - Oxidation - Heat - Light Stress->HPLC Chrom Obtain Chromatograms HPLC->Chrom PeakAnalysis Analyze Peak Area, Retention Time, Resolution Chrom->PeakAnalysis Validation Validate Method (ICH Q2) - Linearity - Accuracy - Precision PeakAnalysis->Validation Stability Confirm Peak Purity & Resolution of Degradants PeakAnalysis->Stability

Workflow for a stability-indicating HPLC method.

In-Vitro Dissolution Studies

Dissolution testing is critical for predicting the in-vivo performance of solid oral dosage forms. For Ivabradine, a Biopharmaceutics Classification System (BCS) Class I drug (high solubility, high permeability), dissolution is generally rapid.

Table 3: In-Vitro Dissolution Parameters for Ivabradine Tablets

ApparatusDissolution MediumVolume (mL)Speed (rpm)Temperature (°C)Reference
USP Type I (Basket)pH 1.2 Buffer9005037.0 ± 0.5[11][12]
Not specifiedpH 1.2 (0.1 M HCl), Water, pH 7.4 Phosphate BufferNot specifiedNot specifiedNot specified
Experimental Protocol: Dissolution Testing

This protocol describes a standard procedure for evaluating the dissolution of Ivabradine tablets.[11]

1. Apparatus:

  • USP Dissolution Apparatus I (Basket) or II (Paddle).

2. Dissolution Medium:

  • 900 mL of a specified medium (e.g., 0.1 N HCl, pH 1.2) maintained at 37 ± 0.5°C.

3. Procedure:

  • Place one tablet in each dissolution vessel.

  • Begin rotation of the baskets/paddles at a specified speed (e.g., 50 rpm).

  • Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 10, 20, 30 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.

  • Filter the samples and analyze the concentration of dissolved Ivabradine using a validated analytical method, such as UV-Vis spectrophotometry at 287 nm or HPLC.

4. Data Analysis:

  • Calculate the cumulative percentage of the drug released at each time point.

  • For immediate-release formulations, a common specification is not less than 85% of the labeled amount dissolved within 15 minutes.

In-Vitro Pharmacology

Ivabradine's primary pharmacological effect is the selective inhibition of the "funny" current (I-f) in the sinoatrial (SA) node of the heart.[2][13][14] This current is crucial for generating the spontaneous diastolic depolarization that sets the heart's rhythm.

Mechanism of Action: I-f Current Inhibition

The I-f current is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[15][16] Ivabradine specifically blocks these channels, primarily the HCN4 isoform, which is highly expressed in the SA node.[17][18] By blocking the I-f current, Ivabradine slows the rate of diastolic depolarization, leading to a dose-dependent reduction in heart rate without affecting myocardial contractility or ventricular repolarization.[13][19]

Ivabradine is an open-channel blocker, meaning it binds to the channel preferentially when it is in the open state.[17][20] The block is use-dependent and is strengthened by depolarization.[17]

G cluster_cell Sinoatrial Node Pacemaker Cell AP Action Potential (Repolarization) Hyperpol Membrane Hyperpolarization (below -40/-50 mV) AP->Hyperpol HCN HCN4 Channel Hyperpol->HCN Activates If_current If 'Funny' Current (Na+ influx) HCN->If_current Mediates DD Slow Diastolic Depolarization If_current->DD Initiates Threshold Threshold Potential DD->Threshold Reaches NewAP New Action Potential Threshold->NewAP NewAP->AP Ivabradine Ivabradine Block Block Ivabradine->Block Block->HCN Binds to open state Block->If_current Inhibits Block->DD Slows Rate

Signaling pathway of Ivabradine's action on the I-f current.
Selectivity and Potency

Ivabradine exhibits high selectivity for the I-f current compared to other cardiac ion channels. This selectivity is the basis for its favorable safety profile, as it lacks significant negative inotropic or lusitropic effects.[14]

Table 4: In-Vitro Inhibitory Activity of Ivabradine on Various Ion Channels

Channel / CurrentCell Type / Expression SystemIC50 / EffectReference
I-f (Funny Current) Isolated Rabbit SA Node CellsPotent inhibition[13]
HCN4 HEK293 CellsIC50 ≈ 2.0 - 4.28 µM[4][17]
HCN1 HEK293 CellsIC50 ≈ 0.94 - 4.5 µM[4][17]
Nav1.5 (Sodium Current) HEK293 CellsIC50 ≈ 30 µM[15]
Cav1.2 (L-type Calcium Current) HEK293 CellsNo significant inhibition at low µM concentrations[13][15]
hERG (Potassium Current) HEK293 CellsSignificant inhibition noted[15]
Myocardial Contractility Human Atrial Myocardial TissueNo change at therapeutic doses; slight increase at supratherapeutic doses[16]
Experimental Protocol: Patch-Clamp Electrophysiology for I-f Current Measurement

The patch-clamp technique is the gold standard for studying ion channel activity. This protocol provides a generalized workflow for assessing the effect of Ivabradine on the I-f current in isolated pacemaker cells.

1. Cell Isolation:

  • Isolate single sinoatrial node cells (SANC) from an appropriate animal model (e.g., rabbit heart) via enzymatic digestion.[13]

2. Electrophysiological Recording:

  • Use the whole-cell patch-clamp configuration to record membrane currents.

  • Perfuse the cells with a control extracellular solution (e.g., Tyrode's solution). The patch pipette is filled with an appropriate intracellular solution.

3. I-f Current Activation:

  • Hold the cell membrane potential at a level where I-f channels are deactivated (e.g., -35 mV).

  • Apply hyperpolarizing voltage steps to a range of potentials where I-f activates (e.g., from -40 mV to -125 mV). This will elicit the characteristic slowly activating inward I-f current.[20]

4. Application of Ivabradine:

  • After recording a stable baseline I-f current, perfuse the cell with the extracellular solution containing Ivabradine at various concentrations (e.g., 1-10 µM).

  • Repeat the hyperpolarizing voltage-step protocol in the presence of the drug.

5. Data Analysis:

  • Measure the amplitude of the I-f current at each voltage step before and after drug application.

  • Calculate the percentage of current inhibition at each concentration.

  • Construct a dose-response curve by plotting the percentage inhibition against the logarithm of the Ivabradine concentration.

  • Determine the IC50 value, which is the concentration of Ivabradine that causes 50% inhibition of the I-f current.

G cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_drug Drug Application cluster_analysis Data Analysis CellIsolation Isolate Sinoatrial Node Cells Patch Establish Whole-Cell Patch-Clamp Configuration CellIsolation->Patch Solutions Prepare Extracellular & Intracellular Solutions Solutions->Patch Baseline Record Baseline If Current (Hyperpolarizing Steps) Patch->Baseline ApplyIva Perfuse with Ivabradine Solution Baseline->ApplyIva RecordIva Record If Current in Presence of Drug ApplyIva->RecordIva Measure Measure Current Inhibition RecordIva->Measure DoseResponse Construct Dose-Response Curve Measure->DoseResponse IC50 Calculate IC50 Value DoseResponse->IC50

References

Ivabradine's Selective Inhibition of the Iƒ "Funny" Current: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivabradine is a heart rate-lowering agent that exhibits a high degree of selectivity for the "funny" or pacemaker current (Iƒ), which is predominantly found in the sinoatrial (SA) node of the heart.[1] This current, mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, is a key regulator of cardiac automaticity.[2] Ivabradine's unique mechanism of action, which involves the selective inhibition of the Iƒ current, allows for the reduction of heart rate without significantly affecting other cardiovascular parameters such as myocardial contractility or blood pressure.[3][4] This technical guide provides an in-depth overview of the molecular mechanism of ivabradine's interaction with HCN channels, a summary of key quantitative data, detailed experimental protocols for studying its effects, and visualizations of the relevant pathways and experimental workflows.

Mechanism of Action: Selective Inhibition of the Iƒ Current

The "funny" current (Iƒ) is an inward sodium-potassium current that is activated upon hyperpolarization of the cell membrane, a characteristic that led to its "funny" designation.[1] This current is responsible for the slow diastolic depolarization phase of the action potential in pacemaker cells of the sinoatrial node, thereby controlling the heart rate.[2] The channels that conduct the Iƒ current are encoded by the HCN gene family, with HCN4 being the predominant isoform in the SA node.[5]

Ivabradine exerts its therapeutic effect by directly and selectively inhibiting these HCN channels.[3] The inhibition is use-dependent, meaning that the drug has a higher affinity for channels that are in the open state.[6] Ivabradine enters the channel pore from the intracellular side and binds within the inner vestibule, effectively blocking the flow of ions.[6][7] This leads to a reduction in the slope of diastolic depolarization, a prolongation of the cardiac cycle, and consequently, a dose-dependent decrease in heart rate.[1][2]

Recent structural studies using cryo-electron microscopy have elucidated the precise binding site of ivabradine on HCN channels. For the HCN1 isoform, ivabradine binds to a pocket formed by the S1, S4, and HCN domains, preventing the conformational change of the S4 helix required for channel opening.[8] In the case of HCN4, ivabradine binds within the open pore, with key interactions involving residues such as Y507 and I511 on the S6 segment.[9][10][11]

Quantitative Data on Ivabradine's Effects

The following tables summarize key quantitative data from various studies on the effects of ivabradine.

Table 1: Ivabradine IC₅₀ Values for HCN Channel Isoforms

HCN IsoformCell Type/SystemIC₅₀ (µM)Reference
hHCN4CHO cells0.5[5]
hHCN4 (wild type)HEK293 cells2.1[12]
hHCN4 (Y506A mutant)HEK293 cells57.7[12]
hHCN4 (F509A mutant)HEK293 cells44.0[12]
hHCN4 (I510A mutant)HEK293 cells47.7[12]
hHCN4 (open state)HEK293 cells120.7[7]
hHCN1---Similar potency to HCN4[13]
hKv11.1 (hERG)tsA-201 cells11[14]
hKv1.5---29.0[13]

Table 2: Electrophysiological Effects of Ivabradine

ParameterPreparationIvabradine ConcentrationEffectReference
Spontaneous AP Firing RateRabbit SANC3 µM15% reduction[15]
Iƒ Amplitude (at -60 mV)Rabbit SANC3 µM41 ± 6% reduction[15]
Iƒ Amplitude (at -92 mV)Rabbit SANC3 µM60 ± 8% reduction[15]
Beating RateRat right atria0.2 µM (IC₃₀)30% reduction after 3h[5]
AP Frequency (SAN)Guinea-pig3 µM33% reduction at 40 min[5]
AP Frequency (SAN)Rabbit3 µM21% reduction at 40 min[5]
AP Frequency (SAN)Pig3 µM15% reduction at 40 min[5]

Experimental Protocols

Whole-Cell Patch-Clamp Recordings of Iƒ Current

This protocol is adapted from methodologies used to study Iƒ currents in isolated sinoatrial nodal cells (SANC).[16]

  • Cell Preparation: Single SANC are isolated from rabbit hearts by enzymatic digestion.

  • Pipette Solution (Intracellular):

    • 100 mM K-gluconate

    • 2.5 mM MgATP

    • 2.5 mM Na₂ATP

    • 5 mM HEPES

    • 20 mM KCl

    • 5 mM EGTA

    • 2 mM CaCl₂

    • pH adjusted to 7.2 with KOH.

  • External Solution (Tyrode's Solution): Standard Tyrode's solution is used as the extracellular buffer.

  • Recording:

    • Whole-cell patch-clamp configuration is established.

    • Membrane series resistance and whole-cell and pipette capacities are compensated electronically (up to 90%).

    • The holding potential is set to -35 mV.

    • To elicit Iƒ, hyperpolarizing voltage steps are applied for 2 seconds, ranging from -40 mV to -120 mV in 10 mV increments.

  • Drug Application: Ivabradine is added to the external solution at the desired concentrations.

Site-Directed Mutagenesis and Expression in HEK293 Cells

This protocol is based on studies investigating the binding site of ivabradine.[7][17]

  • Vector Preparation: The cDNA for the desired HCN isoform (e.g., hHCN4) is cloned into a suitable mammalian expression vector.

  • Mutagenesis: Site-directed mutagenesis is performed to introduce specific amino acid substitutions at potential binding sites (e.g., Y506A, F509A, I510A).

  • Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transfected with either the wild-type or mutant HCN channel constructs.

  • Electrophysiology: 24-48 hours post-transfection, whole-cell patch-clamp recordings are performed as described in Protocol 3.1 to assess the effect of ivabradine on the expressed channels.

  • Data Analysis: Dose-response curves are generated to determine the IC₅₀ values for ivabradine on both wild-type and mutant channels.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

This protocol provides a general workflow for determining the structure of HCN channels in complex with ivabradine, as described in recent studies.[8][9][10]

  • Protein Expression and Purification: The target HCN channel protein is expressed in a suitable system (e.g., mammalian cells) and purified to homogeneity.

  • Complex Formation: Purified HCN channel protein is incubated with a molar excess of ivabradine to ensure binding.

  • Grid Preparation: The protein-drug complex is applied to cryo-EM grids, which are then plunge-frozen in liquid ethane to vitrify the sample.

  • Data Collection: The frozen grids are imaged using a high-resolution transmission electron microscope equipped with a direct electron detector.

  • Image Processing and 3D Reconstruction: The collected images are processed to select individual particle images, which are then aligned and averaged to generate a high-resolution 3D reconstruction of the HCN-ivabradine complex.

  • Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to fit the data.

Visualizations

Signaling Pathway of Iƒ Current and Ivabradine Inhibition

Ivabradine_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_effect Physiological Effect HCN4 HCN4 Channel (Closed State) HCN4_open HCN4 Channel (Open State) HCN4->HCN4_open Hyperpolarization HCN4_open->HCN4 Depolarization Blocked_Channel Blocked HCN4 Channel HCN4_open->Blocked_Channel Na_K_in Na+/K+ Influx (Iƒ Current) HCN4_open->Na_K_in Generates Ivabradine Ivabradine Ivabradine->HCN4_open Enters open channel Blocked_Channel->Ivabradine Dissociation Reduced_Influx Reduced Na+/K+ Influx Blocked_Channel->Reduced_Influx Results in Diastolic_Depolarization Diastolic Depolarization Reduced_DD Reduced Slope of Diastolic Depolarization Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Determines Reduced_HR Reduced Heart Rate Reduced_DD->Reduced_HR Leads to Mutant_Channel_Workflow cluster_wt Wild-Type cluster_mutant Mutant start Start plasmid_prep Prepare hHCN4 Expression Plasmid start->plasmid_prep mutagenesis Site-Directed Mutagenesis plasmid_prep->mutagenesis wt_transfection Transfect with Wild-Type Plasmid plasmid_prep->wt_transfection Wild-Type Pathway mutant_transfection Transfect with Mutant Plasmid mutagenesis->mutant_transfection Mutant Pathway transfection Transfect HEK293 Cells patch_clamp Whole-Cell Patch-Clamp data_analysis Analyze Iƒ Current and Dose-Response patch_clamp->data_analysis end End data_analysis->end wt_transfection->patch_clamp mutant_transfection->patch_clamp State_Dependent_Block channel_states Channel Closed Channel Open Channel Blocked channel_states:closed->channel_states:open Hyperpolarization channel_states:open->channel_states:closed Depolarization channel_states:open->channel_states:blocked Binding channel_states:blocked->channel_states:open Unbinding ivabradine Ivabradine (Intracellular) channel_states:closed->ivabradine No Access ivabradine->channel_states:open Accesses binding site

References

Ivabradine: A Technical Whitepaper on Pleiotropic Effects Beyond Heart Rate Reduction

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ivabradine, a selective inhibitor of the If "funny" current in the sinoatrial node, is well-established for its heart rate-lowering effects in the management of stable angina and chronic heart failure.[1][2][3] However, a growing body of evidence reveals that its therapeutic benefits extend beyond mere heart rate reduction. These additional, or "pleiotropic," effects contribute significantly to its cardioprotective profile. This technical guide provides an in-depth review of the molecular mechanisms and signaling pathways through which ivabradine exerts its influence on endothelial function, inflammation, oxidative stress, cardiac remodeling, and mitochondrial integrity. This document summarizes key quantitative data from preclinical and clinical studies, offers detailed experimental protocols for assessing these effects, and presents visual diagrams of the core signaling pathways involved.

Improvement of Endothelial Function

Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis and other cardiovascular diseases, characterized by reduced bioavailability of nitric oxide (NO). Ivabradine has been shown to ameliorate endothelial dysfunction through mechanisms that are, in part, independent of heart rate reduction.[2][4] The primary mechanism appears to be the drug's ability to reduce vascular oxidative stress, which in turn preserves NO availability and improves endothelium-dependent vasodilation.[1][4][5]

Key Signaling Pathways

Studies in endothelial cells have demonstrated that ivabradine can reverse the detrimental effects of low shear stress by modulating the mTOR (mammalian target of rapamycin) signaling pathway. Specifically, ivabradine prevents the mTORC1-induced inhibitory phosphorylation of endothelial nitric oxide synthase (eNOS) at threonine 495 (Thr495). It achieves this by promoting the mTORC2/Akt pathway, which leads to the activating phosphorylation of eNOS at serine 1177 (Ser1177), thereby preserving NO release.[6]

cluster_0 Ivabradine's Effect on eNOS Regulation Ivabradine Ivabradine mTORC2 mTORC2 Ivabradine->mTORC2 Activates mTORC1 mTORC1 Ivabradine->mTORC1 Inhibits Akt Akt mTORC2->Akt Activates eNOS_Ser1177 eNOS (Ser1177) Akt->eNOS_Ser1177 Phosphorylates (Activates) NO_Production ↑ NO Production (Vasodilation) eNOS_Ser1177->NO_Production LSS Low Shear Stress LSS->mTORC1 Activates eNOS_Thr495 eNOS (Thr495) mTORC1->eNOS_Thr495 Phosphorylates (Inhibits) eNOS_Inhibition eNOS Inhibition (Endothelial Dysfunction) eNOS_Thr495->eNOS_Inhibition

Figure 1: Ivabradine's modulation of the mTOR/eNOS pathway.

Quantitative Data on Endothelial Function
ParameterModelTreatmentResultCitation
Endothelium-Dependent RelaxationApolipoprotein E-deficient (ApoE-/-) miceIvabradine (10 mg/kg/day) for 6 weeksSignificantly improved relaxation of aortic rings.[4][5]
Flow-Mediated Dilation (FMD)Patients with stable Coronary Artery Disease (CAD)Ivabradine (7.5 mg b.i.d.) for 6 monthsFMD increased by 18.5% (7.3 ± 2.2% vs. 6.0 ± 2.0% with placebo).[7]
Aortic DistensibilityPatients with stable CADIvabradine (7.5 mg b.i.d.) for 6 monthsIncreased by 33.3% compared to placebo.[7]
Carotid-femoral Pulse Wave Velocity (cfPWV)Patients with stable CADIvabradine (7.5 mg b.i.d.) for 6 monthsReduced by 14.1% (6.3 ± 1.7 m/s vs. 7.3 ± 1.4 m/s with placebo).[7]
Experimental Protocol: Flow-Mediated Dilation (FMD) of the Brachial Artery

This protocol describes a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation.

1. Patient Preparation:

  • Patients should fast for at least 8-12 hours prior to the measurement.

  • Patients must abstain from caffeine, alcohol, smoking, and vitamin supplements on the day of the test.

  • The test should be conducted in a quiet, temperature-controlled room (23-26°C).

  • Allow the patient to rest in a supine position for at least 20 minutes before starting the procedure.

2. Equipment:

  • High-resolution ultrasound system with a linear array transducer (7.5-12 MHz).

  • Blood pressure cuff (appropriately sized for the patient's forearm).

  • ECG gating to capture images at the same point in the cardiac cycle (end-diastole).

  • Computer software for automated edge detection and diameter measurement.

3. Procedure:

  • Baseline Measurement:

    • Place the ultrasound probe longitudinally over the brachial artery, 2-10 cm above the antecubital fossa.
    • Obtain a clear image showing the anterior and posterior walls ("double lines").
    • Record a baseline image and Doppler flow velocity for at least 30 seconds. The baseline diameter is calculated as the average of measurements over this period.

  • Arterial Occlusion:

    • Place the blood pressure cuff on the forearm, distal to the ultrasound probe.
    • Inflate the cuff to a suprasystolic pressure (at least 50 mmHg above the patient's systolic blood pressure, typically 200-300 mmHg).
    • Maintain this occlusion for 5 minutes to induce ischemia.

  • Post-Occlusion Measurement:

    • Rapidly deflate the cuff to induce reactive hyperemia.
    • Immediately resume recording of the brachial artery diameter and blood flow velocity.
    • Continue recording for at least 3 minutes post-deflation to capture the maximal dilation.

4. Data Analysis:

  • FMD is calculated as the maximum percentage change in the artery's diameter from the baseline measurement.

  • Formula: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100.

  • The time to peak dilation should also be reported.

Anti-Oxidative and Anti-Inflammatory Effects

A key pleiotropic effect of ivabradine is its ability to mitigate oxidative stress and inflammation, which are intertwined processes in cardiovascular pathology.[8] This action is particularly evident in the vasculature, where it contributes to the preservation of endothelial function and the inhibition of atherosclerotic plaque formation.[4][5][9]

Mechanism of Action

Ivabradine significantly reduces vascular oxidative stress by inhibiting the activity of NADPH oxidase, a major source of superoxide anions (O2•−) in the vessel wall.[1][5] This reduction in superoxide production prevents the quenching of NO and the formation of peroxynitrite, a highly damaging oxidant. Concurrently, ivabradine downregulates the expression of pro-inflammatory molecules. In ApoE-/- mice, treatment was associated with decreased aortic expression of monocyte chemotactic protein-1 (MCP-1), a key chemokine in atherogenesis, although it did not affect VCAM-1 or ICAM-1 expression in one study.[1][5] In clinical settings, ivabradine has been shown to reduce serum levels of inflammatory markers like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in patients with chronic heart failure.[10][11]

cluster_1 Ivabradine's Anti-Oxidative & Anti-Inflammatory Pathways Ivabradine Ivabradine NADPH_Oxidase NADPH Oxidase Activity Ivabradine->NADPH_Oxidase Inhibits MCP1 MCP-1 Expression Ivabradine->MCP1 Inhibits TNFa_IL6 TNF-α, IL-6 Production Ivabradine->TNFa_IL6 Inhibits Superoxide Superoxide (O₂⁻) Production NADPH_Oxidase->Superoxide Oxidative_Stress ↓ Vascular Oxidative Stress Superoxide->Oxidative_Stress Endothelial_Function ↑ Endothelial Function Oxidative_Stress->Endothelial_Function Inflammation ↓ Systemic & Vascular Inflammation MCP1->Inflammation TNFa_IL6->Inflammation Atherosclerosis ↓ Atherosclerosis Inflammation->Atherosclerosis Endothelial_Function->Atherosclerosis

Figure 2: Ivabradine's impact on oxidative stress and inflammation.

Quantitative Data on Anti-Oxidative and Anti-Inflammatory Effects
ParameterModelTreatmentResultCitation
NADPH Oxidase ActivityAorta of ApoE-/- miceIvabradine (10 mg/kg/day)Downregulated to 48 ± 6% of control.[1][5]
Atherosclerotic Plaque SizeAortic root of ApoE-/- miceIvabradine (10 mg/kg/day)Reduced by >40%.[5]
Atherosclerotic Plaque SizeAscending aorta of ApoE-/- miceIvabradine (10 mg/kg/day)Reduced by >70%.[5]
Serum TNF-αPatients with Chronic Heart Failure (CHF)Ivabradine (guideline-directed)Significant reduction in serum levels.[10]
hs-CRP & Glutathione PeroxidasePatients with stable CADIvabradineSignificant decrease in hs-CRP and increase in glutathione peroxidase activity.[12]
Experimental Protocols

This protocol is for the in situ detection of superoxide in frozen tissue sections.

1. Reagent Preparation:

  • DHE Stock Solution (10 mM): Dissolve 1 mg of Dihydroethidium in 315 µL of anhydrous DMSO. Protect from light by wrapping the vial in aluminum foil. Aliquot and store at -80°C.

  • DHE Working Solution (10 µM): On the day of use, dilute the 10 mM stock solution in a suitable buffer (e.g., PBS or Krebs-HEPES buffer). Prepare fresh and protect from light.

2. Tissue Preparation:

  • Embed fresh tissue in Optimal Cutting Temperature (OCT) compound and snap-freeze in isopentane cooled with liquid nitrogen.

  • Store blocks at -80°C.

  • Cut cryosections (e.g., 10 µm thick) and mount on glass slides.

3. Staining Procedure:

  • Bring retinal cryosections to room temperature.

  • Cover the tissue section with the 10 µM DHE working solution.

  • Incubate in a light-protected, humidified chamber at 37°C for 30 minutes.

  • Gently wash the sections with warm PBS to remove excess DHE.

  • Mount with a coverslip using an aqueous mounting medium.

4. Imaging:

  • Immediately visualize using a fluorescence microscope.

  • Upon reacting with superoxide, DHE is oxidized to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.

  • Use an excitation wavelength of ~510-530 nm and an emission wavelength of ~590-600 nm.

  • Quantify fluorescence intensity using image analysis software (e.g., ImageJ).

This protocol outlines the general steps for a sandwich ELISA.

1. Plate Preparation:

  • Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.

  • Wash the plate 3-5 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate again.

2. Sample and Standard Incubation:

  • Prepare a serial dilution of the recombinant cytokine standard to generate a standard curve.

  • Add 100 µL of standards, control samples, and patient serum samples to the appropriate wells.

  • Cover the plate and incubate for 2 hours at room temperature.

3. Detection Antibody Incubation:

  • Wash the plate 3-5 times.

  • Add 100 µL of a biotinylated detection antibody specific for the cytokine to each well.

  • Cover and incubate for 1 hour at room temperature.

4. Enzyme and Substrate Reaction:

  • Wash the plate 3-5 times.

  • Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well.

  • Cover and incubate for 20-30 minutes at room temperature, protected from light.

  • Wash the plate 5-7 times.

  • Add 100 µL of a chromogenic substrate (e.g., TMB, Tetramethylbenzidine) to each well.

  • Incubate until a sufficient color develops (typically 15-20 minutes).

5. Measurement:

  • Stop the reaction by adding 50-100 µL of Stop Solution (e.g., 1 M H2SO4).

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate cytokine concentrations in the samples by interpolating from the standard curve.

Cardiac Anti-Remodeling Effects

Pathological cardiac remodeling, characterized by hypertrophy, fibrosis, and apoptosis, is a final common pathway in heart failure. Ivabradine has demonstrated significant anti-remodeling properties in various animal models, acting through multiple molecular pathways to preserve cardiac structure and function.[13][14]

Modulation of Fibrosis, Autophagy, and Apoptosis

Ivabradine mitigates myocardial fibrosis by reducing the expression of pro-fibrotic growth factors like TGF-β1 and CTGF.[14] It also enhances autophagy, a cellular process for degrading and recycling damaged components, by inhibiting the PI3K/Akt/mTOR signaling pathway.[13][15] Enhanced autophagy helps clear misfolded proteins and dysfunctional mitochondria, preserving cardiomyocyte health. Furthermore, ivabradine reduces apoptosis (programmed cell death) in hypertrophied hearts.[13][14]

cluster_2 Ivabradine's Cardiac Anti-Remodeling Mechanisms Ivabradine Ivabradine PI3K PI3K Ivabradine->PI3K Inhibits TGFb TGF-β1 / CTGF Ivabradine->TGFb Inhibits Caspase3 Caspase 3 Ivabradine->Caspase3 Inhibits Akt Akt PI3K->Akt mTOR mTOR / p70S6K Akt->mTOR Autophagy_Inhibition Inhibition of Autophagy mTOR->Autophagy_Inhibition Autophagy ↑ Autophagy Autophagy_Inhibition->Autophagy Remodeling ↓ Adverse Cardiac Remodeling Autophagy->Remodeling Fibrosis ↓ Myocardial Fibrosis TGFb->Fibrosis Fibrosis->Remodeling Apoptosis ↓ Apoptosis Caspase3->Apoptosis Apoptosis->Remodeling

Figure 3: Ivabradine's influence on pathways of cardiac remodeling.

Quantitative Data on Cardiac Remodeling
ParameterModelTreatmentResultCitation
Left Ventricular End-Systolic Volume Index (LVESVI)Patients with CAD & LV dysfunctionIvabradineDecreased by -1.48 mL/m² vs. +1.85 mL/m² with placebo.[16]
Left Ventricular Ejection Fraction (LVEF)Patients with CAD & LV dysfunctionIvabradineIncreased by 2.00% vs. 0.01% with placebo.[16]
Myocardial FibrosisTransverse aortic constriction (TAC) miceIvabradine (high dose)Significantly reduced myocardial fibrosis.[17]
Cardiomyocyte SizeMyocardial Infarction (MI) miceIvabradineSubstantially reduced cardiomyocyte size.[18]
Experimental Protocol: Masson's Trichrome Staining for Cardiac Fibrosis

This method differentiates collagen fibers from other tissue components.

1. Sample Preparation:

  • Fix heart tissue samples in 4% paraformaldehyde for 24-48 hours at 4°C.

  • Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).

  • Clear the tissue with xylene and embed in paraffin wax.

  • Cut 5-µm-thick sections and mount them on slides.

2. Staining Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 min each).
    • Rehydrate through a descending series of ethanol (100%, 95%, 70%, 50%; 3 min each).
    • Rinse in distilled water.

  • Nuclear Staining:

    • Incubate in Weigert's iron hematoxylin solution for 10 minutes.
    • Rinse in running tap water for 10 minutes.
    • Differentiate in 1% acid alcohol if needed, then "blue" in running tap water.

  • Cytoplasmic and Muscle Fiber Staining:

    • Incubate in Biebrich scarlet-acid fuchsin solution for 5 minutes.
    • Rinse briefly in distilled water.

  • Collagen Mordanting and Staining:

    • Incubate in a solution of phosphomolybdic acid and phosphotungstic acid for 10 minutes.
    • Without rinsing, transfer directly to Aniline Blue solution and incubate for 5 minutes.

  • Final Steps:

    • Rinse briefly in distilled water.
    • Incubate in 1% acetic acid solution for 1 minute.
    • Dehydrate quickly through an ascending series of ethanol.
    • Clear in xylene and mount with a permanent mounting medium.

3. Interpretation:

  • Collagen Fibers: Blue

  • Muscle Fibers, Cytoplasm: Red

  • Nuclei: Dark Red/Purple to Black

4. Quantification:

  • Capture images of the stained sections using a light microscope.

  • Use image analysis software (e.g., ImageJ) to quantify the fibrotic area.

  • Calculate the percentage of fibrosis as: (Total Blue Area / Total Tissue Area) x 100.

Protection of Mitochondrial Function

Mitochondrial dysfunction is a central driver of cardiotoxicity and heart failure, leading to energy depletion, excessive oxidative stress, and cell death.[19] Ivabradine has emerged as a protective agent that can ameliorate cardiotoxicity by improving mitochondrial function and dynamics.

Mechanism of Action

In models of doxorubicin-induced cardiotoxicity, ivabradine treatment was shown to preserve mitochondrial function, restore calcium homeostasis, and attenuate apoptosis.[19] It mitigates pathological changes by reducing mitochondrial oxidative stress and preventing the disruption of mitochondrial dynamics (the balance between fusion and fission).[20][21] This protection preserves cardiac function in the face of cardiotoxic insults.

Quantitative Data on Mitochondrial and Cellular Protection
ParameterModelTreatmentResultCitation
Cell Viability (% of control)H9C2 cells + DoxorubicinPre-treatment with IvabradineIncreased cell viability by 11%.[20][21]
6-Minute Walk DistancePatient with mitochondrial cardiomyopathyIvabradine (10 mg/day)Increased from 431 m to 504 m (a 17% improvement).[22]
Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

1. Cell Plating:

  • Seed cells (e.g., H9C2 cardiomyocytes) in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Incubate for 24 hours to allow for cell attachment.

2. Treatment:

  • Treat cells with the cardiotoxic agent (e.g., Doxorubicin) with or without co-incubation or pre-incubation with Ivabradine at various concentrations.

  • Include untreated control wells and solvent control wells.

  • Incubate for the desired treatment period (e.g., 24-48 hours).

3. MTT Incubation:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Solubilization:

  • Carefully remove the culture medium from each well.

  • Add 100-200 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Gently agitate the plate on a shaker for 5-15 minutes to ensure complete dissolution.

5. Measurement:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate cell viability as a percentage relative to the untreated control cells:

  • Formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

Conclusion

The therapeutic actions of ivabradine are multifaceted, extending well beyond its primary pharmacodynamic effect of heart rate reduction. The evidence strongly supports its role as a pleiotropic agent that positively influences endothelial function, attenuates oxidative stress and inflammation, reverses adverse cardiac remodeling, and protects mitochondrial integrity. These heart rate-independent effects are mediated through the modulation of key signaling pathways such as mTOR/eNOS and PI3K/Akt. For researchers and drug development professionals, understanding these complex mechanisms is crucial for identifying novel therapeutic applications and optimizing treatment strategies for a wide range of cardiovascular diseases. The experimental protocols provided herein offer standardized methods for further investigating these promising pleiotropic effects.

References

Methodological & Application

Application Notes and Protocols for Ivabradine Hydrobromide in Electrophysiology Patch Clamp Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of ivabradine hydrobromide in electrophysiology patch clamp studies, with a focus on its interaction with hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.

Introduction

Ivabradine is a heart rate-lowering agent that selectively inhibits the "funny" current (If) in the sinoatrial node of the heart.[1][2] This current, crucial for cardiac pacemaker activity, is generated by HCN channels.[3][4] Ivabradine's mechanism of action involves blocking these HCN channels, leading to a reduction in the heart rate.[2][3] Its specificity makes it a valuable tool in cardiovascular research and drug development.[4] Unlike other heart rate-lowering drugs such as beta-blockers, ivabradine does not significantly affect myocardial contractility or ventricular repolarization.[2][3] This document outlines detailed protocols for studying the effects of ivabradine on HCN channels using the patch clamp technique.

Mechanism of Action

Ivabradine is a use-dependent inhibitor of HCN channels, meaning its blocking effect is more pronounced with repeated channel opening and closing.[5][6] It is primarily an open-channel blocker, accessing its binding site from the intracellular side when the channel is in its open conformation.[5][7] The block is also voltage-dependent, being more effective at depolarized potentials.[5] Ivabradine shows different blocking characteristics for different HCN isoforms, acting as an open-channel blocker for HCN4 and a closed-channel blocker for HCN1.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative data on ivabradine's effects on HCN channels from various patch clamp studies.

Table 1: Ivabradine IC50 Values for HCN Channels

Channel IsoformCell TypeIC50 (µM)Reference
hHCN4CHO cells0.5[6]
hHCN4HEK 293 cells2.0[8]
mHCN1HEK 293 cells0.94[8]
Native Ih (sensory neurons)DRG neurons~1.4[10]
Native If (rabbit SAN)Rabbit SAN cells1.5 - 2.8[7]

Table 2: Effects of Ivabradine on HCN Channel Kinetics

ParameterChannel IsoformEffectReference
Activation KineticsHCN4No significant change in the time constants of activation.[5]
Deactivation KineticsWT hHCN4Not explicitly stated to be significantly altered in primary blocking studies.[11]
Voltage Dependence of ActivationIhA -15 mV shift in voltage-dependent activation (for ZD7288, another HCN blocker, for comparison).[12]

Experimental Protocols

Protocol 1: Whole-Cell Voltage Clamp Recordings of HCN Channels

This protocol is designed to measure the effect of ivabradine on HCN channel currents expressed in a heterologous system (e.g., HEK293 or CHO cells).

1. Cell Preparation:

  • Culture cells expressing the desired HCN channel isoform (e.g., hHCN4) under standard conditions.

  • Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Transfect cells with the appropriate HCN channel plasmid if not using a stable cell line.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 D-glucose, 5 HEPES-NaOH (pH 7.4). To better isolate HCN currents, 1 mM BaCl2 and 2 mM MnCl2 can be added to block other channel types.[11]

  • Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 0.5 MgCl2, 1 EGTA-KOH, 1 HEPES-KOH, 2 ATP (Na-salt), 0.1 GTP (Na-salt), 5 phosphocreatine (pH 7.2).[11]

  • Ivabradine Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in distilled water or an appropriate solvent.[11] Dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Use a patch clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell configuration on a selected cell.

  • Hold the membrane potential at a level where HCN channels are predominantly closed (e.g., -35 mV).[5][11]

4. Voltage Protocol for Dose-Response Analysis:

  • To elicit HCN currents, apply hyperpolarizing voltage steps. A typical protocol is a step to -140 mV for 0.6 seconds, followed by a depolarizing step to +5 mV for 0.3 seconds. Repeat this protocol at a frequency of 0.5 Hz.[11]

  • After obtaining a stable baseline current, perfuse the cell with increasing concentrations of ivabradine.

  • Allow the blocking effect to reach a steady state at each concentration before proceeding to the next.

  • Calculate the fractional block as the ratio of the current reduction to the control current amplitude at the hyperpolarizing step.[11]

  • Fit the dose-response data with the Hill equation to determine the IC50.[11]

5. Voltage Protocol for State-Dependence Analysis:

  • Open-Channel Block: Apply a long hyperpolarizing step (e.g., to -100 mV for over 25 seconds) to maintain channels in an open state while applying ivabradine.[5]

  • Closed-Channel Block: Hold the membrane potential at a depolarized level (e.g., -35 mV) where channels are closed for an extended period (e.g., 90 seconds) in the presence of ivabradine before resuming the pulsing protocol.[5]

Protocol 2: Current Clamp Recordings in Sinoatrial Node (SAN) Cells

This protocol is for studying the effect of ivabradine on the spontaneous action potential firing rate of primary pacemaker cells.

1. Cell Preparation:

  • Isolate single sinoatrial node cells from an appropriate animal model (e.g., rabbit) using enzymatic digestion.

2. Solutions:

  • Use physiological external and internal solutions appropriate for maintaining the viability and spontaneous activity of SAN cells.

3. Electrophysiological Recording:

  • Establish a whole-cell current clamp configuration.

  • Record spontaneous action potentials in the absence of ivabradine to establish a baseline firing rate.

  • Perfuse the cell with the desired concentration of ivabradine and record the change in the action potential frequency.[6]

Visualizations

Ivabradine_Mechanism_of_Action cluster_membrane Cell Membrane HCN_Channel HCN Channel Closed State Open State Funny_Current Funny Current (If) (Na+/K+ influx) HCN_Channel:p2->Funny_Current Generates Heart_Rate Heart Rate HCN_Channel:p2->Heart_Rate Reduced Firing Rate Ivabradine_ext Ivabradine (extracellular) Ivabradine_int Ivabradine (intracellular) Ivabradine_ext->Ivabradine_int Enters cell Ivabradine_int->HCN_Channel:p2 Blocks (use-dependent) Hyperpolarization Hyperpolarization Hyperpolarization->HCN_Channel:p1 Opens Funny_Current->Heart_Rate Initiates Pacemaker Potential

Caption: Mechanism of action of Ivabradine on HCN channels.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Transfection Pipette_Pulling Pull & Fire-polish Micropipettes Whole_Cell Establish Whole-Cell Configuration Cell_Culture->Whole_Cell Solution_Prep Prepare Solutions (Internal, External, Ivabradine) Solution_Prep->Whole_Cell Pipette_Pulling->Whole_Cell Baseline Record Baseline HCN Currents Whole_Cell->Baseline Drug_App Apply Ivabradine (Dose-Response) Baseline->Drug_App Washout Washout Drug_App->Washout Data_Acq Data Acquisition Drug_App->Data_Acq Analysis Measure Current Amplitude & Kinetics Data_Acq->Analysis Dose_Response_Curve Generate Dose-Response Curve & Calculate IC50 Analysis->Dose_Response_Curve

Caption: Workflow for a patch clamp experiment with Ivabradine.

References

Application Notes and Protocols: Ivabradine Hydrobromide for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ivabradine is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are crucial for the cardiac pacemaker "funny" current (If).[1][2] This current plays a key role in regulating heart rate.[3] By specifically blocking HCN channels, Ivabradine reduces the heart rate without affecting myocardial contractility or blood pressure.[4] These properties make it a valuable tool for in-vitro studies of cardiac electrophysiology, as well as for investigating the role of HCN channels in other tissues. This document provides a detailed protocol for the preparation of Ivabradine hydrobromide solutions for use in various in-vitro assays.

Solubility of this compound

This compound is a crystalline solid that is soluble in several common laboratory solvents.[1] For in-vitro experiments, it is crucial to select a solvent that is compatible with the specific assay and cell type being used. The solubility of this compound in various solvents is summarized in the table below.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water50.51100May require sonication to fully dissolve.[5]
DMSO25 - 10149.5 - 199.98May require sonication to fully dissolve.[2][5]
Ethanol~1~1.98-
PBS (pH 7.2)~10~19.8Aqueous solutions are not recommended for storage for more than one day.[1]

Note: The molecular weight of Ivabradine hydrochloride is 505.05 g/mol .[5] Calculations are based on this molecular weight. Batch-specific molecular weights may vary.

Experimental Protocols

Materials and Equipment
  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile deionized water or Phosphate-Buffered Saline (PBS)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Preparation of Stock Solutions

Protocol 1: Preparing a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out 5.05 mg of this compound powder.

  • Dissolving: Add 1 mL of anhydrous DMSO to the powder.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[5]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[4]

Protocol 2: Preparing a 10 mM Stock Solution in Water or PBS

  • Weighing: Accurately weigh out 5.05 mg of this compound powder.

  • Dissolving: Add 1 mL of sterile deionized water or PBS (pH 7.2).

  • Mixing: Vortex the solution vigorously. Sonication may be required to achieve complete dissolution.[5]

  • Storage: It is recommended to prepare aqueous solutions fresh for each experiment. Storage of aqueous solutions for more than one day is not advised.[1]

Preparation of Working Solutions

Working solutions should be prepared by diluting the stock solution in the appropriate cell culture medium or assay buffer.

  • Calculation: Determine the volume of stock solution needed to achieve the desired final concentration in your assay. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would need 1 µL of the stock solution.

  • Dilution: Add the calculated volume of the stock solution to the assay medium.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube.

  • Vehicle Control: It is essential to prepare a vehicle control containing the same final concentration of the solvent (e.g., DMSO) as the highest concentration of Ivabradine used in the experiment. This is crucial as organic solvents can have physiological effects at low concentrations.[1]

In-Vitro Assay Considerations

The effective concentration of Ivabradine can vary depending on the cell type and the specific HCN channel isoform being studied.

  • IC50 Values: The half-maximal inhibitory concentration (IC50) for HCN channels is generally in the range of 0.5 - 2.9 µM.[2]

  • EC50 Values: The half-maximal effective concentration (EC50) for blocking If in cells expressing mouse HCN1, human HCN2, and human HCN4 is approximately 4.5, 4.52, and 4.28 µM, respectively.[1]

  • Working Concentrations: A common working concentration used in in-vitro assays with primary human atrial cardiomyocytes is 1 µmol/L. A dose-response curve is recommended to determine the optimal concentration for your specific experimental setup.

Visualizations

cluster_membrane Cell Membrane cluster_extracellular Extracellular HCN_channel HCN Channel If_current Funny Current (If) HCN_channel->If_current Generates Na_K_ions Na+/K+ Ions Na_K_ions->HCN_channel Flows through Ivabradine Ivabradine Ivabradine->HCN_channel Inhibits Heart_Rate Reduced Heart Rate If_current->Heart_Rate Leads to

Caption: Mechanism of action of Ivabradine.

cluster_prep Solution Preparation cluster_assay In-Vitro Assay weigh Weigh Ivabradine Hydrobromide dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve stock Prepare Stock Solution (e.g., 10 mM) dissolve->stock store Store aliquots at -20°C or -80°C stock->store dilute Prepare Working Solution in Assay Medium stock->dilute treat Treat Cells with Ivabradine dilute->treat control Include Vehicle Control dilute->control analyze Analyze Results treat->analyze control->analyze

Caption: Experimental workflow for using Ivabradine.

References

Application Notes and Protocols for Studying Sinoatrial Node Function Using Ivabradine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ivabradine hydrobromide as a tool to investigate the function of the sinoatrial node (SAN), the heart's natural pacemaker. Ivabradine's specific mechanism of action allows for targeted studies of the "funny" current (If) and its role in cardiac automaticity.

Introduction

This compound is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are the primary conduits for the If current in the sinoatrial node.[1][2][3] This current plays a crucial role in the diastolic depolarization phase of the action potential, thereby controlling the heart rate.[1][2] By specifically blocking this current, Ivabradine slows the firing rate of SAN cells without significantly affecting other cardiac ionic currents, myocardial contractility, or blood pressure.[2][4][5] This makes it an invaluable pharmacological tool for elucidating the fundamental mechanisms of cardiac pacemaking and for investigating sinoatrial node dysfunction.

Mechanism of Action

Ivabradine enters the HCN channel pore from the intracellular side when the channel is in its open state.[6][7][8] It binds to a specific site within the pore, physically obstructing the flow of ions and thus inhibiting the If current.[4][7] This inhibition is use-dependent, meaning it is more pronounced at higher heart rates.[6][7] The primary consequence of If inhibition is a reduction in the slope of diastolic depolarization in SAN pacemaker cells, which leads to a dose-dependent decrease in heart rate.[1][2][9]

Signaling Pathway of Ivabradine in the Sinoatrial Node

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HCN_channel HCN Channel (Open State) If_current Funny Current (If) (Na+/K+ influx) HCN_channel->If_current Inhibits Ivabradine_in Ivabradine Ivabradine_in->HCN_channel Binds to open channel Diastolic_Depolarization Diastolic Depolarization If_current->Diastolic_Depolarization Reduces slope Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Decreases

Caption: Mechanism of Ivabradine Action on the Sinoatrial Node.

Data Presentation

Table 1: In Vitro Effects of Ivabradine on Sinoatrial Node Cells
ParameterSpeciesIvabradine ConcentrationEffectReference
Spontaneous Firing RateRabbit3 µM15% decrease[10]
If Current AmplitudeRabbit3 µM41% reduction at -60 mV[10]
If Current AmplitudeRabbit3 µM60% reduction at -92 mV[10]
Half-maximal inhibitory concentration (IC50) for mHCN1Mouse0.94 µM-[6][11]
Half-maximal inhibitory concentration (IC50) for hHCN4Human2.0 µM-[6][11]
If Half-maximal inhibitory concentration (IC50)-2.8 µmol/L-[12]
Table 2: In Vivo and Ex Vivo Effects of Ivabradine on Heart Rate
ModelIvabradine Concentration / DoseEffect on Heart RateReference
Isolated Rabbit Heart (Langendorff)1 µM18 ± 4% reduction (51 ± 9 bpm)[13][14]
Working Mouse Heart (ex vivo)3 µM~35 ± 5% reduction[15]
Human (Clinical Trials)5-7.5 mg twice dailyReduction of 6 to 8 bpm[2]
Human (Clinical Trials)Recommended dosesReduction of approx. 10 bpm[5]

Experimental Protocols

Protocol 1: Isolation of Sinoatrial Node Myocytes from Mouse Heart

This protocol is adapted from established methods for isolating single pacemaker cells for electrophysiological and molecular studies.[16][17][18][19]

Materials:

  • Adult mouse

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Heparin

  • Langendorff perfusion system

  • Solutions:

    • Tyrode's solution (Complete and Low Ca2+/Mg2+)

    • Enzyme solution (Collagenase Type II, Protease)

    • Kraft-Brühe (KB) solution

  • Dissection tools (scissors, forceps)

  • Stereo microscope

  • Water bath (37°C)

  • Fire-polished Pasteur pipettes

Procedure:

  • Animal Preparation: Anesthetize the mouse and administer heparin intraperitoneally.

  • Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it in ice-cold Tyrode's solution.

  • Langendorff Perfusion: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated Tyrode's solution to clear the blood.

  • Enzymatic Digestion: Switch the perfusate to the enzyme solution containing collagenase and protease. Continue perfusion until the heart becomes flaccid.

  • SAN Dissection: Under a stereo microscope, identify and dissect the sinoatrial node region, which is located at the junction of the superior vena cava and the right atrium.

  • Cell Dissociation: Transfer the dissected SAN tissue into a tube with KB solution. Gently triturate the tissue with a fire-polished Pasteur pipette to release individual myocytes.

  • Cell Collection and Storage: Allow the cells to settle, then carefully remove the supernatant. Resuspend the cells in fresh KB solution and store at 4°C for short-term use or proceed with further experimental procedures.

A Anesthetize Mouse & Inject Heparin B Excise Heart A->B C Mount on Langendorff & Perfuse with Tyrode's B->C D Perfuse with Enzyme Solution C->D E Dissect Sinoatrial Node Tissue D->E F Triturate Tissue in KB Solution E->F G Isolate & Store Myocytes F->G

Caption: Workflow for Isolating Sinoatrial Node Myocytes.

Protocol 2: Electrophysiological Recording (Patch-Clamp) of If Current

This protocol outlines the whole-cell patch-clamp technique to record If currents from isolated SAN myocytes and assess the inhibitory effect of Ivabradine.

Materials:

  • Isolated sinoatrial node myocytes

  • Patch-clamp setup (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipettes

  • Perfusion system

  • Solutions:

    • External solution (Tyrode's based)

    • Internal solution (pipette solution)

    • This compound stock solution

Procedure:

  • Cell Plating: Plate the isolated SAN myocytes onto a glass coverslip in a recording chamber mounted on the microscope.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a myocyte with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • If Current Recording:

    • Hold the cell at a potential of -35 mV to -40 mV.

    • Apply hyperpolarizing voltage steps (e.g., from -40 mV to -120 mV in 10 mV increments) to activate the If current.

    • Record the resulting currents.

  • Ivabradine Application: Perfuse the recording chamber with the external solution containing the desired concentration of Ivabradine.

  • Post-Drug Recording: Repeat the voltage-clamp protocol to record the If current in the presence of Ivabradine and quantify the extent of inhibition.

  • Data Analysis: Analyze the current traces to determine the current-voltage relationship and the dose-dependent inhibition by Ivabradine.

A Plate Isolated SAN Myocytes B Form Gigaohm Seal A->B C Establish Whole-Cell Configuration B->C D Record Baseline If Current (Hyperpolarizing Steps) C->D E Perfuse with Ivabradine Solution D->E F Record If Current with Ivabradine E->F G Analyze Current Inhibition F->G

References

Application Notes and Protocols for In-Vivo Ivabradine Hydrobromide Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ivabradine is a heart rate-lowering agent that selectively and specifically inhibits the cardiac pacemaker current (If).[1][2] This current, found in the sinoatrial (SA) node, plays a crucial role in regulating heart rate.[3][4] By blocking the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels responsible for the If current, Ivabradine reduces the pacemaker firing rate, leading to a decrease in heart rate without affecting myocardial contractility or ventricular repolarization.[4][5] These application notes provide a comprehensive guide for the in-vivo experimental design of studies involving Ivabradine hydrobromide in rat models, covering pharmacokinetic, pharmacodynamic, and toxicological assessments.

Mechanism of Action

Ivabradine's primary mechanism of action is the selective inhibition of the If current in the sinoatrial node.[2][3][4] This inhibition is use-dependent and occurs from the intracellular side of the HCN channel.[5] By slowing the rate of diastolic depolarization, Ivabradine prolongs the time it takes to reach the threshold for an action potential, thereby reducing the heart rate.[3] This targeted action makes it a valuable tool for studying heart rate modulation in various physiological and pathological conditions.

Ivabradine_Mechanism_of_Action cluster_SANode Sinoatrial (SA) Node Pacemaker Cell HCN_Channel HCN Channel (If 'Funny' Current) Diastolic_Depolarization Spontaneous Diastolic Depolarization HCN_Channel->Diastolic_Depolarization Controls slope Reduced_Slope Reduced Slope of Diastolic Depolarization Action_Potential Action Potential Frequency Diastolic_Depolarization->Action_Potential Initiates Heart_Rate Heart Rate Action_Potential->Heart_Rate Determines Reduced_AP Decreased Action Potential Frequency Reduced_HR Reduced Heart Rate Ivabradine Ivabradine Ivabradine->Inhibition Inhibition->HCN_Channel Reduced_Slope->Reduced_AP Leads to Reduced_AP->Reduced_HR Results in

Caption: Mechanism of action of Ivabradine in the sinoatrial node.

Experimental Design and Protocols

A general workflow for in-vivo studies of this compound in rats is outlined below. This can be adapted based on the specific research question.

Experimental_Workflow cluster_studies Concurrent or Sequential Studies start Study Initiation acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping dosing Ivabradine Administration (e.g., Oral Gavage) grouping->dosing pk_study Pharmacokinetic (PK) Study dosing->pk_study pd_study Pharmacodynamic (PD) Study dosing->pd_study tox_study Toxicology Study dosing->tox_study data_collection Data Collection pk_study->data_collection pd_study->data_collection tox_study->data_collection analysis Data Analysis and Interpretation data_collection->analysis end Study Conclusion analysis->end

Caption: General experimental workflow for Ivabradine studies in rats.

Animal Model
  • Species: Sprague-Dawley or Wistar rats are commonly used.

  • Age and Weight: Adult rats, typically 8-10 weeks old, with weights ranging from 200-300g.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Ivabradine in rats.

Protocol:

  • Dosing:

    • Administer a single dose of this compound orally (e.g., via gavage) or intravenously. A study in rats used an oral dose of 1.0 mg/kg.[6]

    • For oral administration, dissolve the compound in a suitable vehicle, such as a 10% sucrose solution, to improve palatability.[7] The recommended maximum oral gavage volume is 10 mL/kg.[8]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

    • The tail vein is a suitable site for repeated sampling, with a collection volume of 0.1-0.3 mL per sample.[9]

    • Use appropriate anticoagulants (e.g., EDTA) and process the samples to obtain plasma.

  • Bioanalysis:

    • Analyze plasma concentrations of Ivabradine and its active metabolite, N-desmethylivabradine, using a validated analytical method such as LC-MS/MS.[6]

  • Data Analysis:

    • Calculate key pharmacokinetic parameters using non-compartmental analysis.

Quantitative Data Summary:

ParameterRouteDose (mg/kg)ValueSpeciesReference
Cmax Oral1.025.3 ± 4.5 ng/mLRat[6]
Tmax Oral1.00.42 ± 0.14 hRat[6]
AUC(0-t) Oral1.045.8 ± 7.2 ng·h/mLRat[6]
t1/2 Oral1.02.5 ± 0.5 hRat[6]
Oral Bioavailability --~40%Human[5]
Protein Binding --~70%Human[5]
Pharmacodynamic (PD) Studies

Objective: To evaluate the effect of Ivabradine on heart rate and other cardiovascular parameters in rats.

Protocol:

  • Dosing:

    • Administer this compound at various dose levels (e.g., 2, 5, and 10 mg/kg/day) orally for a specified duration.[10][11]

    • A control group receiving the vehicle should be included.

  • Heart Rate and Blood Pressure Monitoring:

    • Measure heart rate and blood pressure using non-invasive methods (e.g., tail-cuff plethysmography) or implantable telemetry devices for continuous monitoring.[12][13]

    • Electrocardiogram (ECG) recordings can also be obtained to assess cardiac electrical activity.[14][15]

  • Data Collection:

    • Record baseline measurements before drug administration.

    • Monitor cardiovascular parameters at regular intervals during the treatment period.

  • Data Analysis:

    • Compare the changes in heart rate and blood pressure between the treatment and control groups.

Quantitative Data Summary:

ParameterDose (mg/kg/day)DurationEffectSpeciesReference
Heart Rate 28 daysSignificant reduction in resting and intrinsic heart rate.Rat[10]
Heart Rate 103 weeksSignificantly lower 24h, awake, and asleep heart rate.Rat[16]
Heart Rate 10-Significantly reduced elevated heart rate in a doxorubicin-induced cardiotoxicity model.Rat[11]
Hemodynamics 10-Showed significant recovery in left ventricular systolic pressure and other hemodynamic parameters in a myocardial infarction model.Rat[17]
Toxicology Studies

Objective: To assess the potential toxicity of Ivabradine in rats, including general and developmental toxicity.

Protocol:

  • Dosing:

    • Administer this compound at multiple dose levels, including a high dose expected to produce toxicity, for an extended period (e.g., 28 or 90 days).

  • Clinical Observations:

    • Monitor the animals daily for any clinical signs of toxicity, changes in body weight, and food/water consumption.

  • Hematology and Clinical Chemistry:

    • Collect blood samples at the end of the study for hematological and clinical chemistry analysis.

  • Histopathology:

    • Perform a complete necropsy at the end of the study.

    • Collect and preserve major organs for histopathological examination.

  • Developmental Toxicity:

    • Administer Ivabradine to pregnant rats during the period of organogenesis.

    • Examine the fetuses for any external, visceral, or skeletal abnormalities.

Quantitative Data Summary:

Study TypeFindingsSpeciesReference
Carcinogenicity No drug-related neoplasms in two-year studies.Rat, Mouse[18]
Developmental Toxicity Produced heart and other cardiovascular malformations in fetuses at exposures similar to human therapeutic doses.Rat[18][19]

Detailed Experimental Protocols

Protocol 1: Oral Gavage in Rats
  • Preparation:

    • Accurately weigh the rat to determine the correct dosing volume.

    • Prepare the this compound solution in the chosen vehicle.

    • Select an appropriately sized gavage needle (e.g., 16-18 gauge for adult rats). Measure the needle from the tip of the rat's nose to the last rib to ensure proper insertion depth.[8]

  • Restraint:

    • Securely restrain the rat to prevent movement. One hand should hold the rat's head and neck, while the other supports the body.[8]

  • Administration:

    • Gently insert the gavage needle into the mouth, to the side to avoid the incisors.[20]

    • Advance the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance.[8][20]

    • Slowly administer the solution.

  • Post-Administration:

    • Carefully withdraw the needle.

    • Monitor the animal for any signs of distress or respiratory difficulty.[8]

Protocol 2: Blood Collection from the Tail Vein
  • Preparation:

    • Warm the rat's tail using a heat lamp or warm water to induce vasodilation.[21][22]

    • Disinfect the tail with an alcohol swab.

  • Collection:

    • Puncture one of the lateral tail veins with a sterile needle (e.g., 23-25 gauge).[21][23]

    • Collect the blood into a microcentrifuge tube.

  • Post-Collection:

    • Apply gentle pressure to the puncture site with a sterile gauze pad to achieve hemostasis.[22]

Protocol 3: Heart Rate Measurement using Tail-Cuff Method
  • Acclimatization:

    • Acclimatize the rats to the restraint device for several days before the actual measurement to minimize stress-induced heart rate changes.

  • Procedure:

    • Place the rat in the restrainer.

    • Position the tail cuff and sensor on the tail.

    • Inflate and deflate the cuff to obtain heart rate and blood pressure readings.

    • Record multiple readings and calculate the average.

Conclusion

The provided application notes and protocols offer a framework for conducting in-vivo experimental studies with this compound in rats. Careful planning and execution of these studies, with adherence to ethical guidelines for animal research, will yield valuable data on the pharmacokinetic, pharmacodynamic, and toxicological properties of this compound. The quantitative data summarized herein can serve as a useful reference for dose selection and for the interpretation of experimental results.

References

Application Notes and Protocols: Ivabradine Hydrobromide in Cardiac Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine hydrobromide is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are crucial for the pacemaking "funny" current (If) in sinoatrial node cells.[1][2] This mechanism of action leads to a reduction in heart rate without affecting myocardial contractility or ventricular repolarization.[1][3] Beyond its primary heart rate-lowering effect, emerging research has unveiled pleiotropic effects of Ivabradine on various cardiac cell types, including cardiomyocytes and cardiac fibroblasts. These effects, often independent of heart rate reduction, encompass anti-fibrotic, anti-apoptotic, and anti-inflammatory properties, making Ivabradine a compound of significant interest in cardiovascular research and drug development.[4][5]

These application notes provide detailed protocols for utilizing this compound in in vitro cardiac cell culture models to investigate its effects on cardiomyocyte electrophysiology, viability, apoptosis, and signaling, as well as on cardiac fibroblast proliferation and activation.

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative effects of this compound on various parameters in cardiac cell culture experiments.

Table 1: Electrophysiological Effects of Ivabradine on Cardiomyocytes

Cell TypeConcentrationParameterObserved EffectReference
iPSC-CMs0.1 µMBeating RateDose-dependent decrease[6]
iPSC-CMs1 µMBeating RateDose-dependent decrease[6]
iPSC-CMs3 µMBeating RateDose-dependent decrease[6]
iPSC-CMs10 µMBeating RateComplete block of automaticity in some cells[6][7]
iPSC-CMs3 µMFunny Current (If)~41% block[8]
iPSC-CMs10 µMFunny Current (If)Significant attenuation[7]
Dog Purkinje Fibers0.1 - 10 µMSpontaneous Firing RateConcentration-dependent reduction[9][10]
Rabbit SANC3 µMAP Firing Rate~13% reduction[11]
Rabbit SANC10 µMAP Firing Rate~26% reduction[11]
Rabbit SANC30 µMAP Firing Rate~39% reduction[11]

Table 2: Effects of Ivabradine on Cardiac Cell Viability, Apoptosis, and Proliferation

Cell TypeConcentrationAssayParameterObserved EffectReference
Human Cardiac Fibroblasts30 nMMTS AssayProliferationNo significant effect[5]
Human Cardiac Fibroblasts1 µMMTS AssayProliferationSignificant attenuation[5]
Murine Cardiomyocytes (in vivo model)N/ATUNEL AssayApoptosisSignificantly reduced[1][12]
Human Cardiac Fibroblasts1 µMN/Aα-SMA expressionDose-dependent reduction[5]
Human Cardiac Fibroblasts1 µMN/ACollagen I productionSignificantly reduced[5]

Table 3: Effects of Ivabradine on Signaling Pathways in Cardiac Cells

Cell TypeConcentrationPathwayTarget ProteinObserved EffectReference
Rat Cardiomyocytes (in vivo model)10 mg/kg/dayPI3K/AKT/mTORp-PI3K, p-AKT, p-mTOR, p-p70S6KDecreased expression[3][13]
Murine Myocardium (in vivo model)10-50 mg/kg/dayMAPKp-p38 MAPKDecreased phosphorylation[14]
Neonatal Rat Cardiac FibroblastsN/AMAPKJNK, p38 MAPKReduced phosphorylation[15]

Experimental Protocols

Assessment of Ivabradine's Effect on the Beating Rate of iPSC-Derived Cardiomyocytes (iPSC-CMs)

This protocol details the methodology to evaluate the dose-dependent effect of Ivabradine on the spontaneous beating rate of iPSC-CMs.

Materials:

  • Human iPSC-CMs

  • Culture medium (e.g., RPMI 1640 with B27 supplement)

  • This compound stock solution (e.g., 10 mM in sterile water or DMSO)

  • Multi-well plates (e.g., 96-well)

  • Automated microscopy system with environmental control (37°C, 5% CO₂) or manual microscope with a heated stage.

  • Image analysis software for beat rate detection.

Protocol:

  • Cell Culture: Plate iPSC-CMs in 96-well plates at an appropriate density to form a spontaneously beating monolayer. Culture the cells for several days to allow for recovery and stabilization of beating.

  • Preparation of Ivabradine Dilutions: Prepare a serial dilution of Ivabradine in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO or water as the highest Ivabradine concentration).

  • Baseline Recording: Before adding the compounds, record the baseline beating rate of the iPSC-CMs in each well for a defined period (e.g., 30-60 seconds).

  • Compound Addition: Carefully remove the existing medium and add the prepared Ivabradine dilutions and vehicle control to the respective wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 30 minutes) in the microscope's environmental chamber.

  • Post-treatment Recording: After incubation, record the beating rate of the iPSC-CMs in each well again for the same duration as the baseline recording.

  • Data Analysis: Use image analysis software to determine the beats per minute (BPM) for each well before and after treatment. Normalize the post-treatment BPM to the baseline BPM for each well. Compare the effects of different Ivabradine concentrations to the vehicle control.

G cluster_workflow iPSC-CM Beating Rate Assay Workflow A Plate iPSC-CMs in 96-well plate B Record Baseline Beating Rate A->B D Add Ivabradine/Vehicle to Wells B->D C Prepare Ivabradine Dilutions C->D E Incubate (e.g., 30 min) D->E F Record Post-Treatment Beating Rate E->F G Analyze Data (BPM) F->G

Workflow for assessing Ivabradine's effect on iPSC-CM beating rate.

Analysis of Cardiac Fibroblast Proliferation using MTS Assay

This protocol describes how to assess the anti-proliferative effects of Ivabradine on cardiac fibroblasts.

Materials:

  • Primary human or rat cardiac fibroblasts

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • 96-well plates

  • MTS reagent

  • Plate reader

Protocol:

  • Cell Seeding: Seed cardiac fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Serum Starvation (Optional): To synchronize the cell cycle, you can serum-starve the cells for 24 hours in a low-serum medium (e.g., 0.5% FBS).

  • Ivabradine Treatment: Replace the medium with fresh culture medium containing various concentrations of Ivabradine (e.g., 30 nM, 1 µM) and a vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24-48 hours).

  • MTS Assay:

    • Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

    • Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium and MTS but no cells). Express the results as a percentage of the vehicle-treated control.

G cluster_workflow Cardiac Fibroblast Proliferation (MTS) Assay Workflow A Seed Cardiac Fibroblasts B Serum Starvation (Optional) A->B C Treat with Ivabradine B->C D Incubate (24-48h) C->D E Add MTS Reagent D->E F Incubate (1-4h) E->F G Measure Absorbance (490nm) F->G H Analyze Proliferation G->H

Workflow for cardiac fibroblast proliferation assay using MTS.

Investigation of Ivabradine's Effect on Cardiomyocyte Apoptosis via TUNEL Assay

This protocol outlines the steps to detect and quantify apoptosis in cardiomyocytes treated with Ivabradine using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

Materials:

  • Cardiomyocytes (e.g., neonatal rat ventricular myocytes or iPSC-CMs)

  • Culture slides or coverslips

  • Apoptosis-inducing agent (e.g., doxorubicin, as a positive control)

  • This compound

  • TUNEL assay kit

  • Fluorescence microscope

  • DAPI nuclear stain

Protocol:

  • Cell Culture: Culture cardiomyocytes on slides or coverslips.

  • Treatment: Treat the cells with the desired concentrations of Ivabradine and/or an apoptosis-inducing agent for a specified duration. Include untreated and vehicle-treated controls.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

    • Permeabilize the cells with a solution like 0.1% Triton X-100 in PBS for 2-5 minutes.

  • TUNEL Staining: Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves:

    • Incubating the cells with the TdT reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) in a humidified chamber at 37°C for 1 hour.

  • Nuclear Counterstaining: Stain the cell nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive (apoptotic) cells will show green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.

  • Quantification: Count the number of TUNEL-positive nuclei and the total number of nuclei in several random fields of view for each condition. Calculate the apoptotic index as (number of TUNEL-positive cells / total number of cells) x 100%.

G cluster_workflow Cardiomyocyte Apoptosis (TUNEL) Assay Workflow A Culture Cardiomyocytes on Coverslips B Treat with Ivabradine +/- Apoptotic Stimulus A->B C Fix and Permeabilize Cells B->C D Perform TUNEL Staining C->D E Counterstain with DAPI D->E F Fluorescence Microscopy E->F G Quantify Apoptotic Index F->G G cluster_workflow Western Blot Workflow for Signaling Pathway Analysis A Treat Cardiomyocytes with Ivabradine B Lyse Cells & Quantify Protein A->B C SDS-PAGE & Protein Transfer B->C D Blocking & Primary Antibody Incubation C->D E Secondary Antibody Incubation D->E F Chemiluminescent Detection E->F G Analyze Protein Expression F->G G cluster_pathway Ivabradine's Primary Mechanism of Action Ivabradine Ivabradine HCN4 HCN4 Channel (Funny Current - If) Ivabradine->HCN4 Inhibits DiastolicDepolarization Diastolic Depolarization HCN4->DiastolicDepolarization Mediates HeartRate Heart Rate DiastolicDepolarization->HeartRate Determines G cluster_pathway Ivabradine's Modulation of the PI3K/AKT/mTOR Pathway Ivabradine Ivabradine PI3K PI3K Ivabradine->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits p70S6K p70S6K mTOR->p70S6K Activates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth G cluster_pathway Ivabradine's Effect on MAPK Signaling in Cardiac Fibroblasts Ivabradine Ivabradine MAPK JNK & p38 MAPK Ivabradine->MAPK Inhibits Phosphorylation Proliferation Fibroblast Proliferation MAPK->Proliferation Activation Fibroblast Activation (e.g., α-SMA expression) MAPK->Activation

References

Off-Label Research Applications of Ivabradine Hydrobromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine hydrobromide is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, primarily known for its heart rate-lowering effects.[1] Its specific mechanism of action, which reduces heart rate without impacting myocardial contractility or blood pressure, has prompted investigation into its therapeutic potential beyond its approved indications for heart failure and stable angina.[2][3] Emerging off-label research suggests that ivabradine may offer benefits in a variety of conditions, including endothelial dysfunction, inflammatory disorders, oxidative stress-related pathologies, mitochondrial dysfunction, neurological disorders, and the mitigation of cancer treatment-related cardiotoxicity.

These application notes provide a comprehensive overview of the key off-label research areas for ivabradine, summarizing significant quantitative findings and detailing relevant experimental protocols. The information is intended to guide researchers in designing and conducting further investigations into the novel therapeutic applications of this compound.

Endothelial Function and Vascular Health

Application Note

Ivabradine has been shown to improve endothelial function and reduce arterial stiffness, suggesting a potential role in the management of atherosclerotic diseases and other vascular disorders.[4] The primary mechanism is believed to be related to the reduction in heart rate, which lessens mechanical stress on the vascular endothelium.[5] Additionally, studies suggest that ivabradine may directly impact endothelial cells by modulating signaling pathways involved in inflammation and oxidative stress, such as the mTOR/eNOS pathway.[6]

Quantitative Data Summary
ParameterModelIvabradine DoseTreatment DurationKey FindingsReference(s)
Heart Rate Patients with stable angina5 mg twice daily3 monthsDecreased from 77 ± 7 bpm to 65 ± 6 bpm[7]
Reactive Hyperemia Index (RHI) Patients with stable angina5 mg twice daily3 monthsIncreased from 1.54 ± 0.30 to 1.83 ± 0.36[7]
Augmentation Index (AI) Patients with stable angina5 mg twice daily3 monthsDecreased from 21 ± 20% to 10 ± 21%[7]
Flow-Mediated Dilation (FMD) Patients with coronary artery disease5-7.5 mg twice daily8 weeksIncreased from 8.7 ± 4.9% to 15.0 ± 7.7%[8]
Aortic Distensibility Patients with chronic heart failure5 mg twice daily4 monthsSignificant improvement (ΔAD 1.82 ± 1.43 cm² × dyn⁻¹)[4]
Atherosclerotic Plaque Size ApoE-deficient mice10 mg/kg/day6 weeksReduced by >40% in the aortic root and >70% in the ascending aorta[5][9]
Experimental Protocols

Objective: To non-invasively assess endothelium-dependent vasodilation in response to ivabradine treatment.

Materials:

  • High-resolution ultrasound system with a vascular probe (7-12 MHz)

  • Blood pressure cuff

  • ECG monitoring equipment

  • This compound or placebo

Procedure:

  • Patient Preparation: Patients should fast for at least 8 hours and abstain from caffeine, alcohol, and smoking for 24 hours prior to the measurement. A baseline resting period of 15-20 minutes in a quiet, temperature-controlled room is required.

  • Baseline Brachial Artery Imaging:

    • Position the patient supine with their arm extended and supported.

    • Scan the brachial artery in the longitudinal plane, 2-15 cm above the antecubital fossa.

    • Obtain a clear image of the anterior and posterior intima-media interfaces.

    • Record the baseline brachial artery diameter and blood flow velocity using pulsed-wave Doppler for at least 1 minute.

  • Induction of Reactive Hyperemia:

    • Inflate a blood pressure cuff on the forearm to at least 50 mmHg above systolic blood pressure for 5 minutes to induce ischemia.

    • Rapidly deflate the cuff.

  • Post-Occlusion Imaging:

    • Continuously record the brachial artery diameter and blood flow for 3 minutes following cuff deflation.

  • Data Analysis:

    • Measure the maximum brachial artery diameter during reactive hyperemia.

    • Calculate FMD as the percentage change in diameter from baseline: FMD (%) = [(Post-occlusion diameter - Baseline diameter) / Baseline diameter] x 100

  • Treatment Protocol: Administer ivabradine (e.g., 5 mg twice daily) or placebo for a specified duration (e.g., 8 weeks) and repeat the FMD measurement.[8]

Signaling Pathway

Ivabradine_Endothelial_Function Ivabradine Ivabradine mTORC1 mTORC1 Ivabradine->mTORC1 inhibits mTORC2 mTORC2 Ivabradine->mTORC2 activates LSS Low Shear Stress LSS->mTORC1 activates Inflammation Inflammation (IL-6, VCAM-1) LSS->Inflammation induces Oxidative_Stress Oxidative Stress (ROS) LSS->Oxidative_Stress induces eNOS_Thr495 eNOS (Thr495) Inhibitory Phosphorylation mTORC1->eNOS_Thr495 promotes Endothelial_Dysfunction Endothelial Dysfunction eNOS_Thr495->Endothelial_Dysfunction leads to Akt Akt mTORC2->Akt activates Akt->mTORC1 inhibits eNOS_Ser1177 eNOS (Ser1177) Activating Phosphorylation Akt->eNOS_Ser1177 promotes Improved_Function Improved Endothelial Function eNOS_Ser1177->Improved_Function promotes Inflammation->Endothelial_Dysfunction Oxidative_Stress->Endothelial_Dysfunction

Caption: Ivabradine's effect on the mTOR/eNOS pathway in endothelial cells.

Inflammation and Oxidative Stress

Application Note

Ivabradine exhibits anti-inflammatory and antioxidant properties in various experimental models.[10] It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, ivabradine can decrease oxidative stress by reducing the production of reactive oxygen species (ROS) and inhibiting NADPH oxidase activity.[5][9] These effects may contribute to its protective role in conditions characterized by chronic inflammation and oxidative damage.

Quantitative Data Summary
ParameterModelIvabradine DoseTreatment DurationKey FindingsReference(s)
TNF-α Serum Levels Patients with chronic heart failureGuideline-directedNot specifiedSignificant reduction[10][11]
IL-6 mRNA Expression Human Umbilical Vein Endothelial Cells (HUVECs)0.04 µM1 hour pre-treatmentDecreased LSS-induced expression[1][6]
VCAM-1 mRNA Expression HUVECs0.04 µM1 hour pre-treatmentDecreased LSS-induced expression[1][6]
Vascular NADPH Oxidase Activity ApoE-deficient mice10 mg/kg/day6 weeksReduced to 48 ± 6% of control[5][9]
Vascular Superoxide Production ApoE-deficient mice10 mg/kg/day6 weeksSignificantly decreased (186.5 ± 52.5 vs. 44.2 ± 17.2 relative light units/µ g/min )[5]
TNF-α, LDH, MDA, cTn-I Doxorubicin-treated mice5 and 10 mg/kg10 daysDose-dependent reduction in MDA and cTn-I[12][13]
Experimental Protocols

Objective: To quantify the levels of pro-inflammatory cytokines in serum or cell culture supernatant following ivabradine treatment.

Materials:

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • Microplate reader

  • Serum samples from treated and control subjects/animals or cell culture supernatant

  • This compound

Procedure:

  • Sample Collection:

    • In vivo: Collect blood samples and separate serum by centrifugation. Store at -80°C until analysis.

    • In vitro: Collect cell culture supernatant and centrifuge to remove cellular debris. Store at -80°C.

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by the addition of a detection antibody and a substrate for color development.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the standards.

    • Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

    • Compare cytokine levels between ivabradine-treated and control groups.

Objective: To detect superoxide production in tissues or cells treated with ivabradine.

Materials:

  • Dihydroethidium (DHE)

  • Fluorescence microscope

  • Tissue sections or cultured cells

  • This compound

Procedure:

  • Sample Preparation:

    • Tissue: Prepare cryosections of the tissue of interest.

    • Cells: Grow cells on coverslips.

  • Treatment: Treat animals or cells with ivabradine or vehicle control for the desired duration.

  • DHE Staining:

    • Incubate the tissue sections or cells with DHE solution (e.g., 2 µM in PBS) in a light-protected, humidified chamber at 37°C for 30 minutes.

    • Wash the samples with PBS to remove excess DHE.

  • Imaging:

    • Immediately visualize the samples under a fluorescence microscope using an appropriate filter set (e.g., excitation at 518 nm and emission at 606 nm).

  • Data Analysis:

    • Quantify the fluorescence intensity using image analysis software (e.g., ImageJ).

    • Compare the fluorescence intensity between ivabradine-treated and control groups.

Experimental Workflow

Ivabradine_Inflammation_Workflow start Start: In vivo or In vitro Model treatment Treatment with Ivabradine or Vehicle Control start->treatment sample_collection Sample Collection (Serum, Tissue, Cells) treatment->sample_collection elisa ELISA for Inflammatory Cytokines (TNF-α, IL-6) sample_collection->elisa dhe DHE Staining for Reactive Oxygen Species sample_collection->dhe data_analysis Data Analysis and Comparison elisa->data_analysis dhe->data_analysis

Caption: Workflow for assessing ivabradine's anti-inflammatory effects.

Mitochondrial Function

Application Note

Recent research has highlighted a potential role for ivabradine in preserving mitochondrial function, particularly in the context of cardiotoxicity induced by chemotherapeutic agents like doxorubicin.[14] Ivabradine treatment has been associated with improved mitochondrial respiration, preservation of ATP levels, and maintenance of mitochondrial dynamics.[15] These findings suggest that ivabradine could be explored as a protective agent against mitochondrial damage in various pathologies.

Quantitative Data Summary
ParameterModelIvabradine DoseTreatment DurationKey FindingsReference(s)
Mitochondrial Respiratory Control Index Isolated ischemic rabbit heart3 µMEx vivoImproved from 6.9 ± 0.3 to 11.9 ± 1.3[15]
Cardiac ATP Levels Isolated ischemic rabbit heart3 µMEx vivoPreserved (3.7 ± 0.3 to 11.0 ± 0.6 µM/g dry weight)[15]
Cell Viability (Doxorubicin-induced toxicity) H9C2 cells3 µM co-treatment24 hoursIncreased cell viability[14]
Oxidative Stress (Doxorubicin-induced toxicity) H9C2 cells3 µM co-treatment24 hoursReduced oxidative stress[14]
Experimental Protocols

Objective: To measure the effect of ivabradine on mitochondrial oxygen consumption.

Materials:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Isolated mitochondria or permeabilized cells/fibers

  • Respiratory substrates (e.g., pyruvate, malate, glutamate, succinate)

  • ADP

  • Oligomycin, FCCP, rotenone, antimycin A

  • This compound

Procedure:

  • Mitochondria Isolation/Permeabilization:

    • Isolate mitochondria from tissues or cells using differential centrifugation.

    • Alternatively, permeabilize cells or tissue fibers with saponin or digitonin.

  • Respirometry:

    • Add the mitochondrial preparation to the respirometer chambers containing respiration buffer.

    • Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol.

    • State 2 Respiration (Leak): Add complex I-linked substrates (e.g., pyruvate, malate).

    • State 3 Respiration (Oxidative Phosphorylation): Add ADP to stimulate ATP synthesis.

    • State 4o Respiration (Oligomycin-induced): Add oligomycin to inhibit ATP synthase.

    • Electron Transfer System (ETS) Capacity: Add a protonophore like FCCP to uncouple respiration.

    • Complex II-linked Respiration: Add rotenone (complex I inhibitor) followed by succinate (complex II substrate).

    • Residual Oxygen Consumption (ROX): Add antimycin A (complex III inhibitor).

  • Ivabradine Treatment:

    • Perform the SUIT protocol in the presence and absence of ivabradine at various concentrations.

  • Data Analysis:

    • Calculate the respiratory control ratio (RCR = State 3 / State 4o) and other respiratory parameters.

    • Compare the results between ivabradine-treated and control conditions.

Neurological Applications

Application Note

Ivabradine's ability to block HCN channels, which are also present in the central and peripheral nervous systems, has led to research into its potential neurological applications.[16] Studies have investigated its effects in models of neuropathic pain and dementia.[16][17] In a rat model of neuropathic pain, ivabradine reduced mechanical allodynia.[17] In a scopolamine-induced dementia model in rats, ivabradine showed potential therapeutic effects.[16]

Quantitative Data Summary
ParameterModelIvabradine DoseTreatment DurationKey FindingsReference(s)
Mechanical Allodynia Rat chronic constriction injury (CCI) model6 mg/kg twice daily4 daysSignificantly reduced mechanical allodynia[17]
Heart Rate Reduction in Pain Model Rat CCI model6 mg/kg twice daily4 days~15% reduction[17]
Cognitive Function Scopolamine-induced dementia in rats5 and 10 mg/kg/day14 daysAmeliorated scopolamine-induced dysfunction[16]
Anticonvulsant Activity PTZ- and PICRO-induced seizures in mice1, 10, or 20 mg/kg3 daysAttenuated seizures[18]
Experimental Protocols

Objective: To induce a neuropathic pain state in rodents to evaluate the analgesic effects of ivabradine.

Materials:

  • Adult male Sprague-Dawley or Wistar rats

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Chromic gut sutures (4-0)

  • Von Frey filaments

  • This compound

Procedure:

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make an incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Loosely tie four ligatures of chromic gut suture around the sciatic nerve with about 1 mm spacing.

    • The ligatures should be tightened until they elicit a brief twitch in the corresponding hind limb.

    • Close the incision in layers.

  • Behavioral Testing (Mechanical Allodynia):

    • Allow the animals to recover for several days.

    • Place the animal on an elevated mesh floor and allow it to acclimate.

    • Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw until a withdrawal response is observed.

    • Determine the paw withdrawal threshold (PWT).

  • Ivabradine Treatment:

    • Administer ivabradine (e.g., 6 mg/kg by oral gavage, twice daily) or vehicle control.[17]

    • Assess the PWT at various time points during and after the treatment period.

  • Data Analysis:

    • Compare the PWT between the ivabradine-treated and control groups over time.

Cancer Treatment-Related Cardiotoxicity

Application Note

Ivabradine is being investigated for its potential to mitigate cardiotoxicity induced by chemotherapeutic agents, such as doxorubicin.[12][19] The rationale is that by reducing heart rate, ivabradine can decrease myocardial oxygen demand and workload, thereby protecting the heart from the damaging effects of chemotherapy. Furthermore, its antioxidant and anti-inflammatory properties may also play a protective role.[12][13]

Quantitative Data Summary
ParameterModelIvabradine DoseTreatment DurationKey FindingsReference(s)
Cardiac Troponin I (cTn-I) Doxorubicin-treated mice5 and 10 mg/kg10 daysDose-dependent reduction[12][13]
Malondialdehyde (MDA) Doxorubicin-treated mice5 and 10 mg/kg10 daysDose-dependent reduction[12][13]
Cell Viability (Doxorubicin-induced) H9C2 cells3 µM co-treatment24 hoursIncreased cell viability[14]
Experimental Protocols

Objective: To induce cardiotoxicity in an animal model to assess the cardioprotective effects of ivabradine.

Materials:

  • Male Wistar rats or Swiss-Albino mice

  • Doxorubicin hydrochloride

  • This compound

  • Echocardiography equipment

  • Biochemical assay kits (e.g., for cTn-I, MDA)

Procedure:

  • Animal Groups:

    • Control group (no treatment)

    • Doxorubicin group (e.g., 20 mg/kg single dose, or cumulative dosing)

    • Ivabradine + Doxorubicin group(s) (e.g., ivabradine 5 or 10 mg/kg/day for a specified period before and/or during doxorubicin administration)[12][13]

    • Ivabradine alone group

  • Treatment Administration:

    • Administer doxorubicin via intraperitoneal injection.

    • Administer ivabradine via oral gavage.

  • Assessment of Cardiac Function:

    • Perform serial echocardiography to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.

  • Biochemical Analysis:

    • At the end of the study, collect blood to measure serum levels of cardiac injury markers (cTn-I) and oxidative stress markers (MDA).

  • Histopathological Analysis:

    • Harvest the hearts for histological examination to assess for myocardial damage, fibrosis, and inflammation.

  • Data Analysis:

    • Compare the cardiac function parameters, biochemical markers, and histological findings among the different treatment groups.

Logical Relationship Diagram

Ivabradine_Cardioprotection Doxorubicin Doxorubicin Oxidative_Stress Increased Oxidative Stress Doxorubicin->Oxidative_Stress Inflammation Inflammation Doxorubicin->Inflammation Mitochondrial_Dysfunction Mitochondrial Dysfunction Doxorubicin->Mitochondrial_Dysfunction Cardiomyocyte_Injury Cardiomyocyte Injury and Apoptosis Oxidative_Stress->Cardiomyocyte_Injury Inflammation->Cardiomyocyte_Injury Mitochondrial_Dysfunction->Cardiomyocyte_Injury Cardiotoxicity Cardiotoxicity (Reduced LVEF) Cardiomyocyte_Injury->Cardiotoxicity Ivabradine Ivabradine Reduced_HR Reduced Heart Rate (& Myocardial Workload) Ivabradine->Reduced_HR Antioxidant Antioxidant Effects Ivabradine->Antioxidant Anti_inflammatory Anti-inflammatory Effects Ivabradine->Anti_inflammatory Mito_Protection Mitochondrial Protection Ivabradine->Mito_Protection Cardioprotection Cardioprotection Reduced_HR->Cardioprotection Antioxidant->Cardioprotection Anti_inflammatory->Cardioprotection Mito_Protection->Cardioprotection

Caption: Ivabradine's potential mechanisms of cardioprotection.

Disclaimer: The following information is for research purposes only and does not constitute medical advice. The off-label use of any drug should be approached with caution and under appropriate ethical and regulatory guidelines.

References

Application Notes: Ivabradine Hydrobromide in Myocardial Ischemia and Reperfusion Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ivabradine is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) "funny" channel (If), which is highly expressed in the sinoatrial node.[1][2] By selectively blocking this channel, ivabradine reduces the pacemaker firing rate, leading to a dose-dependent reduction in heart rate without affecting myocardial contractility, atrioventricular conduction, or blood pressure.[3][4][5] These properties make it a valuable agent for managing stable angina pectoris and chronic heart failure.[1] In the context of myocardial ischemia and reperfusion (I/R) injury, ivabradine has demonstrated significant cardioprotective effects, which are attributed to both its primary heart-rate-lowering action and other pleiotropic, heart-rate-independent mechanisms.[6][7][8]

Mechanism of Action in Cardioprotection

Ivabradine's cardioprotective effects in I/R injury are multifactorial:

  • Heart Rate Reduction (Primary Mechanism): A lower heart rate decreases myocardial oxygen demand, a critical factor during ischemic events.[3][5] It also prolongs the diastolic period, which enhances coronary artery perfusion and improves oxygen supply to the myocardium.[2] This improved energy balance helps preserve cardiac function and limit ischemic damage.[9]

  • Heart Rate-Independent Effects: Studies have shown that ivabradine can reduce infarct size even when the heart rate is maintained by atrial pacing, indicating mechanisms beyond simple bradycardia.[7][8][10] These effects are linked to the modulation of key cellular signaling pathways involved in cell survival and death.

Iva Ivabradine Hydrobromide If Inhibits If Current in SA Node Iva->If Pleiotropic Heart Rate-Independent (Pleiotropic) Effects Iva->Pleiotropic HR Reduces Heart Rate If->HR Diastole Prolongs Diastole HR->Diastole O2Demand Decreases Myocardial O2 Demand HR->O2Demand Perfusion Improves Coronary Perfusion Diastole->Perfusion Protection Cardioprotection O2Demand->Protection Perfusion->Protection Pleiotropic->Protection

Ivabradine's dual mechanism for cardioprotection.

Key Signaling Pathways

Research has identified several signaling pathways modulated by ivabradine that contribute to its cardioprotective effects against I/R injury:

  • Autophagy Enhancement via PI3K/AKT/mTOR Inhibition: Ivabradine has been shown to protect against myocardial infarction by enhancing autophagy.[11] It achieves this by inhibiting the PI3K/AKT/mTOR/p70S6K signaling pathway, which is a negative regulator of autophagy.[11] Enhanced autophagy helps clear damaged cellular components, which is crucial for cell survival during the stress of ischemia and reperfusion.[11]

  • Attenuation of Apoptosis: In models of diabetic cardiomyopathy, ivabradine treatment has been associated with the attenuation of apoptosis.[12] This is achieved by down-regulating the expression of matrix metalloproteinase (MMP)-2 and reducing the activation of pro-apoptotic proteins like caspase 3 and BAX.[12]

  • Reduction of Oxidative Stress: Some beneficial effects of ivabradine are attributed to reduced formation of reactive oxygen species (ROS) from mitochondria.[7]

Iva Ivabradine PI3K PI3K/AKT/mTOR Signaling Iva->PI3K Inhibits Autophagy Enhances Autophagy PI3K->Autophagy Negative Regulation Survival Promotes Cardiomyocyte Survival Autophagy->Survival Start Start: Animal Model (e.g., Rat, Pig) Anesthesia Anesthesia & Ventilation Start->Anesthesia Surgery Surgical Preparation (Thoracotomy, Expose Heart) Anesthesia->Surgery Grouping Random Assignment to Groups (Control vs. Ivabradine) Surgery->Grouping DrugAdmin Drug Administration (e.g., Oral, IV, IP) Grouping->DrugAdmin Treatment Ischemia Induce Myocardial Ischemia (e.g., LAD Ligation for 30-90 min) Grouping->Ischemia Control DrugAdmin->Ischemia Reperfusion Reperfusion Period (e.g., Remove Ligation for 120 min) Ischemia->Reperfusion Monitoring Hemodynamic & ECG Monitoring Ischemia->Monitoring Reperfusion->Monitoring Analysis Endpoint Analysis Reperfusion->Analysis Infarct Infarct Size Measurement (TTC Staining) Analysis->Infarct Function Cardiac Function (Echocardiography) Analysis->Function Histo Histology & Biomarkers (Masson's Trichrome, Western Blot) Analysis->Histo

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ivabradine Hydrobromide for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Ivabradine hydrobromide in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in a cellular context?

This compound is a selective inhibitor of the "funny" current (If) channels, also known as hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[1] These channels are crucial for the pacemaker activity in the sinoatrial node of the heart.[1] In a research context, particularly in cancer cell lines, Ivabradine is used to investigate the role of HCN channels in cell proliferation.[2] By blocking HCN channels, Ivabradine can inhibit cancer cell proliferation in vitro.[2] Its mechanism involves binding to the intracellular side of the HCN channel, which reduces the slope of diastolic depolarization and decreases the frequency of action potentials.

Q2: What is a recommended starting concentration range for this compound in cell viability assays?

The effective concentration of Ivabradine can vary significantly depending on the cell type and the specific HCN channel isoforms expressed. A common starting point for in vitro studies is a concentration range based on its IC50 value, which is the concentration required to inhibit 50% of the HCN channel activity. The reported IC50 for Ivabradine is approximately 0.5 to 2.9 μM.[3] For initial experiments, a broad dose-response curve is recommended, for example, from 0.1 μM to 50 μM, to determine the optimal concentration for your specific cell line. In some studies, concentrations as high as 10 μM have been used for treatments lasting 72 hours.[2]

Q3: How should I prepare and store a stock solution of this compound?

This compound is a crystalline solid that is soluble in several organic solvents and water.[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a solvent like DMSO, ethanol, or water.[4] To minimize the potential for solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1%). Stock solutions should be stored at -20°C for long-term stability, and for aqueous solutions, it is not recommended to store them for more than one day.[4]

Q4: What is the recommended treatment duration for cells with this compound?

The optimal treatment duration will depend on the experimental goals and the cell line's doubling time. Treatment times can range from 24 to 72 hours or longer.[2][5] Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer incubations are often necessary to detect changes in cell viability or proliferation. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal endpoint for your assay.

Q5: Which type of cell viability assay is most suitable for use with Ivabradine?

Several types of cell viability assays are available, each with its own advantages and disadvantages. Metabolic assays, such as those using Resazurin (AlamarBlue), MTT, or MTS, are common choices.[6] These assays measure the metabolic activity of the cells, which is often proportional to the number of viable cells.[6] However, it is crucial to be aware that some compounds can interfere with the chemistry of these assays.[7] Therefore, it is good practice to run a control experiment without cells to check for any direct interaction between Ivabradine and the assay reagents.[6]

Data Summary Tables

Table 1: Solubility of this compound
SolventApproximate Solubility (mg/mL)Molar Concentration (mM)
Water82162.36
DMSO101199.98
Ethanol101199.98
PBS (pH 7.2)~10Not Specified

Data sourced from product datasheets.[3][4]

Table 2: Recommended Starting Concentrations for Cell Viability Assays
Concentration RangeRationale
0.1 µM - 10 µMCovers the reported IC50 range for HCN channels (0.5 - 2.9 µM).[3]
10 µM - 50 µMTo explore potential effects at higher concentrations.
50 µM - 100 µMMay be necessary for less sensitive cell lines, but be mindful of potential off-target effects and cytotoxicity.
Table 3: Comparison of Common Cell Viability Assays
Assay TypePrincipleAdvantagesDisadvantages
Resazurin (AlamarBlue) Reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active cells.Relatively inexpensive, sensitive, and non-destructive.[7]Potential for interference from compounds that affect cellular redox state.[7]
MTT Reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.Simple and widely used.Requires a solubilization step for the formazan crystals and is an endpoint assay.
MTS/XTT Similar to MTT, but the formazan product is soluble in culture medium.No solubilization step required, allowing for kinetic measurements.Generally higher background readings than MTT.
ATP-based (e.g., CellTiter-Glo) Measures ATP levels, which correlate with the number of viable cells.Highly sensitive and has a broad linear range.More expensive than colorimetric or fluorometric assays.
LDH Release Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.Directly measures cytotoxicity.Less sensitive for detecting anti-proliferative effects.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (MW: 505.05 g/mol )

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 5.05 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex the tube until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[8]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: General Protocol for a Resazurin-Based Cell Viability Assay
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well clear-bottom black plates (for fluorescence measurements)

    • This compound stock solution

    • Resazurin sodium salt solution (e.g., AlamarBlue)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Cell Seeding:

      • Trypsinize and count the cells.

      • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 20,000 cells/well) in 100 µL of complete culture medium.

      • Include wells for "no cell" controls (medium only) and "vehicle" controls (cells treated with the same concentration of DMSO as the highest Ivabradine concentration).

      • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

    • Compound Treatment:

      • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

      • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Ivabradine or the vehicle control.

      • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Resazurin Incubation:

      • Add 10 µL of the resazurin solution to each well (for a final volume of 110 µL).

      • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line to ensure the signal is within the linear range of the instrument.[5]

    • Data Acquisition:

      • Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

    • Data Analysis:

      • Subtract the average fluorescence of the "no cell" control wells from all other readings.

      • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

        • % Viability = (Fluorescence_Treated / Fluorescence_Vehicle) * 100

Troubleshooting Guide

Q: I am observing high variability between my replicate wells. What could be the cause?

A: High variability can stem from several factors:

  • Uneven Cell Seeding: Ensure you have a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting.

  • Pipetting Errors: Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. For suspension cells, gentle mixing of the plate after seeding can help distribute the cells evenly.[9]

  • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, leading to changes in medium concentration. To mitigate this, you can avoid using the outer wells or fill them with sterile PBS or medium without cells.

  • Compound Precipitation: If Ivabradine precipitates out of solution, it will not be uniformly available to the cells. Ensure the final solvent concentration is low and that the compound is fully dissolved in the medium before adding it to the cells.

Q: I don't see any effect of Ivabradine on my cells' viability, even at high concentrations. What should I do?

A:

  • Confirm HCN Channel Expression: Your cell line may not express HCN channels, or the expression level may be too low for Ivabradine to have a significant effect on viability. You can check for HCN gene or protein expression using techniques like RT-qPCR or Western blotting.

  • Increase Incubation Time: The effect of Ivabradine on cell proliferation may take longer to become apparent. Try extending the treatment duration to 72 hours or more.

  • Check Compound Activity: Ensure that your stock solution of Ivabradine has not degraded. If possible, test its activity on a positive control cell line known to be sensitive to HCN channel inhibition.

  • Consider a Different Assay: Your current assay may not be sensitive enough to detect subtle changes in cell viability. Consider trying an alternative method, such as an ATP-based assay.[10]

Q: I am observing a precipitate in the wells after adding the Ivabradine-containing medium. How can I prevent this?

A:

  • Check Solubility Limits: You may be exceeding the solubility of Ivabradine in your culture medium. The solubility in aqueous solutions can be pH-dependent.

  • Reduce Final Solvent Concentration: High concentrations of DMSO can cause some compounds to precipitate when diluted in aqueous media. Ensure your final DMSO concentration is as low as possible (ideally ≤ 0.1%).

  • Pre-warm the Medium: Adding a cold compound solution to warmer medium can sometimes cause precipitation. Try warming your drug dilutions to 37°C before adding them to the cells.

Visualizations

Ivabradine_Mechanism_of_Action cluster_membrane Cell Membrane HCN_channel HCN Channel Intracellular Intracellular Space HCN_channel->Intracellular Proliferation Cell Proliferation HCN_channel->Proliferation Promotes HCN_channel->Inhibition Ivabradine Ivabradine Ivabradine->HCN_channel Blocks Extracellular Extracellular Space Extracellular->Na_K_ions Na_K_ions->HCN_channel Funny Current (If)

Caption: Mechanism of action of Ivabradine on HCN channels.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h prepare_drug Prepare Ivabradine Serial Dilutions incubate_24h->prepare_drug treat_cells Treat Cells with Ivabradine prepare_drug->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_reagent Add Viability Reagent (e.g., Resazurin) incubate_treatment->add_reagent incubate_reagent Incubate for 1-4h add_reagent->incubate_reagent read_plate Read Plate (Fluor/Abs/Lum) incubate_reagent->read_plate analyze_data Analyze Data & Calculate % Viability read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for a cell viability assay.

Troubleshooting_Tree start Unexpected Result in Viability Assay no_effect No Effect Observed start->no_effect Is there no response? high_variability High Variability start->high_variability Are replicates inconsistent? check_hcn Check HCN Channel Expression (RT-qPCR / Western Blot) no_effect->check_hcn Is expression unknown? increase_time Increase Incubation Time (e.g., to 72h) no_effect->increase_time Is incubation < 48h? check_compound Verify Compound Activity (Positive Control Cell Line) no_effect->check_compound Is compound new? check_seeding Review Cell Seeding Protocol (Single-cell suspension) high_variability->check_seeding Are cells clumping? check_pipetting Verify Pipette Calibration & Technique high_variability->check_pipetting Are volumes inconsistent? check_edge Mitigate Edge Effects (Avoid outer wells) high_variability->check_edge Are outer wells used?

Caption: Troubleshooting decision tree for viability assays.

References

Troubleshooting Ivabradine hydrobromide solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of Ivabradine hydrobromide in aqueous solutions.

Frequently Asked Questions (FAQs)

General Solubility

Q1: What is the expected aqueous solubility of Ivabradine salts?

This compound and hydrochloride are the salt forms used to enhance aqueous solubility. The solubility is significantly dependent on the pH of the solution. While one supplier reports a maximum solubility of up to 50.51 mg/mL (100 mM) in water, a more commonly cited and experimentally relevant value in buffers like PBS (pH 7.2) is approximately 10 mg/mL.[1] The free base form of Ivabradine has poor aqueous solubility.[2]

Q2: Are there different forms of this compound that could affect solubility?

Yes. Ivabradine can exist in various crystalline forms (polymorphs) and as solvates (hydrates).[3][4] These different solid-state forms can have distinct physicochemical properties, including different solubility profiles and dissolution rates.[3][5] This may contribute to batch-to-batch variability in experimental results. The hydrobromide salt itself is reported to have high aqueous solubility.[6]

Impact of pH and Buffers

Q3: How does pH affect the solubility of this compound?

Ivabradine is a weak base with a key pKa value around 8.5-9.4.[7][8][9]

  • Below its pKa (acidic to neutral pH): The molecule's amine group is protonated (ionized), making it highly soluble in water.

  • Above its pKa (alkaline pH): The molecule deprotonates to its neutral, free-base form, which is significantly less soluble and may precipitate out of solution.

As demonstrated in the table below, solubility is highest in neutral to slightly acidic conditions and decreases in alkaline conditions.[8]

Q4: My this compound precipitated after I added it to my alkaline cell culture medium. Why?

This is likely due to the pH of your medium. If the final pH of the solution is above Ivabradine's pKa (~8.5), the compound will convert to its less soluble free base, causing precipitation. It is crucial to verify the final pH of your solution after adding the compound.

Stock Solutions and Storage

Q5: What is the best solvent for preparing a high-concentration stock solution?

For stock solutions, organic solvents are recommended. Ivabradine hydrochloride is soluble in DMSO (approx. 20 mg/mL) and dimethylformamide (DMF) (approx. 25 mg/mL).[1] These stock solutions can then be diluted into your aqueous experimental buffer.[1] When diluting, ensure the final concentration of the organic solvent is low enough to not affect your experiment.[1]

Q6: How should I store aqueous solutions of Ivabradine?

Aqueous solutions of Ivabradine are not recommended for long-term storage. It is best practice to prepare fresh solutions daily.[1] If storage is necessary, it should be for no more than one day. The solid crystalline form is stable for years when stored at -20°C.[1]

Quantitative Solubility Data

The solubility of Ivabradine is highly dependent on the solvent and pH. The following table summarizes reported solubility values.

Solvent / BufferpHReported Solubility (mg/mL)Reference
Aqueous Solution1.110.4[8]
Phosphate-Buffered Saline (PBS)7.2~10[1]
Aqueous Solution7.638.9[8]
Aqueous Solution8.57.8[8]
WaterN/A50.51 (100 mM)
DMSON/A~20 - 50.51 (100 mM)[1]
EthanolN/A~1[1]
Dimethylformamide (DMF)N/A~25[1]

Troubleshooting Guide

Issue: My this compound is not dissolving or is forming a precipitate in my aqueous buffer.

This is a common issue that can typically be resolved by following a logical troubleshooting workflow.

G start Solubility Issue Encountered (Precipitate / Incomplete Dissolution) check_ph 1. Verify Solution pH Is pH < 8.0? start->check_ph adjust_ph Adjust pH downwards with dilute HCl. Aim for pH 7.0-7.4. check_ph->adjust_ph No (pH ≥ 8.0) check_concentration 2. Check Concentration Is it above known solubility limits? check_ph->check_concentration Yes (pH < 8.0) adjust_ph->check_ph Re-check pH dilute Dilute solution to a lower concentration (e.g., < 10 mg/mL). check_concentration->dilute Yes physical_methods 3. Use Physical Dissolution Aids check_concentration->physical_methods No dilute->physical_methods vortex Vortex vigorously. physical_methods->vortex sonicate Sonicate the solution. (e.g., 5-15 minutes) vortex->sonicate warm Warm gently (e.g., to 37°C). Monitor for degradation. sonicate->warm final_check 4. Final Check Is the solution clear? warm->final_check success Solution Prepared Successfully. Use promptly. final_check->success Yes failure Issue Persists. Consider preparing a fresh stock solution in DMSO and diluting. final_check->failure No

Caption: Troubleshooting workflow for this compound solubility.
Visualizing the Impact of pH

The solubility of Ivabradine is intrinsically linked to its chemical structure and the pH of the solvent. As a weak base, its ionization state changes with pH, directly impacting its solubility.

G cluster_0 Low pH (e.g., pH < 7.5) cluster_1 High pH (e.g., pH > 9.0) low_ph_node Ivabradine-H⁺ (Protonated / Ionized Form) soluble High Aqueous Solubility low_ph_node->soluble Favored State pka_node pKa ~ 8.5 - 9.4 low_ph_node->pka_node pH Increases high_ph_node Ivabradine (Neutral / Free Base Form) insoluble Low Aqueous Solubility (Precipitation Risk) high_ph_node->insoluble Favored State pka_node->high_ph_node pH Increases

Caption: Relationship between pH, ionization, and Ivabradine solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Aqueous Solution

This protocol is for preparing an aqueous solution directly from the solid compound.

  • Materials & Equipment:

    • This compound (solid)

    • Phosphate-Buffered Saline (PBS), pH 7.2

    • Vortex mixer

    • Bath sonicator

    • Calibrated pH meter

    • Sterile conical tubes and micropipettes

  • Methodology:

    • Weigh the desired amount of this compound solid. For a 1 mL solution, weigh 10 mg.

    • Add the solid to a conical tube.

    • Add the appropriate volume of PBS (pH 7.2). For 10 mg of solid, add slightly less than 1 mL (e.g., 950 µL) to account for the volume of the solute.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes.

    • Check the solution visually for any remaining particulate matter.

    • Once fully dissolved, adjust the final volume to 1 mL with PBS.

    • Verify that the final pH of the solution is within the desired range (e.g., 7.2-7.4).

    • Use the solution immediately. Do not store for more than one day.[1]

Protocol 2: Preparation of a 20 mg/mL DMSO Stock Solution

This protocol is for preparing a concentrated stock solution for subsequent dilution.

  • Materials & Equipment:

    • This compound (solid)

    • Anhydrous, cell-culture grade DMSO

    • Vortex mixer

    • Sterile microcentrifuge tubes

  • Methodology:

    • Weigh the desired amount of this compound. For a 1 mL stock, weigh 20 mg.

    • Place the solid into a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO (e.g., 1 mL for 20 mg).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary, but be mindful of potential degradation with excessive heat.[10]

    • Store the stock solution at -20°C.

    • When preparing experimental samples, dilute this stock solution into the final aqueous buffer. Ensure the final DMSO concentration is minimal (typically <0.5%) to avoid solvent effects.[1]

References

Identifying and minimizing off-target effects of Ivabradine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and minimize the off-target effects of Ivabradine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for Ivabradine?

A1: Ivabradine's primary mechanism is the selective and specific inhibition of the funny current (If) in the sinoatrial (SA) node of the heart.[1][2][3] This current is mediated by the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the HCN4 isoform in pacemaker cells.[4] By blocking these channels, Ivabradine slows the rate of diastolic depolarization, which in turn reduces the heart rate.[2][5] A key feature of Ivabradine is its use-dependence, meaning it has a more pronounced effect at higher heart rates.[6]

Q2: What are the known major off-target effects of Ivabradine that I should be aware of in my experiments?

A2: Beyond its intended inhibition of HCN channels, Ivabradine has been shown to interact with several other ion channels, which can lead to off-target effects. The most significant of these include:

  • hERG Potassium Channels (Kv11.1): Ivabradine can block hERG channels, which are crucial for cardiac repolarization.[4][7][8][9][10] This can potentially lead to QT interval prolongation.

  • Voltage-gated Sodium Channels (Nav1.5): Inhibition of cardiac sodium channels has been observed, which may affect atrioventricular conduction.[11][12][13]

  • Voltage-gated Calcium Channels (Cav1.2): Although to a lesser extent, Ivabradine can also affect L-type calcium channels.[13]

  • Endothelial Signaling: Ivabradine has been shown to have effects on endothelial cells, including the modulation of the mTOR/eNOS pathway, which can influence inflammation and oxidative stress.[14][15][16]

Q3: At what concentrations are off-target effects likely to be observed?

A3: Off-target effects of Ivabradine are typically observed at concentrations in the low micromolar (µM) range, which can overlap with the concentrations required to block HCN4 channels in some experimental systems.[4][8][11] While therapeutic plasma concentrations are in the nanomolar (nM) range, tissue accumulation of the drug can lead to higher local concentrations.[11][17] It is crucial to perform dose-response experiments to determine the optimal concentration for achieving the desired on-target effect while minimizing off-target interactions in your specific model system.

Troubleshooting Guide

Issue 1: Unexpected Electrophysiological Readouts in Non-Pacemaker Cells

Symptoms:

  • Changes in action potential duration (APD) in ventricular myocytes.

  • Altered conduction velocity in atrial or ventricular tissue preparations.

  • Unexpected anti-arrhythmic or pro-arrhythmic effects.

Possible Cause: These effects are likely due to Ivabradine's off-target interactions with ion channels other than HCN4, which are expressed in various cardiac cell types.

Troubleshooting Steps:

  • Verify Ivabradine Concentration: Ensure you are using the lowest effective concentration to achieve the desired heart rate reduction or HCN channel block.

  • Use Appropriate Controls:

    • Vehicle Control: Always include a vehicle-only control group.

    • Positive Controls for Off-Target Channels: Use known blockers of hERG (e.g., E-4031) or Nav1.5 (e.g., lidocaine) to compare the observed effects with those of Ivabradine.[18]

  • Electrophysiological Characterization: Perform detailed electrophysiological studies (e.g., patch-clamp) to characterize the effects of Ivabradine on individual ion currents (IKr, INa, ICa,L) in your specific cell type.

  • Consider a Different Heart Rate-Lowering Agent: If off-target electrophysiological effects are confounding your results, consider using an alternative bradycardic agent with a different mechanism of action, such as a beta-blocker (e.g., atenolol), and compare the outcomes.[19]

Issue 2: Unexplained Changes in Cell Signaling, Inflammation, or Oxidative Stress

Symptoms:

  • Alterations in the phosphorylation status of proteins in the PI3K/Akt/mTOR pathway.[20][21][22]

  • Changes in the expression of inflammatory markers (e.g., IL-6, VCAM-1).[3][14]

  • Variations in reactive oxygen species (ROS) levels.[14][23]

Possible Cause: Ivabradine can modulate the mTOR/eNOS signaling pathway, which plays a role in cell growth, inflammation, and oxidative balance.[14][15][16]

Troubleshooting Steps:

  • Dose-Response Analysis: Determine if the observed signaling changes are dose-dependent and correlate with the concentrations at which off-target effects are expected.

  • Pathway-Specific Inhibitors: Use inhibitors of key components of the mTOR pathway (e.g., rapamycin for mTORC1, LY294002 for PI3K) to confirm if Ivabradine's effects are mediated through this pathway.[14][16]

  • Measure Multiple Endpoints: Correlate changes in protein phosphorylation (via Western blot) with functional readouts such as nitric oxide production (e.g., using a Griess assay) and ROS levels (e.g., using fluorescent probes like DHE or DCFH-DA).[14]

  • Control for Heart Rate-Independent Effects: In in-vivo or whole-organ experiments, design studies to differentiate between effects solely due to heart rate reduction and direct cellular effects of Ivabradine. This can be challenging but may involve pacing models or the use of other heart rate-lowering drugs as comparators.

Quantitative Data on Ivabradine's Target and Off-Target Affinities

Target ChannelSpecies/SystemIC50Reference(s)
On-Target
HCN4Mouse~2 µM[11][17]
Off-Targets
hERG (Kv11.1)Human (HEK-293 cells)2.07 µM (hERG 1a)[9][10]
Human (HEK-293 cells)3.31 µM (hERG 1a/1b)[9][10]
Human (tsA-201 cells)11 µM[24]
Nav1.5Human (HEK-293 cells)30 µM[11][17]
Nav1.2Human~30 µM[11]
Nav1.4Human~30 µM[11]

Key Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess Off-Target Ion Channel Effects

Objective: To measure the inhibitory effect of Ivabradine on a specific ion channel (e.g., hERG, Nav1.5) heterologously expressed in a cell line (e.g., HEK-293 or tsA-201).

Materials:

  • Cells expressing the target ion channel.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).[25]

  • Internal (pipette) solution appropriate for the specific ion current being measured.

  • Ivabradine stock solution (e.g., in DMSO) and vehicle control.

  • Patch-clamp rig with amplifier and data acquisition system.

Methodology:

  • Culture cells on glass coverslips to an appropriate confluency.

  • Prepare a range of Ivabradine concentrations by diluting the stock solution in the external solution.

  • Establish a whole-cell patch-clamp configuration on a single, isolated cell.

  • Apply a voltage-clamp protocol specific to the ion channel of interest to elicit ionic currents. For example, for hERG, a depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV is often used to measure the tail current.[26]

  • Record baseline currents in the absence of the drug.

  • Perfuse the cell with the vehicle control and record currents to ensure stability.

  • Apply increasing concentrations of Ivabradine, allowing for steady-state block to be reached at each concentration (typically 3-5 minutes).[11]

  • Record currents at each concentration.

  • Wash out the drug with the external solution to check for reversibility.

  • Data Analysis: Measure the current amplitude at each concentration and normalize it to the baseline current. Plot the normalized current as a function of Ivabradine concentration and fit the data with a Hill equation to determine the IC50 value.[11]

Protocol 2: Western Blotting to Analyze Ivabradine's Effect on the mTOR/eNOS Pathway

Objective: To determine the effect of Ivabradine on the phosphorylation status of key proteins in the mTOR/eNOS pathway in a cell culture model (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

Materials:

  • HUVECs or other relevant cell line.

  • Cell culture medium and supplements.

  • Ivabradine and vehicle control.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-phospho-eNOS, anti-total-eNOS, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Methodology:

  • Seed cells in culture plates and grow to desired confluency.

  • Treat cells with Ivabradine at various concentrations and for different time points. Include a vehicle control group.

  • Wash cells with ice-cold PBS.[27]

  • Lyse cells in lysis buffer, scrape, and collect the lysate.[27]

  • Sonicate the lysate to shear DNA and reduce viscosity.[27]

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA assay.[22]

  • Denature an equal amount of protein from each sample by boiling in SDS sample buffer.[27]

  • Separate proteins by SDS-PAGE and transfer to a membrane.[22][27]

  • Block the membrane for 1 hour at room temperature or overnight at 4°C.[28]

  • Incubate the membrane with the primary antibody (e.g., overnight at 4°C), diluted in blocking buffer according to the manufacturer's recommendations.[22]

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated groups to the control group.

Visualizations

Ivabradine_On_Target_Mechanism cluster_SAN Sinoatrial Node Pacemaker Cell HCN4 HCN4 Channel (If 'Funny' Current) Diastolic_Depolarization Slow Diastolic Depolarization HCN4->Diastolic_Depolarization Controls slope Action_Potential Action Potential Firing Rate Diastolic_Depolarization->Action_Potential Determines Heart_Rate Heart Rate Action_Potential->Heart_Rate Sets Ivabradine Ivabradine Ivabradine->HCN4 Inhibits

Caption: On-target mechanism of Ivabradine action.

Ivabradine_Off_Target_Effects cluster_channels Off-Target Ion Channels cluster_effects Potential Experimental Outcomes Ivabradine Ivabradine hERG hERG (Kv11.1) Ivabradine->hERG Inhibits Nav1.5 Nav1.5 Ivabradine->Nav1.5 Inhibits Cav1.2 Cav1.2 Ivabradine->Cav1.2 Inhibits APD_Prolongation Action Potential Duration Prolongation hERG->APD_Prolongation Conduction_Slowing Conduction Slowing Nav1.5->Conduction_Slowing Contractility_Changes Altered Contractility Cav1.2->Contractility_Changes

Caption: Overview of Ivabradine's off-target effects on cardiac ion channels.

Ivabradine_Signaling_Pathway cluster_pathway Endothelial Cell Signaling cluster_outcomes Cellular Outcomes Ivabradine Ivabradine mTORC2 mTORC2 Ivabradine->mTORC2 Promotes Activation mTORC1 mTORC1 Ivabradine->mTORC1 Suppresses Activation Akt Akt mTORC2->Akt Activates Akt->mTORC1 Inhibits eNOS eNOS Akt->eNOS Activates mTORC1->eNOS Inhibits (at Thr495) p70S6K p70S6K mTORC1->p70S6K Activates Inflammation ↓ Inflammation mTORC1->Inflammation Oxidative_Stress ↓ Oxidative Stress mTORC1->Oxidative_Stress NO_Production ↑ NO Production eNOS->NO_Production

Caption: Ivabradine's modulation of the mTOR/eNOS signaling pathway.

References

Technical Support Center: Managing Ivabradine-Induced Bradycardia in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Ivabradine in animal studies. This resource provides troubleshooting guidance and frequently asked questions to help you effectively manage bradycardia, a common side effect of Ivabradine administration. Our goal is to ensure the successful implementation of your research protocols while maintaining the well-being of your animal subjects.

Troubleshooting Guide: Ivabradine-Induced Bradycardia

Unexpected or severe bradycardia can be a significant concern during animal experiments with Ivabradine. This guide provides a structured approach to identifying and resolving such issues.

Observed Issue Potential Cause Suggested Solution
Asymptomatic Bradycardia (Heart rate moderately below baseline, animal stable) Expected pharmacological effect of Ivabradine.- Continue monitoring heart rate and vital signs closely.- Consider if the current heart rate is acceptable for the experimental goals.- If a higher heart rate is desired, consider a prospective dose reduction of Ivabradine in subsequent experiments.
Symptomatic Bradycardia (Significant drop in heart rate accompanied by hypotension, lethargy, or other signs of distress) - Ivabradine overdose.- Individual animal sensitivity.- Interaction with other administered agents (e.g., anesthetics).- Immediate Action: Reduce or discontinue Ivabradine administration.- Pharmacological Reversal: Consider administration of a positive chronotropic agent. Atropine is a primary choice for acute reversal. Dobutamine can be considered if inotropic support is also required. (See Experimental Protocols for dosing).- Supportive Care: Ensure adequate oxygenation and maintain body temperature.
Bradycardia Unresponsive to Atropine - The bradycardia may not be vagally mediated.- Severe Ivabradine overdose leading to extensive blockage of HCN channels.- Administer a direct-acting sympathomimetic like Dobutamine or Epinephrine to stimulate heart rate via a different pathway.[1][2] (See Experimental Protocols for dosing).- Provide advanced life support as per institutional guidelines.
Variable or Unpredictable Heart Rate Reduction - Inconsistent drug absorption (if administered orally).- Animal stress levels influencing autonomic tone.- For oral administration, ensure consistent dosing with respect to feeding schedules, as food can affect absorption.- Acclimatize animals to handling and experimental procedures to minimize stress-induced heart rate fluctuations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Ivabradine and why does it cause bradycardia?

A1: Ivabradine selectively inhibits the "funny" current (If) in the sinoatrial (SA) node of the heart.[3][4] The If current, carried through Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, is crucial for initiating the spontaneous diastolic depolarization that sets the heart's pace.[5] By blocking these channels, Ivabradine slows the rate of diastolic depolarization, leading to a dose-dependent reduction in heart rate.

Q2: At what heart rate should I become concerned and consider intervention?

A2: The threshold for concern depends on the animal species and the specific experimental protocol. A general guideline is to intervene if the heart rate drops to a level that causes clinical signs of distress, such as hypotension, respiratory depression, or lethargy.[6] It is crucial to establish baseline heart rate values for your specific animal model and to define intervention thresholds in your experimental plan.

Q3: Can I prevent severe bradycardia before it occurs?

A3: Yes, a dose-response study is recommended to determine the optimal dose of Ivabradine for your specific animal model and research question.[7] Starting with a lower dose and titrating upwards can help identify a dose that achieves the desired heart rate reduction without causing severe bradycardia.

Q4: How do Atropine and Dobutamine counteract Ivabradine-induced bradycardia?

A4: Atropine and Dobutamine work through different mechanisms to increase heart rate:

  • Atropine is a muscarinic receptor antagonist. It blocks the effects of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, on the heart.[8][9] By inhibiting this "braking" effect on the SA node, atropine allows the heart rate to increase.[10]

  • Dobutamine is a synthetic catecholamine that primarily stimulates beta-1 adrenergic receptors in the heart.[2][11] This stimulation increases the production of cyclic AMP (cAMP) within the cardiac pacemaker cells, which enhances the rate of depolarization and, consequently, increases heart rate.[12]

Q5: Are there any potential drug interactions I should be aware of when using Ivabradine?

A5: Yes, co-administration of Ivabradine with other drugs that slow the heart rate, such as beta-blockers or certain calcium channel blockers, can potentiate the bradycardic effect. Caution should also be exercised when using anesthetic agents that have negative chronotropic effects.

Experimental Protocols

Protocol 1: Dose-Response Evaluation of Ivabradine

Objective: To determine the dose of Ivabradine that achieves the target heart rate reduction without causing severe bradycardia in a specific animal model.

Methodology:

  • Acclimatize animals to the experimental setup to obtain stable baseline cardiovascular parameters.

  • Divide animals into groups, including a vehicle control group and several Ivabradine dose groups (e.g., for cats, doses of 0.1 mg/kg, 0.3 mg/kg, and 0.5 mg/kg have been studied).[13]

  • Administer Ivabradine or vehicle via the intended route (e.g., oral gavage, intravenous).

  • Continuously monitor heart rate, blood pressure, and ECG for a defined period post-administration (e.g., up to 24 hours).

  • Record the peak effect on heart rate and the duration of action for each dose.

  • Analyze the data to identify the dose that best meets the experimental requirements.

Protocol 2: Acute Reversal of Ivabradine-Induced Bradycardia with Atropine

Objective: To provide a protocol for the emergency reversal of severe, symptomatic bradycardia using Atropine.

Methodology:

  • Upon observation of severe bradycardia with clinical signs of distress, confirm the heart rate and rhythm with an ECG.

  • Administer Atropine intravenously for rapid effect. A common dose used in dogs and cats for treating bradycardia is 0.02 mg/kg to 0.04 mg/kg.[1][6]

  • Continuously monitor the heart rate and ECG. The heart rate should begin to increase within minutes of IV administration.

  • If the initial dose is ineffective, it may be repeated according to veterinary guidance and institutional protocols.[1]

  • Once the heart rate has stabilized at a safe level, continue to monitor the animal closely for any recurrence of bradycardia.

Protocol 3: Management of Bradycardia with Dobutamine Infusion

Objective: To provide a protocol for increasing heart rate and providing inotropic support in cases of severe bradycardia, particularly when unresponsive to Atropine.

Methodology:

  • This protocol is typically for more severe cases and should be performed with careful cardiovascular monitoring.

  • Initiate a constant rate infusion (CRI) of Dobutamine. A starting dose of 1-5 µg/kg/min intravenously is often used in small animals.[11]

  • Continuously monitor heart rate, blood pressure, and ECG.

  • Titrate the infusion rate based on the heart rate response, aiming for the lowest effective dose to minimize potential side effects such as arrhythmias.

  • Concurrent administration of Ivabradine and Dobutamine has been shown to increase contractility while blunting the chronotropic effects of dobutamine in cats with hypertrophic cardiomyopathy.[14][15]

Quantitative Data Summary

The following table summarizes the heart rate effects observed in animal studies with Ivabradine and potential reversal agents.

Animal Model Drug and Dose Effect on Heart Rate Reference
Healthy Cats Ivabradine (0.1, 0.3, 0.5 mg/kg, PO)Dose-dependent decrease in heart rate. At 0.5 mg/kg, mean HR decreased from 144 to 104 bpm at peak effect.[13]
Dogs with Mitral Valve Disease Ivabradine (0.5, 1.0, 2.0 mg/kg, PO)Dose-dependent decrease in heart rate.[7]
Stressed Mice Ivabradine (10 mg/kg via osmotic minipump)Reduced resting heart rate by 22%.
Anesthetized Cats Ivabradine (0.3 mg/kg, IV) + Dobutamine (5 µg/kg/min, IV)Blunted the tachycardic effect of Dobutamine.[14][15]
Pigs with Cardiogenic Shock Ivabradine + DobutamineThe combination increased systolic ejection.[6]

Visualizations

Signaling Pathways

Ivabradine_Mechanism cluster_SANode Sinoatrial Node Pacemaker Cell HCN HCN Channel If If 'Funny' Current (Na+ influx) HCN->If controls Depol Slower Diastolic Depolarization If->Depol causes HR Decreased Heart Rate Depol->HR leads to Ivabradine Ivabradine Ivabradine->HCN blocks caption Ivabradine's Mechanism of Action Reversal_Mechanisms cluster_Parasympathetic Parasympathetic Pathway cluster_Sympathetic Sympathetic Pathway ACh Acetylcholine M2 M2 Muscarinic Receptor ACh->M2 binds Decreased HR Heart Rate Reduction M2->Decreased HR slows NE Norepinephrine Beta1 Beta-1 Adrenergic Receptor NE->Beta1 binds AC Adenylyl Cyclase Beta1->AC activates cAMP cAMP AC->cAMP produces Increased HR Heart Rate Increase cAMP->Increased HR increases Atropine Atropine Atropine->M2 blocks Dobutamine Dobutamine Dobutamine->Beta1 activates caption Mechanisms of Atropine and Dobutamine Troubleshooting_Workflow Start Ivabradine Administered Monitor Monitor Heart Rate and Vital Signs Start->Monitor CheckHR Is Bradycardia Severe/Symptomatic? Monitor->CheckHR Continue Continue Experiment with Close Monitoring CheckHR->Continue No ReduceDose Reduce/Stop Ivabradine CheckHR->ReduceDose Yes AdminAtropine Administer Atropine (e.g., 0.02-0.04 mg/kg IV) ReduceDose->AdminAtropine CheckResponse Heart Rate Increased? AdminAtropine->CheckResponse Stabilized Animal Stabilized, Continue Monitoring CheckResponse->Stabilized Yes AdminDobutamine Consider Dobutamine (e.g., 1-5 µg/kg/min IV) CheckResponse->AdminDobutamine No AdminDobutamine->Monitor caption Workflow for Managing Ivabradine-Induced Bradycardia

References

Technical Support Center: Enhancing the Oral Bioavailability of Ivabradine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of oral formulations of Ivabradine hydrobromide with improved bioavailability.

Understanding the Challenge: The Bioavailability of this compound

This compound, a drug used to treat chronic heart failure and stable angina, has an oral bioavailability of approximately 40%.[1][2][3] This is primarily due to extensive first-pass metabolism in the liver and intestines by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] Enhancing its oral bioavailability is a key goal to improve therapeutic efficacy and potentially reduce dosage and associated side effects.

This guide explores various formulation strategies to bypass or reduce first-pass metabolism, thereby increasing the systemic availability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most promising formulation strategies to improve the oral bioavailability of this compound?

A1: Several advanced formulation approaches have shown promise in enhancing the oral bioavailability of this compound. These include:

  • Nanoparticulate Systems: Encapsulating Ivabradine in nanoparticles can protect it from enzymatic degradation and facilitate its absorption.

    • Polymeric Nanoparticles: Using biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) can create sustained-release nanoparticles.[4]

    • Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can enhance lymphatic uptake, bypassing the liver.[5]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form nanoemulsions in the gastrointestinal tract, improving drug solubilization and absorption.[1]

  • Buccal Films: Administering the drug through the buccal mucosa avoids the gastrointestinal tract and first-pass metabolism altogether.[2]

  • Nanovesicular Systems: These include liposomes and other vesicle-like structures that can encapsulate the drug and improve its transport across biological membranes.[2]

Q2: How do these advanced formulations compare in terms of bioavailability enhancement?

A2: Direct comparison between studies can be challenging due to differing experimental conditions. However, here is a summary of reported pharmacokinetic data for various this compound formulations.

Formulation TypeKey FindingsCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Fold Increase in BioavailabilityReference
Conventional Oral Tablet Standard release formulation.9 - 39~130 - 121-[6]
Optimized Nanovesicular Formula Oral administration of lyophilized nanovesicles.Higher than market product--2.54[2][3]
Polymeric Nanoparticles (IBH-PNPs) Increased intestinal permeability.---1.85 (permeability)[4]
Nanostructured Lipid Carriers (IBH-NLCs) Enhanced permeability compared to marketed form.---1.85 (permeability)[5]
Sustained-Release Tablets Single oral doses of 5, 10, and 15 mg.4.36, 7.29, 12.62555.66, 101.16, 182.09-

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Polymeric Nanoparticles (e.g., PLGA)

Q: My entrapment efficiency for this compound in PLGA nanoparticles is consistently low. What could be the cause and how can I improve it?

A: Low entrapment efficiency for a water-soluble drug like this compound in a hydrophobic polymer like PLGA is a common challenge. Here are potential causes and solutions:

  • Issue: Drug partitioning into the external aqueous phase. During the emulsification process, the hydrophilic drug tends to escape from the oily polymer phase into the surrounding water.

    • Solution 1: Use the double emulsion (w/o/w) method. This technique involves first creating a primary water-in-oil (w/o) emulsion where the drug is dissolved in the inner aqueous phase. This primary emulsion is then dispersed in a larger aqueous phase containing a stabilizer to form a w/o/w double emulsion. This method helps to physically entrap the drug-containing water droplets within the polymer shell.[7][8]

    • Solution 2: Modify the pH of the external aqueous phase. The solubility of this compound is pH-dependent. Adjusting the pH of the external phase to a point where the drug is less soluble can reduce its partitioning out of the organic phase.

    • Solution 3: Increase the polymer concentration. A higher concentration of PLGA in the organic phase can lead to a more viscous solution, which can slow down the diffusion of the drug into the external aqueous phase.[9]

Q: I'm observing aggregation of my this compound-loaded nanoparticles after preparation or during storage. How can I prevent this?

A: Nanoparticle aggregation can be caused by several factors, leading to instability and affecting the formulation's performance.

  • Issue: Insufficient surface stabilization. Nanoparticles have a high surface area-to-volume ratio, making them prone to agglomeration to reduce their surface energy.

    • Solution 1: Optimize the stabilizer concentration. Surfactants or stabilizers like polyvinyl alcohol (PVA) are crucial for preventing aggregation. Ensure you are using an adequate concentration. For PLGA nanoparticles, a higher concentration of PVA (e.g., 1%) can be more effective than a lower one (e.g., 0.1%).

    • Solution 2: Use cryoprotectants during lyophilization. If you are freeze-drying your nanoparticles for long-term storage, the freezing and drying stresses can cause irreversible aggregation. Adding cryoprotectants like trehalose or mannitol can help maintain the particle's integrity.[2]

    • Solution 3: Control the ionic strength of the dispersion medium. High salt concentrations can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and leading to aggregation. Dispersing the nanoparticles in deionized water or a low-ionic-strength buffer can help.

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Q: My SNEDDS formulation for this compound is showing phase separation upon dilution. What could be the problem?

A: Phase separation indicates an unstable nanoemulsion. The choice and ratio of components are critical for the successful formation of a stable SNEDDS.

  • Issue: Inappropriate selection of oil, surfactant, or co-surfactant. The components must be able to effectively solubilize the drug and form a stable nanoemulsion upon contact with aqueous media.

    • Solution 1: Perform solubility studies. Systematically screen the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.[1]

    • Solution 2: Construct pseudo-ternary phase diagrams. These diagrams help to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable nanoemulsion region. This allows for a more rational design of the formulation.

    • Solution 3: Consider the HLB value of the surfactant. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is crucial for the formation of a stable oil-in-water nanoemulsion. A combination of high and low HLB surfactants can sometimes be more effective.

Q: The drug is precipitating out of my SNEDDS formulation over time. How can I improve the stability?

A: Drug precipitation can occur if the drug is not sufficiently solubilized or if the formulation is not thermodynamically stable.

  • Issue: Drug loading exceeds the solubilization capacity of the formulation.

    • Solution 1: Re-evaluate the formulation composition. Based on solubility studies and phase diagrams, you may need to adjust the ratios of the oil, surfactant, and co-surfactant to increase the drug-loading capacity.

    • Solution 2: Incorporate a co-solvent. A co-solvent can help to increase the drug's solubility within the SNEDDS pre-concentrate. However, use co-solvents judiciously, as they can sometimes lead to drug precipitation upon dilution.

    • Solution 3: Solidify the SNEDDS (S-SNEDDS). Liquid SNEDDS can be converted into solid powders by adsorbing them onto solid carriers. This can improve the physical and chemical stability of the formulation.

Experimental Protocols

Preparation of this compound Buccal Films by Solvent Casting

This protocol describes a general method for preparing buccal films. The specific amounts and types of polymers and plasticizers may need to be optimized for desired film properties.

  • Polymer Solution Preparation: Dissolve the film-forming polymer (e.g., HPMC K15M) and a mucoadhesive polymer (e.g., Carbopol 940) in a suitable solvent system (e.g., a 50:50 mixture of methanol and water) with continuous stirring.[2]

  • Addition of Other Excipients: To the polymer solution, add a plasticizer (e.g., PEG 400), a permeation enhancer (e.g., Tween 80), and any other desired excipients. Stir until a homogenous solution is obtained.

  • Drug Incorporation: Disperse the accurately weighed this compound in the polymer solution and stir until it is uniformly distributed.

  • Sonication: To remove any entrapped air bubbles, sonicate the solution in an ultrasonic bath.[10]

  • Casting: Pour the solution into a petri dish or a suitable casting mold.

  • Drying: Allow the solvent to evaporate at room temperature for 24 hours or in a controlled environment.

  • Film Cutting: Once dried, carefully remove the film and cut it into the desired size, ensuring each film contains the target dose of this compound.

Visualizations

Experimental_Workflow_for_PLGA_Nanoparticles cluster_Primary_Emulsion Primary Emulsion (w/o) cluster_Double_Emulsion Double Emulsion (w/o/w) Drug_Solution Ivabradine HCl in Aqueous Solution Homogenization1 High-Speed Homogenization or Sonication Drug_Solution->Homogenization1 Polymer_Solution PLGA in Organic Solvent (e.g., Dichloromethane) Polymer_Solution->Homogenization1 Homogenization2 Homogenization Homogenization1->Homogenization2 Stabilizer_Solution Aqueous Stabilizer Solution (e.g., PVA) Stabilizer_Solution->Homogenization2 Solvent_Evaporation Solvent Evaporation Homogenization2->Solvent_Evaporation Nanoparticle_Suspension Nanoparticle Suspension Solvent_Evaporation->Nanoparticle_Suspension Washing Centrifugation & Washing Nanoparticle_Suspension->Washing Purified_Nanoparticles Purified Nanoparticles Washing->Purified_Nanoparticles Lyophilization Lyophilization (with Cryoprotectant) Purified_Nanoparticles->Lyophilization Final_Product Dry Nanoparticle Powder Lyophilization->Final_Product Experimental_Workflow_for_NLCs cluster_Lipid_Phase Lipid Phase cluster_Aqueous_Phase Aqueous Phase Solid_Lipid Solid Lipid (e.g., Compritol ATO 888) Heating1 Heat above lipid melting point Solid_Lipid->Heating1 Liquid_Lipid Liquid Lipid (e.g., Capmul MCM C-8) Liquid_Lipid->Heating1 Drug Ivabradine HCl Drug->Heating1 Pre_Emulsion High-Shear Mixing (Pre-emulsion) Heating1->Pre_Emulsion Surfactant Surfactant (e.g., Pluronic F-68) Heating2 Heat to same temperature Surfactant->Heating2 Water Hot Water Water->Heating2 Heating2->Pre_Emulsion Homogenization High-Pressure Homogenization or Ultrasonication Pre_Emulsion->Homogenization Cooling Cooling to form NLCs Homogenization->Cooling NLC_Dispersion NLC Dispersion Cooling->NLC_Dispersion Logical_Relationship_Troubleshooting cluster_Problem Common Problem cluster_Causes Potential Causes cluster_Solutions Solutions Low_EE Low Entrapment Efficiency (Hydrophilic Drug) Cause1 Drug Partitioning to External Aqueous Phase Low_EE->Cause1 Cause2 Rapid Drug Diffusion from Polymer Matrix Low_EE->Cause2 Solution1 Use Double Emulsion (w/o/w) Method Cause1->Solution1 Solution2 Optimize External Phase pH Cause1->Solution2 Solution3 Increase Polymer Concentration Cause2->Solution3 Solution4 Select Polymer with Higher Drug Affinity Cause2->Solution4

References

Addressing visual disturbances (phosphenes) as a confounding factor in studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering visual disturbances, specifically phosphenes, as a confounding factor in their studies.

Frequently Asked Questions (FAQs)

Q1: What are phosphenes and why are they a concern in my research?

A: Phosphenes are the perception of light without light actually entering the eye.[1] They can manifest as flashes, sparkles, or geometric patterns. In a research context, especially in studies on vision, cognition, or drug efficacy, the spontaneous or induced experience of phosphenes by participants can act as a significant confounding variable, potentially leading to misinterpretation of experimental results.

Q2: What are the common causes of phosphenes in a laboratory setting?

A: In a laboratory or clinical trial setting, phosphenes can be induced by a variety of stimuli, including:

  • Transcranial Magnetic Stimulation (TMS): Applying magnetic pulses to the visual cortex can produce transient phosphenes.[2]

  • Transcranial Alternating Current Stimulation (tACS): This technique is known to elicit phosphenes, with their characteristics often dependent on the stimulation frequency and intensity.[3]

  • Investigational Drugs: Certain pharmacological agents can induce phosphenes as a side effect. A notable example is Ivabradine, which is thought to act on the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in the retina.[4]

  • Mechanical Pressure: Even simple actions like a participant rubbing their eyes can cause temporary phosphenes.[5]

Q3: How can I differentiate between retinal and cortical phosphenes?

A: While it can be challenging to definitively distinguish between retinal and cortical phosphenes based on subjective reports alone, some characteristics may offer clues. Phosphenes originating from the retina are often described as more diffuse or unstructured, whereas those from the visual cortex can be more localized and structured. The location of stimulation in techniques like TMS can also help infer the origin.

Q4: When should I be concerned about a participant reporting phosphenes?

A: While often benign in a research context, persistent or sudden onset of phosphenes, especially when accompanied by other symptoms like floaters, visual field loss, headache, or dizziness, could indicate an underlying medical condition.[6] In such cases, it is crucial to advise the participant to seek a medical evaluation.

Q5: Are there any preventative measures I can take to minimize the occurrence of phosphenes in my study?

A: Prevention depends on the source of the phosphenes.

  • For TMS/tACS studies , careful calibration of stimulation intensity to just above the phosphene threshold for localization, or below it for other applications, is key.

  • In drug development trials , if a compound is known to induce phosphenes, incorporating specific visual assessments and questionnaires from the outset is crucial for characterizing this side effect.

  • For all studies, instructing participants to avoid rubbing their eyes and to report any visual disturbances can help in data interpretation.

Troubleshooting Guides

Issue 1: Participant in a TMS/tACS study reports distracting phosphenes.

Troubleshooting Steps:

  • Re-evaluate Threshold: The stimulation intensity may be too high. Re-determine the phosphene threshold using a standardized method (see Experimental Protocols section).

  • Adjust Stimulation Site: A slight adjustment of the coil or electrode position may reduce the intensity of the perceived phosphenes while still targeting the desired cortical area.

  • Sham vs. Active Stimulation: If your protocol allows, compare participant reports during active and sham stimulation. This can help determine if the reported phosphenes are a direct result of the stimulation.

  • Participant Acclimatization: For some participants, the novelty of the sensation can be distracting. A brief acclimatization period with sub-threshold stimulation might be beneficial.

  • Utilize Questionnaires: Administer a visual disturbance questionnaire post-session to systematically document the characteristics of the phosphenes, which can be used as a covariate in your analysis.

Issue 2: Inconsistent reporting of phosphenes across participants.

Troubleshooting Steps:

  • Standardize Instructions: Ensure all participants receive identical, clear instructions on what phosphenes are and how to report them. Using a visual aid or a standardized description can be helpful.

  • Control for Gaze Direction: The perceived location of phosphenes can be influenced by eye position. Use a fixation point to maintain a consistent gaze direction during stimulation.

  • Dark Adaptation: The sensitivity to phosphenes can be influenced by the level of dark adaptation. Standardize the lighting conditions and the duration of adaptation before the experiment.

  • Screen for Pre-existing Conditions: Conditions like migraines can increase susceptibility to phosphenes.[1] Screen participants for relevant medical history.

Issue 3: High incidence of phosphenes reported in a drug trial.

Troubleshooting Steps:

  • Systematic Characterization: Implement standardized questionnaires to capture the frequency, intensity, duration, and characteristics (e.g., color, shape) of the phosphenes.

  • Dose-Response Relationship: Analyze the data to determine if there is a correlation between the drug dosage and the incidence or severity of phosphenes.

  • Time Course Analysis: Evaluate the onset and duration of phosphenes in relation to the drug's pharmacokinetic profile.

  • Objective Visual Testing: Incorporate objective measures of visual function, such as electroretinography (ERG) or visual evoked potentials (VEP), to investigate the physiological basis of the reported phosphenes.

Data Presentation: Quantitative Analysis of Phosphenes

The following tables summarize quantitative data on phosphene characteristics and prevalence, providing a reference for researchers.

Table 1: Electrically Evoked Phosphene Thresholds (EPTs) at 20 Hz in Healthy Subjects vs. Patients with Retinal Diseases

GroupMean EPT (mA) ± SD
Healthy Subjects0.062 ± 0.038
Stargardt's Disease (STG)0.102 ± 0.097
Primary Open-Angle Glaucoma (POAG)0.127 ± 0.09
Nonarteritic Anterior Ischemic Optic Neuropathy (NAION)0.244 ± 0.126
Retinitis Pigmentosa (RP)0.371 ± 0.223
Retinal Artery Occlusion (RAO)0.988 ± 1.142

Data sourced from a study on electrically evoked phosphene thresholds.[7][8]

Table 2: Characteristics of tACS-Induced Phosphenes at Different Frequencies

tACS FrequencyNumber of Phosphene Types ReportedPercentage of Participants Reporting Phosphene Type Change with Increased Intensity
6 Hz1227%
10 Hz1435%
20 Hz2135%
40 Hz2852%

Data from a study on subjective reports of 50 healthy subjects exposed to retinal tACS.[3]

Experimental Protocols

Protocol 1: Determination of Phosphene Threshold (PT) using Transcranial Magnetic Stimulation (TMS)

This protocol is based on the Method of Constant Stimuli.

1. Participant Preparation:

  • Seat the participant comfortably in a dimly lit room.
  • Provide hearing protection.
  • Use a neuronavigation system to co-register the participant's head with their anatomical MRI scan for precise coil positioning.
  • Identify the initial stimulation point, typically over the occipital cortex (e.g., 2 cm dorsal and 2 cm lateral to the inion).[9]

2. Phosphene Induction:

  • Place the center of a figure-of-eight TMS coil tangentially over the identified stimulation point.
  • Begin with a single pulse at a moderate intensity (e.g., 50% of maximum stimulator output).
  • Ask the participant to report any visual sensations. If no phosphene is reported, slightly reposition the coil and repeat.
  • Once a reliable phosphene is reported, mark the coil location.

3. Threshold Determination (Method of Constant Stimuli):

  • Select a range of stimulation intensities around the initially identified approximate threshold.
  • Present single TMS pulses at these different intensities in a randomized order.
  • For each pulse, the participant reports whether they perceived a phosphene ("yes" or "no").
  • Deliver multiple trials (e.g., 10-20) at each intensity level.
  • The phosphene threshold is defined as the stimulation intensity at which the participant reports seeing a phosphene in 50% of the trials. This is typically calculated by fitting the data to a psychometric function (e.g., a cumulative Weibull function).[10]

4. Phosphene Mapping (Optional):

  • Once the threshold is determined, the characteristics of the phosphene (location, size, shape) can be mapped.
  • This can be done by having the participant draw the phosphene on a screen or by using a more advanced system like a laser tracking and painting system.[2]

Protocol 2: Assessment of Visual Disturbances using Standardized Questionnaires

1. Questionnaire Selection:

  • Choose a questionnaire that is appropriate for your study population and research questions.
  • Visual Activities Questionnaire (VAQ): Assesses difficulties in everyday visual tasks. It has 33 items across eight subscales.[11][12][13]
  • Impact of Vision Impairment (IVI) Questionnaire: Measures the impact of vision impairment on quality of life. The revised version has 28 items and three subscales.[14][15][16][17]
  • Visual Discomfort Questionnaire (VDQ): A 27-item questionnaire with four subcomponents: sickness, vision, eye discomfort, and head discomfort.[18][19]

2. Administration:

  • Administer the chosen questionnaire in a quiet, well-lit environment.
  • Provide clear instructions to the participant. The questionnaire can be self-administered or interviewer-led.
  • For participants with significant visual impairment, an interviewer-led administration is recommended.

3. Scoring:

  • Score the questionnaire according to the specific instructions for that instrument.
  • VAQ Scoring: Items are rated on a 5-point scale ("never" to "always"). The composite score for each of the eight visual function areas is the mean of the responses for the items within that subscale.[11]
  • IVI Scoring: Items are rated on a Likert scale. A total score and subscale scores are calculated.[14][15]
  • VDQ Scoring: The VDQ provides scores for its four subcomponents.[18][19]

4. Data Analysis:

  • The questionnaire scores can be used as a primary outcome measure or as a covariate in the analysis of other experimental data.
  • Compare scores before and after an intervention, or between different experimental groups.

Mandatory Visualizations

Signaling Pathway

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Retinal Neuron) Drug Drug (e.g., Ivabradine) HCN_Channel HCN Channel (Ih) Drug->HCN_Channel Inhibits Signal_Dampening Dampening of Slow Noisy Inputs HCN_Channel->Signal_Dampening Normally Mediates Signal_Filtering Altered Signal Filtering HCN_Channel->Signal_Filtering Inhibition Leads to Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN_Channel Activates Phosphene_Perception Increased Probability of Phosphene Perception Signal_Filtering->Phosphene_Perception

Caption: Signaling pathway of drug-induced phosphenes.

Experimental Workflow

Experimental_Workflow cluster_screening Participant Screening cluster_protocol Experimental Protocol cluster_assessment Phosphene Assessment cluster_analysis Data Analysis Informed_Consent Informed Consent Medical_History Medical History (e.g., Migraines) Informed_Consent->Medical_History Vision_Test Basic Vision Test Medical_History->Vision_Test Randomization Randomization to Groups (if applicable) Vision_Test->Randomization Intervention Intervention (e.g., TMS, tACS, Drug) Randomization->Intervention Data_Collection Primary Data Collection Intervention->Data_Collection Phosphene_Mapping Phosphene Mapping (if applicable) Intervention->Phosphene_Mapping Questionnaire Administer Visual Disturbance Questionnaire Data_Collection->Questionnaire Data_Analysis Statistical Analysis (with phosphene data as covariate) Questionnaire->Data_Analysis Phosphene_Mapping->Data_Analysis

Caption: Workflow for a study with phosphene assessment.

References

Technical Support Center: Ivabradine Hydrobromide Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Ivabradine hydrobromide in novel experimental models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective and specific inhibitor of the "funny" current (If), which is crucial for regulating pacemaker activity in the sinoatrial (SA) node of the heart.[1][2][3] It achieves this by blocking the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, primarily the HCN4 isoform found in the SA node.[3][4][5] This inhibition leads to a dose-dependent reduction in heart rate without significantly affecting myocardial contractility, blood pressure, or intracardiac conduction.[1][5][6]

Q2: What is a typical effective concentration range for Ivabradine in in vitro experiments?

A2: The effective concentration of Ivabradine can vary significantly depending on the specific cell type and the HCN channel isoforms expressed. For HEK293 cells expressing mouse HCN1, human HCN2, and human HCN4 channels, the EC50 values are reported to be 4.5 µM, 4.52 µM, and 4.28 µM, respectively.[7] It is estimated that clinically relevant concentrations at the cellular level do not exceed 3 µM.[8] However, for new models, it is crucial to perform a dose-response study to determine the optimal concentration.

Q3: How should I prepare this compound for my experiments?

A3: this compound is a crystalline solid that is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide, with solubilities of approximately 1 mg/mL, 20 mg/mL, and 25 mg/mL, respectively.[7] For biological experiments, it is recommended to first prepare a stock solution in one of these organic solvents. Subsequent dilutions should be made in your aqueous buffer or isotonic saline.[7] The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[7] It is advisable to ensure the final concentration of the organic solvent is minimal to avoid off-target effects.[7] Aqueous solutions are not recommended for storage for more than one day.[7]

Q4: Are there any known drug interactions I should be aware of, even in a research setting?

A4: Yes, Ivabradine is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[5][9] Therefore, co-administration with strong inhibitors or inducers of CYP3A4 can significantly alter its concentration and effects.[5][10] For in vitro studies, if you are using other compounds, it is essential to consider their potential to interact with the CYP3A4 pathway, as this could affect the metabolism and efficacy of Ivabradine.

Troubleshooting Guide

Issue 1: High variability or poor reproducibility in dose-response data.

  • Possible Cause: Inconsistent drug preparation or stability.

    • Solution: Always prepare fresh dilutions of Ivabradine from a stock solution for each experiment. Avoid storing aqueous solutions for extended periods.[7] Ensure the stock solution is stored correctly at -20°C.[7]

  • Possible Cause: Cell culture or animal model variability.

    • Solution: Ensure consistent cell passage numbers, confluency, and health. For animal studies, control for age, weight, and physiological status.

  • Possible Cause: Pipetting errors.

    • Solution: Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions, to ensure accurate drug concentrations.

Issue 2: No significant dose-dependent effect observed.

  • Possible Cause: The concentration range is too low or too high (outside the dynamic range of the dose-response curve).

    • Solution: Expand the range of concentrations tested. Start with a broad range (e.g., from nanomolar to high micromolar) to identify the active window. The dose-response to Ivabradine can plateau at higher doses.[5][11]

  • Possible Cause: The experimental model does not express HCN channels or the If current.

    • Solution: Verify the expression of HCN channels (e.g., via qPCR, Western blot, or immunohistochemistry) in your model system. If possible, use electrophysiology to confirm the presence of the If current.

  • Possible Cause: The drug is not reaching its target.

    • Solution: In cellular models, ensure adequate incubation time. In animal models, consider the route of administration and the pharmacokinetic properties of Ivabradine.

Issue 3: Unexpected or off-target effects are observed.

  • Possible Cause: High concentrations of Ivabradine may lead to non-specific effects.

    • Solution: At concentrations above 3 µM, Ivabradine has been shown to have a minor inhibitory effect on the L-type calcium current (ICa,L).[8] Try to use the lowest effective concentration that produces the desired response.

  • Possible Cause: The vehicle (e.g., DMSO) is causing cellular stress or other effects.

    • Solution: Include a vehicle-only control group in your experimental design to differentiate the effects of the drug from those of the solvent. Ensure the final vehicle concentration is consistent across all treatment groups and is at a non-toxic level.

Issue 4: Difficulty achieving a full sigmoidal dose-response curve.

  • Possible Cause: Insufficient data points at the top and bottom plateaus of the curve.

    • Solution: Ensure you have tested concentrations high enough to achieve a maximal effect and low enough to have no effect. Including a zero-drug control is essential for defining the bottom plateau.[12]

  • Possible Cause: The chosen model has a very steep or shallow dose-response relationship.

    • Solution: Adjust the concentration intervals. For a steep curve, use more closely spaced concentrations around the EC50. For a shallow curve, a wider range with fewer points per log interval may be sufficient.

Data Presentation

Table 1: In Vitro Efficacy of Ivabradine on HCN Channels

Cell LineExpressed ChannelEC50 (µM)Reference
HEK293Mouse HCN14.5[7]
HEK293Human HCN24.52[7]
HEK293Human HCN44.28[7]

Table 2: Example Dosing in Animal Models

Animal ModelConditionDoseRoute of AdministrationObserved EffectReference
DogAsymptomatic Mitral Valve Degeneration1.0 mg/kgOralSignificant decrease in heart rate and myocardial oxygen consumption[13]
DogCongestive Heart Failure0.3 mg/kg (maintenance)Oral (twice daily)Decreased heart rate, improved quality of life[14]
MouseTransverse Aortic Constriction10, 20, 40, 80 mg/kg/dayOralDose-independent improvement in left ventricular function and hypertrophy[15]
SwineAcute Heart Failure0.3 mg/kgIntravenousSignificant reduction in heart rate and increase in stroke volume[16]

Experimental Protocols

Protocol 1: General In Vitro Dose-Response Curve Generation

  • Cell Seeding: Plate cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and recover for 24 hours.

  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final DMSO concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Ivabradine or the vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours), depending on the nature of the endpoint being measured.

  • Endpoint Measurement: Assess the cellular response using an appropriate assay (e.g., cell viability assay, reporter gene assay, or measurement of a specific biomarker).

  • Data Analysis: Plot the response as a function of the logarithm of the drug concentration. Fit the data to a four-parameter logistic equation to determine the EC50, Hill slope, and top and bottom plateaus.[12]

Protocol 2: Electrophysiological Measurement of If Current Inhibition

  • Cell Preparation: Isolate single cells expressing HCN channels (e.g., primary sinoatrial node cells or a stable cell line).

  • Patch-Clamp Setup: Use the whole-cell patch-clamp technique to record ionic currents.

  • Voltage Protocol: To elicit the If current, apply hyperpolarizing voltage steps from a holding potential (e.g., -35 mV) to a range of test potentials (e.g., -40 to -145 mV).[17]

  • Baseline Recording: Record the baseline If current in the absence of the drug.

  • Ivabradine Application: Perfuse the cell with a solution containing a known concentration of Ivabradine.

  • Post-Drug Recording: After a steady-state block is achieved, record the If current again using the same voltage protocol.

  • Data Analysis: Calculate the fractional block as the ratio of the current reduction to the control current. Repeat for a range of concentrations to construct a dose-response curve and determine the IC50.[17]

Mandatory Visualizations

Ivabradine_Mechanism_of_Action cluster_SAN Sinoatrial Node Pacemaker Cell cluster_Outcome Physiological Outcome Ivabradine Ivabradine HCN4 HCN4 Channel (Funny Current - If) Ivabradine->HCN4 Inhibits Depolarization Slow Diastolic Depolarization HCN4->Depolarization Mediates ActionPotential Action Potential Firing Rate Depolarization->ActionPotential Initiates HeartRate Heart Rate ActionPotential->HeartRate Determines ReducedHR Reduced Heart Rate HeartRate->ReducedHR Results in

Caption: Mechanism of action of Ivabradine in the sinoatrial node.

Experimental_Workflow_Dose_Response cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis A Prepare Cell Culture or Animal Model C Administer Drug Concentrations & Vehicle Control A->C B Prepare Ivabradine Stock & Dilutions B->C D Incubate for Defined Period C->D E Measure Experimental Endpoint D->E F Plot Response vs. Log[Concentration] E->F G Fit to Sigmoidal Curve (Non-linear Regression) F->G H Determine EC50/IC50, Hill Slope, Plateaus G->H

Caption: General workflow for a dose-response experiment.

Troubleshooting_Logic cluster_Checks Initial Checks cluster_Solutions Potential Solutions Start Dose-Response Experiment Yields Unexpected Results CheckModel Is the model appropriate? (HCN expression) Start->CheckModel CheckDrug Is drug preparation correct? (Fresh dilutions, vehicle control) Start->CheckDrug CheckConcentration Is the concentration range adequate? Start->CheckConcentration CheckModel->CheckDrug Yes ValidateModel Validate HCN expression (e.g., qPCR, Western) CheckModel->ValidateModel No CheckDrug->CheckConcentration Yes ReviseProtocol Revise drug preparation and handling protocol CheckDrug->ReviseProtocol No ExpandRange Expand concentration range (Wider or more focused) CheckConcentration->ExpandRange No Success Proceed with Optimized Experiment CheckConcentration->Success Yes ValidateModel->Start Re-evaluate ReviseProtocol->Start Re-run ExpandRange->Start Re-run

Caption: A logical approach to troubleshooting dose-response experiments.

References

Technical Support Center: Statistical Optimization of Ivabradine Hydrochloride Floating Microspheres

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the statistical optimization of Ivabradine hydrochloride (HCl) floating microspheres.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of developing floating microspheres for Ivabradine HCl? A1: The main objective is to create a gastro-retentive drug delivery system. Ivabradine HCl has a short biological half-life of about 2 hours and an absolute bioavailability of around 40% due to first-pass metabolism.[1] By designing floating microspheres, the dosage form can be retained in the stomach for a prolonged period, allowing for controlled, site-specific drug release. This approach aims to improve bioavailability, reduce dosing frequency, and maintain a steady plasma drug concentration.[2][3]

Q2: Which polymers are commonly used for formulating Ivabradine HCl floating microspheres? A2: Synthetic polymers are frequently employed due to their controlled release properties. Common examples include Eudragit S100, Ethyl Cellulose, and Cellulose Acetate.[1][4][5] The choice of polymer significantly impacts the microspheres' buoyancy, drug entrapment, and release profile.

Q3: What are the key process variables that need to be optimized during formulation? A3: Statistical optimization studies, often using response surface methodology, focus on several key process variables. The most critical are typically polymer concentration, stirring speed, and stirring time, as these factors significantly influence the final characteristics of the microspheres.[4][6][7][8]

Q4: What are the desired characteristics of an optimized Ivabradine HCl floating microsphere formulation? A4: An optimized formulation should exhibit high percentage yield, high drug entrapment efficiency, excellent buoyancy (over 90%), a spherical shape with a smooth surface, and a controlled, predictable in-vitro drug release profile.[1][4][6][7][8] For instance, one optimized batch showed an entrapment efficiency of 88.56%, buoyancy of 91.42%, and a desired drug release profile.[4][7][8]

Troubleshooting Guide

This guide addresses common problems encountered during the formulation and evaluation of Ivabradine HCl floating microspheres.

Problem Potential Cause(s) Recommended Solution(s)
Low Drug Entrapment Efficiency High Drug Solubility in External Phase: Ivabradine HCl is water-soluble, which can lead to its diffusion into the aqueous phase during preparation by o/w emulsion methods.[1]Use a modified w/o/w double emulsion solvent evaporation technique. The intermediate oil phase protects the drug from diffusing into the external aqueous phase.[1] • Increase Polymer Concentration: A higher polymer concentration can form a more robust matrix, better entrapping the drug.
Poor Buoyancy / Microspheres Not Floating High Microsphere Density: The formulation's density is greater than that of the gastric fluid. Lack of Hollow Core: The solvent evaporation rate was not optimal to create an internal void.Select a lower-density polymer.Optimize the Solvent Evaporation Rate: Rapid removal of the solvent (e.g., dichloromethane) can lead to faster polymer precipitation at the oil/water interface, which helps create a hollow internal core.[9]
Irregular Particle Shape (Non-Spherical) Improper Solvent System: The choice of solvent can affect the formation and surface texture of the microspheres. For example, using only dichloromethane can sometimes result in non-spherical particles.Introduce a co-solvent. Adding a solvent like methanol or ethanol to dichloromethane can help produce spherical microspheres with a smoother texture.
Wide Particle Size Distribution Inconsistent Stirring Speed: The agitation rate directly influences the size of the emulsion droplets, which solidify into microspheres. Fluctuations can lead to variability.Maintain a constant and optimized stirring speed. Higher speeds generally lead to smaller, more uniform particles, but excessive speed can also cause issues.[2]
Initial Burst Release (Dose Dumping) Surface-Associated Drug: A significant amount of the drug may be adsorbed on the surface of the microspheres. High Porosity: A highly porous structure allows for rapid ingress of the dissolution medium.Optimize the formulation to ensure the drug is encapsulated within the polymer matrix, not just on the surface.Adjust the polymer concentration or type to create a denser, less porous microsphere structure. [10]

Experimental Protocols

Preparation of Floating Microspheres by Nonaqueous Solvent Evaporation

This method is commonly used for encapsulating drugs within a polymer matrix.

Materials:

  • Ivabradine Hydrochloride

  • Polymer (e.g., Eudragit S100)

  • Solvent System (e.g., Dichloromethane and Ethanol)

  • Dispersing Medium (e.g., Liquid Paraffin)

  • Emulsifying Agent (e.g., Span 80)

Procedure:

  • Dissolve the specified amount of Ivabradine HCl and polymer in the solvent system (e.g., a mixture of dichloromethane and ethanol).

  • Separately, prepare the dispersing medium (e.g., liquid paraffin containing an emulsifying agent like Span 80).

  • Add the drug-polymer solution to the dispersing medium while stirring at a controlled speed (e.g., 500-1500 rpm) with a mechanical stirrer.

  • Continue stirring for a specified time (e.g., 1-2 hours) to allow for the complete evaporation of the organic solvent.

  • The formed microspheres are then collected by filtration, washed (e.g., with n-hexane to remove residual oil), and dried in a desiccator.

Characterization of Floating Microspheres

a) Particle Size Analysis: The particle size can be determined using an optical microscope fitted with a stage micrometer. A sample of approximately 100 microspheres is measured, and the average particle size is calculated.

b) Drug Entrapment Efficiency (%EE):

  • Accurately weigh a sample of microspheres (e.g., 50 mg).[11]

  • Crush the microspheres and dissolve them in a suitable solvent (e.g., 0.1 N HCl) that completely dissolves both the drug and the polymer.[11]

  • Stir the solution for an extended period (e.g., 24 hours) to ensure complete drug extraction.[11]

  • Filter the solution to remove any insoluble polymer fragments.

  • Analyze the filtrate for drug content using a UV-Visible spectrophotometer at the drug's λmax.

  • Calculate %EE using the formula: %EE = (Actual Drug Content / Theoretical Drug Content) x 100

c) In Vitro Buoyancy Test:

  • Introduce a known quantity of microspheres into a beaker containing 900 mL of simulated gastric fluid (0.1 N HCl, pH 1.2).

  • The medium is agitated using a paddle at a slow speed (e.g., 50-100 rpm) and maintained at 37°C ± 0.5°C.

  • After a specified time (e.g., 12 hours), the floating and settled portions of the microspheres are collected separately, dried, and weighed.

  • The percentage of floating microspheres is calculated by: %Buoyancy = (Weight of Floating Microspheres / Total Initial Weight of Microspheres) x 100

d) In Vitro Drug Release Study:

  • The study is performed using a USP Type I (basket) or Type II (paddle) dissolution apparatus.[11]

  • A quantity of microspheres equivalent to a specific dose of Ivabradine HCl is placed in 900 mL of 0.1 N HCl dissolution medium.

  • The apparatus is maintained at 37°C ± 0.5°C with a constant paddle speed (e.g., 50 rpm).[1][4]

  • At predetermined time intervals, aliquots (e.g., 5 mL) of the dissolution medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • The samples are filtered and analyzed for Ivabradine HCl content using a UV-Visible spectrophotometer.

Data & Visualizations

Optimized Formulation Data Summary

The following table summarizes the results for optimized batches from different studies to provide a comparative overview.

Study Reference Formulation Code Polymer Used Entrapment Efficiency (%) Buoyancy (%) Particle Size (µm) Drug Release Highlight
Tubati, V. P., et al.[4]F9Eudragit S10088.56 ± 1.1291.42 ± 1.09794 ± 1.43Pulsatile release after a 5-hour lag time.
Shaha, S., et al.[1]F9Ethyl Cellulose91.2 ± 0.8192.10 ± 0.26165.577.9% release in 8 hours.

Diagrams

Experimental_Workflow Experimental Workflow for Microsphere Optimization cluster_prep Formulation & Preparation cluster_eval Characterization & Evaluation cluster_opt Statistical Analysis A 1. Select Variables (Polymer Conc., Stirring Speed) B 2. Prepare Microspheres (Solvent Evaporation) A->B C 3. Yield & Particle Size Analysis B->C D 4. Entrapment Efficiency (%) C->D E 5. In Vitro Buoyancy Test D->E F 6. In Vitro Drug Release Study E->F G 7. Response Surface Methodology F->G H 8. Optimized Formulation G->H H->B Refine Variables Troubleshooting_Buoyancy Troubleshooting Guide: Low Buoyancy Problem Problem: Low or No Buoyancy Cause1 Potential Cause 1: High Polymer Density Problem->Cause1 Cause2 Potential Cause 2: Solid Core Formation Problem->Cause2 Solution1 Solution: Select a polymer with lower density (e.g., Ethyl Cellulose). Cause1->Solution1 Solution2 Solution: Increase solvent evaporation rate. Use a more volatile solvent system. Cause2->Solution2 Solution3 Solution: Incorporate a low-density oil or air during emulsification. Cause2->Solution3 Variable_Influence Influence of Process Variables on Microsphere Properties cluster_IV Independent Variables cluster_DV Dependent Variables (Responses) IV1 Polymer Concentration DV1 Particle Size IV1->DV1 + DV2 Entrapment Efficiency IV1->DV2 + DV4 Drug Release Rate IV1->DV4 - IV2 Stirring Speed IV2->DV1 - IV2->DV2 - IV3 Drug:Polymer Ratio IV3->DV2 - DV3 Buoyancy (%) IV3->DV3 + IV3->DV4 - Legend Legend: '+' : Positive Correlation '-' : Negative Correlation

References

Technical Support Center: Refinement of Ivabradine Administration Protocols to Minimize Adverse Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the administration of Ivabradine, with a focus on minimizing adverse effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects associated with Ivabradine administration?

A1: The most frequently reported adverse effects of Ivabradine are bradycardia (an overly slow heart rate), visual disturbances known as phosphenes (transient bright spots in the visual field), and atrial fibrillation.[1][2] High blood pressure has also been reported.[1]

Q2: What is the standard administration protocol for Ivabradine in clinical research?

A2: The standard protocol for adult subjects typically involves a starting dose of 5 mg twice daily, administered with food.[1][3] The dosage is then adjusted after two weeks based on the resting heart rate, with a target range of 50-60 beats per minute (bpm). The maximum recommended dose is 7.5 mg twice daily.[1][3] For pediatric subjects, dosing is weight-based.[1][4]

Q3: Is there a recommended starting dose for subjects who may be more susceptible to bradycardia?

A3: Yes, for subjects with a history of conduction defects or in whom bradycardia could lead to hemodynamic compromise, a lower starting dose of 2.5 mg twice daily is recommended.[1][5]

Q4: How does food intake affect Ivabradine administration?

A4: Ivabradine should be administered with food, as this can delay absorption by about an hour and increase plasma exposure by 20% to 40%, which may help in reducing visual side effects like phosphenes.[5]

Q5: What is the mechanism behind Ivabradine-induced phosphenes?

A5: Phosphenes are thought to be caused by Ivabradine's inhibition of the Ih current in the retina, which is similar to the If current in the sinoatrial node.[6] This inhibition is believed to alter the filtering of signals in the retinal synapses, leading to the perception of phosphenes, especially in conditions of changing light intensity.[5][7]

Troubleshooting Guides

Issue: Excessive Bradycardia Observed in Experimental Subjects

Q: We have initiated an experiment with Ivabradine at 5 mg twice daily and are observing a heart rate consistently below 50 bpm. How should we proceed?

A: If the resting heart rate drops below 50 bpm or if the subject shows symptoms of bradycardia (e.g., dizziness, fatigue), the dose should be reduced. The standard down-titration step is a reduction of 2.5 mg twice daily.[1] If the current dose is already 2.5 mg twice daily, cessation of the administration should be considered.[1] It is crucial to monitor the heart rate regularly throughout the experiment.

Issue: Subject Reporting Visual Disturbances (Phosphenes)

Q: A subject in our study is reporting transient bright flashes of light. What is the cause, and how can we mitigate this?

A: This phenomenon is known as phosphenes and is a known side effect of Ivabradine, occurring in approximately 14.5% of patients in some studies.[8] It is typically triggered by sudden changes in light intensity.[5] To mitigate this, advise the subject to be cautious in environments with fluctuating light, especially when driving at night.[9] Administering Ivabradine with meals can also help reduce the incidence of phosphenes.[5] In many cases, these visual disturbances are transient and resolve on their own, even with continued administration.[7]

Issue: Atrial Fibrillation Detected During Experiment

Q: We have detected atrial fibrillation in a subject receiving Ivabradine. What is the recommended course of action?

A: If atrial fibrillation occurs, Ivabradine administration should be discontinued.[1] Ivabradine has been associated with an increased risk of atrial fibrillation.[1][10]

Quantitative Data on Adverse Effects

The following tables summarize the incidence of key adverse effects from major clinical trials.

Table 1: Incidence of Bradycardia in a Pivotal Clinical Trial (SHIFT Study)

Treatment GroupSymptomatic BradycardiaAsymptomatic Bradycardia
Ivabradine5.0%6.0%
Placebo1.0%1.0%

Data from the SHIFT trial, which investigated Ivabradine in patients with heart failure.[1]

Table 2: Incidence of Phosphenes in Clinical Trials

Clinical TrialIvabradine GroupPlacebo Group
SHIFT Study3.0%1.0%
BEAUTIFUL Study0.4% (led to withdrawal)0.2% (led to withdrawal)

Data from the SHIFT and BEAUTIFUL trials.[8][11]

Table 3: Comparison of Adverse Events with Different Ivabradine Starting Doses in Japanese Heart Failure Patients

Starting DoseHeart Rate Reduction (beats/min)Phosphenes (mild)Discontinuation due to Heart Failure
2.5 mg twice daily16.6 ± 8.1Reported0
5 mg twice daily16.4 ± 9.6Reported1 patient
Placebo1.7 ± 8.7Not reportedNot reported

This study suggests that a starting dose of 2.5 mg twice daily could be safer while achieving a similar heart rate reduction.[12]

Experimental Protocols

Dose Titration Protocol Based on the SHIFT Trial

This protocol is designed to achieve a target resting heart rate of 50-60 bpm while minimizing the risk of bradycardia.

  • Initiation: Start with a dose of 5 mg of Ivabradine twice daily with meals. For patients with a history of conduction defects or at higher risk for bradycardia, a starting dose of 2.5 mg twice daily is recommended.[1][3][5]

  • Assessment after 2 weeks:

    • If the resting heart rate is greater than 60 bpm, increase the dose to 7.5 mg twice daily.

    • If the resting heart rate is between 50 and 60 bpm, maintain the current dose.

    • If the resting heart rate is less than 50 bpm or the subject experiences symptoms of bradycardia, decrease the dose by 2.5 mg twice daily. If the current dose is 2.5 mg twice daily, consider discontinuing the treatment.[1]

  • Ongoing Monitoring: Continue to monitor the resting heart rate at regular intervals and adjust the dose as needed based on the criteria in step 2. The maximum dose should not exceed 7.5 mg twice daily.[1][3]

Signaling Pathway and Experimental Workflow Diagrams

Ivabradine's Mechanism of Action in Sinoatrial Node Cells

Ivabradine_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular HCN4 HCN4 Channel (If 'Funny' Current) Depolarization Slower Diastolic Depolarization HCN4->Depolarization Reduces slope Ivabradine Ivabradine Ivabradine->HCN4 Inhibits cAMP cAMP cAMP->HCN4 Modulates (facilitates opening) HeartRate Decreased Heart Rate Depolarization->HeartRate Leads to

Caption: Ivabradine selectively inhibits the HCN4 channel, reducing the slope of diastolic depolarization and decreasing heart rate.

Proposed Mechanism of Ivabradine-Induced Phosphenes in Retinal Cells

Phosphene_Mechanism cluster_photoreceptor Photoreceptor Cell cluster_signal_processing Retinal Signal Processing Ih_Channel Ih Channel (HCN Channel in Retina) SignalFiltering Altered Signal Filtering Ih_Channel->SignalFiltering Leads to Ivabradine Ivabradine Ivabradine->Ih_Channel Inhibits Light Sudden Change in Light Light->Ih_Channel Triggers response PathwayImbalance ON/OFF Pathway Imbalance SignalFiltering->PathwayImbalance Phosphenes Perception of Phosphenes PathwayImbalance->Phosphenes

Caption: Ivabradine inhibits the Ih current in retinal cells, leading to altered signal processing and the perception of phosphenes.

Experimental Workflow for Assessing Ivabradine Administration Protocols

Experimental_Workflow start Subject Recruitment (e.g., specific animal model or human volunteers) protocolA Protocol A: Standard Titration (e.g., 5 mg BID start) start->protocolA protocolB Protocol B: Slow Titration (e.g., 2.5 mg BID start) start->protocolB monitoring Continuous Monitoring: - Heart Rate (ECG) - Blood Pressure - Adverse Event Reporting (e.g., visual disturbances) protocolA->monitoring protocolB->monitoring data_analysis Data Analysis: - Compare incidence of bradycardia & phosphenes - Statistical analysis monitoring->data_analysis conclusion Conclusion: Refined protocol with minimized adverse effects data_analysis->conclusion

Caption: A logical workflow for comparing different Ivabradine administration protocols to identify a refined method with fewer adverse effects.

References

Validation & Comparative

A Comparative Analysis of Ivabradine and Beta-Blockers on Heart Rate Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of Ivabradine and beta-blockers on heart rate, supported by experimental data from key clinical trials. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the distinct mechanisms and clinical implications of these two important classes of cardiovascular drugs.

Executive Summary

Ivabradine and beta-blockers are both effective in reducing heart rate, a key therapeutic goal in various cardiovascular conditions. However, they achieve this through fundamentally different mechanisms of action. Ivabradine acts as a specific inhibitor of the If "funny" current in the sinoatrial (SA) node, the heart's natural pacemaker.[1][2][3] This targeted action allows for heart rate reduction without the negative inotropic (contractility) or lusitropic (relaxation) effects associated with beta-blockers.[1] Beta-blockers, in contrast, competitively antagonize the effects of catecholamines at beta-adrenergic receptors, primarily the β1 receptors in the heart, leading to decreased heart rate, contractility, and blood pressure.[4][5][6] This comparative analysis delves into their distinct signaling pathways, presents quantitative data from head-to-head clinical trials, and outlines typical experimental protocols for their evaluation.

Mechanisms of Action and Signaling Pathways

The divergent mechanisms of Ivabradine and beta-blockers are central to their differing clinical profiles.

Ivabradine: Selective If Current Inhibition

Ivabradine's primary target is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the If current in the SA node.[7] By selectively blocking this channel, Ivabradine slows the rate of diastolic depolarization in pacemaker cells, thereby reducing the firing rate of the SA node and consequently lowering the heart rate.[1][2]

Ivabradine_Pathway cluster_SANode Sinoatrial Node Pacemaker Cell HCN_Channel HCN Channel (Funny Current - If) Diastolic_Depolarization Slow Diastolic Depolarization HCN_Channel->Diastolic_Depolarization Contributes to Action_Potential Action Potential Firing Diastolic_Depolarization->Action_Potential Initiates Heart_Rate Heart Rate Action_Potential->Heart_Rate Determines Ivabradine Ivabradine Ivabradine->HCN_Channel Inhibits

Figure 1: Signaling Pathway of Ivabradine.
Beta-Blockers: Adrenergic Receptor Antagonism

Beta-blockers exert their effect by blocking the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to β1-adrenergic receptors in the heart.[4][5] This antagonism inhibits the downstream signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP), leading to a reduction in the slope of phase 4 of the action potential in SA nodal cells, thus slowing the heart rate.[8] Their action also extends to reducing myocardial contractility and blood pressure.[6][9]

Beta_Blocker_Pathway cluster_SANode Sinoatrial Node Pacemaker Cell Beta1_Receptor β1-Adrenergic Receptor G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to HCN_Channel HCN Channel (If) cAMP->HCN_Channel Modulates Heart_Rate Heart Rate HCN_Channel->Heart_Rate Influences Catecholamines Catecholamines (Adrenaline, Noradrenaline) Catecholamines->Beta1_Receptor Activates Beta_Blocker Beta-Blocker Beta_Blocker->Beta1_Receptor Blocks

Figure 2: Signaling Pathway of Beta-Blockers.

Quantitative Comparison from Clinical Trials

The following tables summarize quantitative data from key clinical trials directly comparing the effects of Ivabradine and beta-blockers on heart rate and other hemodynamic parameters.

Table 1: Heart Rate Reduction in Patients Undergoing Coronary CT Angiography
Study Pichler et al. (2012) [1]Meta-analysis (Qiu et al., 2016) [10][11]
Patient Population Patients undergoing coronary CT angiographyPatients undergoing coronary CT angiography
Intervention Ivabradine 15 mg vs. Metoprolol 50 mgIvabradine vs. various beta-blockers
Mean Heart Rate Reduction (beats/min) -11.83 ± 8.6 (Ivabradine) vs. -13.20 ± 7.8 (Metoprolol) (p=NS)Statistically significant greater reduction with Ivabradine (Mean Difference: -4.39)
Mean Percentage Heart Rate Reduction Not ReportedSignificantly higher with Ivabradine (Mean Difference: 7.18%)
Systolic Blood Pressure Reduction (mmHg) -3.95 ± 13.6 (Ivabradine) vs. -13.65 ± 17.3 (Metoprolol) (p<0.001)No significant effect of Ivabradine on systolic or diastolic blood pressure
Table 2: Heart Rate Reduction in Chronic Heart Failure (SHIFT Trial)
Study SHIFT (Systolic Heart failure treatment with the If inhibitor ivabradine Trial) [7][12]
Patient Population Patients with symptomatic chronic heart failure, LVEF ≤35%, and resting heart rate ≥70 bpm
Intervention Ivabradine (titrated to 7.5 mg twice daily) vs. Placebo (on top of standard therapy including beta-blockers)
Mean Heart Rate Reduction at 1 year (corrected for placebo, bpm) 9.1
Primary Endpoint (Cardiovascular death or hospital admission for worsening heart failure) Significantly reduced in the Ivabradine group
Table 3: Heart Rate Control in Stable Angina
Study CONTROL-2 Study [8][13]
Patient Population Patients with stable angina on non-maximal doses of beta-blockers
Intervention Ivabradine + Beta-blocker vs. Beta-blocker uptitration
Mean Heart Rate at 16 weeks (bpm) 61 ± 6 (Ivabradine + BB) vs. 63 ± 8 (BB uptitration) (p=0.001)
Angina-free patients at 16 weeks 50.6% (Ivabradine + BB) vs. 34.2% (BB uptitration) (p<0.001)
Adverse Events 9.4% (Ivabradine + BB) vs. 18.4% (BB uptitration) (p<0.001)

Experimental Protocols

The following outlines a typical experimental design for a head-to-head comparison of Ivabradine and a beta-blocker for heart rate control.

Protocol: A Randomized, Double-Blind, Controlled Trial Comparing Ivabradine and Metoprolol for Heart Rate Reduction Prior to Coronary Computed Tomography Angiography (CTCA)

1. Study Objective: To compare the efficacy and safety of a single oral dose of Ivabradine versus Metoprolol in achieving a target heart rate of <65 beats per minute (bpm) in patients scheduled for CTCA.

2. Study Population:

  • Inclusion Criteria: Adult patients (≥18 years) referred for CTCA with a baseline resting heart rate of ≥70 bpm in sinus rhythm.

  • Exclusion Criteria: Atrial fibrillation, second or third-degree atrioventricular block, severe hypotension (systolic blood pressure <90 mmHg), known hypersensitivity to either drug, severe hepatic or renal impairment, and concomitant use of strong CYP3A4 inhibitors.

3. Study Design: A prospective, randomized, double-blind, parallel-group study.

4. Randomization and Blinding: Eligible patients are randomly assigned in a 1:1 ratio to receive either Ivabradine or Metoprolol. Both patients and investigators are blinded to the treatment allocation.

5. Intervention:

  • Group A (Ivabradine): A single oral dose of 15 mg Ivabradine administered 60-120 minutes before the scheduled CTCA.

  • Group B (Metoprolol): A single oral dose of 50-100 mg Metoprolol succinate administered 60-120 minutes before the scheduled CTCA.

6. Measurements and Endpoints:

  • Primary Efficacy Endpoint: The proportion of patients achieving a heart rate of <65 bpm at the time of CTCA.

  • Secondary Efficacy Endpoints:

    • Mean heart rate reduction from baseline.

    • Time to achieve target heart rate.

    • Image quality of the coronary arteries assessed by a blinded radiologist.

  • Safety Endpoints:

    • Incidence of adverse events, including symptomatic bradycardia and hypotension.

    • Changes in systolic and diastolic blood pressure from baseline.

7. Statistical Analysis: The primary endpoint is analyzed using a chi-squared test. Secondary continuous endpoints are compared using an independent t-test or Mann-Whitney U test, as appropriate. A p-value of <0.05 is considered statistically significant.

Experimental_Workflow Patient_Screening Patient Screening (Baseline HR ≥70 bpm) Randomization Randomization (1:1) Patient_Screening->Randomization Group_A Group A: Ivabradine Administration Randomization->Group_A Group_B Group B: Beta-Blocker Administration Randomization->Group_B HR_Monitoring Heart Rate & Blood Pressure Monitoring Group_A->HR_Monitoring Group_B->HR_Monitoring CTCA Coronary CT Angiography HR_Monitoring->CTCA Data_Analysis Data Analysis (Efficacy & Safety Endpoints) CTCA->Data_Analysis

Figure 3: Typical Experimental Workflow.

Conclusion

Both Ivabradine and beta-blockers are effective agents for heart rate reduction. Ivabradine offers a more targeted approach by selectively inhibiting the If current in the SA node, resulting in heart rate lowering with minimal impact on blood pressure and myocardial contractility.[1] This makes it a valuable alternative, particularly in patients where the negative inotropic and hypotensive effects of beta-blockers are a concern.[14] Beta-blockers, while also effective for heart rate control, have a broader mechanism of action that includes effects on contractility and blood pressure, which can be advantageous in certain clinical scenarios such as post-myocardial infarction. The choice between these agents, or their combination, should be guided by the specific clinical context, patient comorbidities, and therapeutic goals. The data from comparative clinical trials provide a robust evidence base to inform these decisions in both clinical practice and future drug development.

References

Validating the selective action of Ivabradine on If current versus other ion channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selective action of Ivabradine on the If current versus other key cardiac ion channels, supported by quantitative data and experimental protocols.

Ivabradine is a heart rate-lowering agent that selectively inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which carry the "funny" or If current, a key determinant of the pacemaker activity in the sinoatrial (SA) node.[1][2] This selective inhibition of the If current reduces the slope of diastolic depolarization, leading to a dose-dependent decrease in heart rate without significantly affecting myocardial contractility, ventricular repolarization, or blood pressure.[1][2] However, the degree of its selectivity is a critical aspect for understanding its complete pharmacological profile and potential off-target effects. This guide provides a comparative analysis of Ivabradine's action on the If current versus other vital cardiac ion channels, presenting key experimental data and methodologies for a comprehensive evaluation.

Quantitative Comparison of Ivabradine's Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ivabradine for its primary target, the If current (mediated by HCN channels), and several other key cardiac ion channels. Lower IC50 values indicate higher potency.

Ion ChannelPredominant Subtype(s)Tissue/Cell LineIC50 (µM)Reference(s)
If (Funny Current) hHCN4 CHO Cells0.5 [3][4]
hHCN4 HEK 293 Cells2.0 [5][6]
mHCN1 HEK 293 Cells0.94 [5][6]
IKr (Rapid Delayed Rectifier K+ Current) hERG (Kv11.1) hERG expressing cells2.07 (1a isoform) [7][8]
3.31 (1a/1b co-expressed) [7][8]
INa (Fast Na+ Current) hNav1.5 tsA-201 Cells30 [2]
hNav1.2 Not Specified296 ± 11
hNav1.4 Not Specified257 ± 15
ICa,L (L-type Ca2+ Current) hCav1.2 tsA-201 Cells>10 (not statistically significant inhibition)
IKs (Slow Delayed Rectifier K+ Current) hKv7.1 tsA-201 Cells>100
IKur (Ultrarapid Delayed Rectifier K+ Current) hKv1.5 Not Specified29.0 ± 1.9 [9]

Signaling Pathway and Mechanism of Action

Ivabradine's primary mechanism involves the direct blockade of HCN channels in the SA node. This action is use-dependent, meaning it has a higher affinity for the channel in its open state.[5][6] The following diagram illustrates the signaling pathway of Ivabradine's action.

Ivabradine_Mechanism cluster_SANode Sinoatrial (SA) Node Pacemaker Cell Ivabradine_intra Ivabradine (intracellular) HCN4 HCN4 Channel (Open State) Ivabradine_intra->HCN4 If_current If Current (Na+/K+ influx) HCN4->If_current Mediates Diastolic_Depolarization Slow Diastolic Depolarization If_current->Diastolic_Depolarization Initiates Action_Potential Action Potential Firing Diastolic_Depolarization->Action_Potential Triggers Heart_Rate Heart Rate Action_Potential->Heart_Rate Determines Ivabradine_extra Ivabradine (extracellular) Ivabradine_extra->Ivabradine_intra Crosses cell membrane

Caption: Mechanism of Ivabradine action in an SA node pacemaker cell.

Experimental Protocols

The evaluation of Ivabradine's effects on various ion channels predominantly relies on the whole-cell patch-clamp technique . This electrophysiological method allows for the recording of ionic currents through the channels of a single cell.

General Experimental Workflow

The following diagram outlines the typical workflow for assessing the effect of Ivabradine on a specific ion channel expressed in a host cell line.

Experimental_Workflow start Start cell_prep Cell Culture (e.g., HEK293, CHO, tsA-201) expressing target ion channel start->cell_prep patch_clamp Whole-Cell Patch-Clamp Configuration cell_prep->patch_clamp baseline Record Baseline Current patch_clamp->baseline ivabradine_app Apply Ivabradine (various concentrations) baseline->ivabradine_app record_effect Record Current in presence of Ivabradine ivabradine_app->record_effect washout Washout record_effect->washout data_analysis Data Analysis (IC50 determination) washout->data_analysis end End data_analysis->end

Caption: General workflow for patch-clamp analysis of Ivabradine's effects.

Detailed Methodologies

1. Cell Preparation and Heterologous Expression:

  • Cell Lines: Human Embryonic Kidney (HEK) 293 cells, Chinese Hamster Ovary (CHO) cells, or tsA-201 cells are commonly used due to their low endogenous ion channel expression.[3][4][5][6]

  • Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the specific human ion channel subunit(s) of interest (e.g., hHCN4, hERG, hNav1.5).

2. Whole-Cell Patch-Clamp Recordings:

  • Electrophysiological Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Solutions:

    • External (Bath) Solution: Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. The specific composition may vary depending on the ion channel being studied.

    • Internal (Pipette) Solution: Typically contains (in mM): K-gluconate or KCl, MgCl2, HEPES, EGTA, and Mg-ATP, with the pH adjusted to 7.2.

  • Temperature: Experiments are generally conducted at or near physiological temperature (35-37°C).[7][8]

3. Voltage-Clamp Protocols: The specific voltage protocols are designed to elicit the characteristic currents of the channel being investigated and to study the state-dependent block by Ivabradine.

  • For If (HCN4) Current:

    • A series of hyperpolarizing voltage steps are applied from a holding potential (e.g., -40 mV) to various test potentials (e.g., -50 to -140 mV) to activate the channels.[5][6]

    • The use-dependency of the block is assessed by applying repetitive hyperpolarizing pulses.[3][4]

  • For IKr (hERG) Current:

    • A depolarizing prepulse is applied to activate and then inactivate the channels, followed by a repolarizing step to a more negative potential to record the deactivating tail current, which is characteristic of hERG channels.[7][8]

    • A common protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV.

  • For INa (Nav1.5) Current:

    • Fast-inactivating sodium currents are elicited by short depolarizing pulses (e.g., to -10 mV) from a negative holding potential (e.g., -100 mV).[2]

    • The voltage-dependence of inactivation is studied by applying a series of prepulses to different voltages before the test pulse.

4. Data Analysis:

  • Current amplitudes are measured before and after the application of different concentrations of Ivabradine.

  • Concentration-response curves are generated by plotting the percentage of current inhibition against the logarithm of the Ivabradine concentration.

  • The IC50 value and Hill coefficient are determined by fitting the concentration-response data to the Hill equation.

Conclusion

The available experimental data indicates that while Ivabradine is a potent inhibitor of the If current, its selectivity is not absolute. Notably, Ivabradine also inhibits the hERG potassium channel with a similar potency to its primary target, the HCN4 channel.[7][8] This lack of pronounced selectivity between If and IKr is an important consideration in the pharmacological assessment of Ivabradine and the development of future heart rate-lowering agents. The inhibition of other cardiac ion channels, such as Nav1.5 and Kv1.5, occurs at higher concentrations, suggesting a wider therapeutic window for these off-target effects. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of the selective action of Ivabradine and other cardio-active compounds.

References

A Comparative Study on the Cardiac Effects of Ivabradine Hydrobromide and Zatebradine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the cardiac effects of two notable bradycardic agents: Ivabradine hydrobromide and Zatebradine. Both drugs primarily target the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the cardiac pacemaker "funny" current (I_f), playing a crucial role in regulating heart rate. This document summarizes key experimental findings, presents quantitative data in a comparative format, and outlines the methodologies employed in these studies.

Mechanism of Action: Targeting the Cardiac Pacemaker Current

Both Ivabradine and Zatebradine exert their primary pharmacodynamic effect by inhibiting the I_f current in the sinoatrial (SA) node.[1][2][3] This current is a key contributor to the diastolic depolarization phase of the cardiac action potential, and its inhibition leads to a slowing of the heart rate.[1][2][3]

The inhibition of the I_f current by these agents is use-dependent, meaning the blocking effect is more pronounced at higher heart rates.[3][4] This is a clinically significant characteristic, as it implies a greater therapeutic effect when the heart rate is elevated.

Below is a diagram illustrating the signaling pathway of I_f current inhibition.

cluster_0 Sinoatrial Node Cell cluster_1 Pharmacological Intervention HCN HCN Channel If I_f Current (Na+/K+ influx) HCN->If AC Adenylate Cyclase cAMP cAMP AC->cAMP cAMP->HCN Modulates ATP ATP ATP->AC β-adrenergic stimulation Depolarization Diastolic Depolarization If->Depolarization HR Heart Rate Depolarization->HR Ivabradine Ivabradine Ivabradine->HCN Inhibits Zatebradine Zatebradine Zatebradine->HCN Inhibits

Caption: Signaling pathway of I_f current inhibition by Ivabradine and Zatebradine.

Comparative Efficacy on I_f Current Inhibition

A key determinant of the bradycardic potency of these drugs is their affinity for the HCN channels. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

DrugIC50 for I_f Current Inhibition (Cloned Human HCN Channels)IC50 for I_f Current Inhibition (Native Mouse SA Node Cells)
Ivabradine 2.25 µM[1]Not directly reported, but effective block observed at 3 µM[5]
Zatebradine 1.96 µM[1]Not directly reported, but use-dependent block demonstrated[3]

Experimental Protocol: Whole-Cell Patch Clamp for I_f Current Measurement

The IC50 values for I_f current inhibition are typically determined using the whole-cell patch-clamp technique on isolated sinoatrial node cells or cell lines expressing specific HCN channel isoforms.

G cluster_workflow Experimental Workflow A Isolate Sinoatrial Node Cells B Establish Whole-Cell Patch Clamp Configuration A->B C Apply Voltage Clamp Protocol to Elicit I_f Current B->C D Perfuse with Increasing Concentrations of Drug C->D E Record I_f Current Amplitude at Each Concentration D->E F Construct Dose-Response Curve E->F G Calculate IC50 Value F->G

Caption: Workflow for determining IC50 of I_f current inhibition.

A detailed protocol involves the following steps:

  • Cell Isolation: Sinoatrial node cells are enzymatically isolated from animal hearts (e.g., rabbit, mouse).

  • Pipette Preparation: Glass micropipettes with a resistance of 3-5 MΩ are filled with an intracellular solution.

  • Giga-seal Formation: The micropipette is brought into contact with a single sinoatrial node cell, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction ruptures the cell membrane under the pipette tip, allowing electrical access to the cell's interior.

  • Voltage Clamp: The cell's membrane potential is clamped at a holding potential (e.g., -40 mV). A series of hyperpolarizing voltage steps are then applied to elicit the I_f current.

  • Drug Application: The cells are perfused with solutions containing increasing concentrations of Ivabradine or Zatebradine.

  • Data Acquisition and Analysis: The I_f current amplitude is measured at each drug concentration. A dose-response curve is then plotted, and the IC50 value is calculated.

Effects on Myocardial Contractility

A critical aspect of a "pure" bradycardic agent is its lack of significant effects on myocardial contractility.

DrugEffect on Myocardial Contractility
Ivabradine No significant effect on left ventricular contractility at rest or during exercise.[6] In vitro studies on human atrial tissue showed no change in force of contraction at therapeutic concentrations.
Zatebradine No significant change in peak left ventricular systolic pressure or dP/dt in isolated pig hearts.[7]

Experimental Protocol: Langendorff Isolated Heart Preparation

The effect on myocardial contractility is often assessed using an ex vivo Langendorff-perfused heart preparation.

G cluster_workflow Experimental Workflow A Isolate Animal Heart B Mount on Langendorff Apparatus and Initiate Retrograde Perfusion A->B C Insert Pressure Transducer into Left Ventricle B->C D Record Baseline Hemodynamic Parameters (e.g., LVDP, dP/dt) C->D E Administer Drug into the Perfusate D->E F Continuously Record Hemodynamic Parameters E->F G Analyze Changes from Baseline F->G

Caption: Workflow for assessing myocardial contractility using a Langendorff preparation.

The general steps of this protocol are:

  • Heart Excision: The heart is rapidly excised from an anesthetized animal and placed in ice-cold cardioplegic solution.

  • Cannulation: The aorta is cannulated and the heart is mounted on a Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with an oxygenated nutrient solution (e.g., Krebs-Henseleit solution) at a constant pressure and temperature. This forces the aortic valve to close and directs the perfusate into the coronary arteries.

  • Instrumentation: A pressure transducer is inserted into the left ventricle to measure pressure changes.

  • Data Recording: Parameters such as left ventricular developed pressure (LVDP) and the maximal rate of pressure rise (dP/dtmax) are recorded.

  • Drug Administration: Ivabradine or Zatebradine is added to the perfusate at various concentrations.

  • Data Analysis: The effects of the drug on the recorded contractility parameters are analyzed and compared to baseline values.

Electrophysiological Effects Beyond the Sinoatrial Node

While both drugs are selective for the I_f current, they can exhibit other electrophysiological effects, particularly at higher concentrations. A notable difference between Ivabradine and Zatebradine lies in their effect on ventricular repolarization.

DrugEffect on Action Potential Duration (APD) in Rabbit Purkinje Fibers
Ivabradine No significant effect on APD50 and APD90.[8]
Zatebradine Significant increase in APD50 and APD90.[8]

Experimental Protocol: Measurement of Action Potential Duration in Purkinje Fibers

The action potential duration is measured using intracellular microelectrodes in isolated cardiac Purkinje fibers.

G cluster_workflow Experimental Workflow A Isolate Cardiac Purkinje Fibers B Place Fiber in a Tissue Bath with Superfusion A->B C Impale a Fiber with a Glass Microelectrode B->C D Record Baseline Action Potentials at a Fixed Pacing Rate C->D E Superfuse with Drug-Containing Solution D->E F Record Action Potentials after Drug Equilibration E->F G Measure APD at 50% and 90% of Repolarization F->G

Caption: Workflow for measuring action potential duration in Purkinje fibers.

The key steps in this experimental setup are:

  • Tissue Preparation: Purkinje fibers are dissected from the ventricles of an animal heart (e.g., rabbit, dog).

  • Mounting: The fiber is mounted in a tissue bath and superfused with an oxygenated physiological solution at a controlled temperature.

  • Pacing: The fiber is stimulated at a constant frequency using external electrodes to elicit regular action potentials.

  • Microelectrode Impalement: A sharp glass microelectrode filled with a conductive solution (e.g., 3 M KCl) is used to impale a single cell within the Purkinje fiber to record the intracellular potential.

  • Recording: Action potentials are recorded before and after the application of Ivabradine or Zatebradine.

  • Analysis: The action potential duration at 50% (APD50) and 90% (APD90) of repolarization is measured and compared between the control and drug-treated conditions.

Summary of Comparative Cardiac Effects

FeatureThis compoundZatebradine
Primary Mechanism Selective and specific inhibition of the I_f current in the SA node.[2]Inhibition of the I_f current in the SA node.[3]
I_f Inhibition Potency (IC50) 2.25 µM (cloned human HCN channels)[1]1.96 µM (cloned human HCN channels)[1]
Myocardial Contractility No significant effect.[6]No significant effect.[7]
Ventricular Repolarization (APD) No significant effect.[8]Prolongs action potential duration.[8]

Conclusion

Both this compound and Zatebradine are effective heart rate-lowering agents that act through the inhibition of the cardiac pacemaker I_f current. Their potencies for I_f inhibition are comparable. A key differentiator lies in their effects on ventricular repolarization; Ivabradine exhibits a higher degree of selectivity for the SA node with minimal effects on action potential duration, whereas Zatebradine has been shown to prolong ventricular repolarization. This distinction may have implications for their respective clinical applications and safety profiles. Both agents demonstrate a desirable lack of significant direct impact on myocardial contractility. The experimental data presented in this guide provides a foundation for further research and development in the field of cardiac pharmacotherapy.

References

Cross-Validation of Ivabradine's Effects in Different Animal Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiovascular effects of Ivabradine across various animal species, supported by experimental data. Ivabradine, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, effectively reduces heart rate by modulating the "funny" (If) current in the sinoatrial node.[1][2][3] This unique mechanism of action, distinct from beta-blockers and calcium channel blockers, makes it a subject of extensive preclinical research.[4] Understanding its comparative pharmacology in different animal models is crucial for translating preclinical findings to clinical applications.

Quantitative Effects of Ivabradine on Cardiovascular Parameters

The following tables summarize the dose-dependent effects of Ivabradine on key cardiovascular parameters in mice, rats, dogs, rabbits, and pigs.

Table 1: Effect of Ivabradine on Heart Rate (HR)

Animal SpeciesRoute of AdministrationDoseBaseline HR (bpm, approx.)HR Reduction (%)Reference(s)
Mouse Oral (in drinking water)27 mg/kg/day610~20%[5]
Intraperitoneal (i.p.)10 mg/kg550-600Not specified, significant reduction[6]
Rat Oral (gavage)10 mg/kg/dayNot specifiedNot specified, significant recovery in hemodynamic parameters post-MI[7]
Intraperitoneal (i.p.)1 mg/kg~350Significant reduction[8]
Subcutaneous (osmotic pump)8.4 mg/kg/day350-40026-30%[9]
Dog Intravenous (i.v.)0.25 mg/kg~220 (exercising)17%[10][11]
Intravenous (i.v.)0.5 mg/kg~220 (exercising)21%[10][11]
Intravenous (i.v.)1 mg/kg~220 (exercising)32%[10][11]
Oral0.5 mg/kg146Significant reduction 3-12h post-dose[12]
Oral1.0 mg/kg140Significant reduction 3-12h post-dose[12]
Oral2.0 mg/kg144Significant reduction 1-12h post-dose[12]
Rabbit Intravenous (i.v.) (Langendorff)3 µM~18041%[13][14]
Pig Intravenous (i.v.)0.3 mg/kg12328%[15][16]

Table 2: Effect of Ivabradine on Blood Pressure (BP)

Animal SpeciesRoute of AdministrationDoseEffect on Systolic BP (SBP)Effect on Diastolic BP (DBP)Reference(s)
Mouse Oral (in drinking water)27 mg/kg/dayNo significant changeNo significant change[5]
Rat Subcutaneous (osmotic pump)8.4 mg/kg/dayNo change in conscious animalsDecrease in anesthetized animals[9]
Intraperitoneal (i.p.)1 mg/kg/day (14 days)Reduced in hypertensive ratsNot specified[8]
Dog Oral2.0 mg/kgSignificant reductionNot specified[12]
Pig Intravenous (i.v.)0.3 mg/kgNo significant differenceNo significant difference[15][16]

Detailed Experimental Protocols

Mouse Studies

Objective: To assess the effect of Ivabradine on heart rate and blood pressure.

Animal Model: Male Low-Density Lipoprotein Receptor-deficient (LDLR-/-) mice on a C57BL/6 background are commonly used to study cardiovascular effects in the context of atherosclerosis.[5]

Drug Administration: Ivabradine is administered orally, mixed in the drinking water, for a period of several weeks (e.g., 7 weeks). A typical concentration is 162 mg/L, which corresponds to a daily intake of approximately 27 mg/kg.[5] For acute studies, intraperitoneal (i.p.) injection of 10 mg/kg can be used.[6]

Measurements:

  • Heart Rate and Blood Pressure: Non-invasive measurements can be performed using a tail-cuff system. For continuous and more detailed recordings, telemetry is the gold standard.[5][6] Telemetry implants (analog or digital) are surgically placed in the abdominal cavity with electrodes in a Lead II configuration.[6]

  • Echocardiography: Transthoracic echocardiography is used to assess cardiac function, including left ventricular fractional shortening (FS).[17]

Rat Studies

Objective: To evaluate the chronic effects of Ivabradine on cardiovascular parameters in normotensive and hypertensive models.

Animal Model: Wistar-Kyoto (WKY) rats (normotensive) and Spontaneously Hypertensive Rats (SHR) are frequently used.[9] For myocardial infarction models, Sprague-Dawley rats are often employed.[7]

Drug Administration: For chronic administration, osmotic minipumps are implanted subcutaneously to deliver a constant dose, for example, 8.4 mg/kg/day for 28 days.[9] Oral gavage (e.g., 10 mg/kg/day) is another common method.[7] Intraperitoneal injections (e.g., 1 mg/kg) are suitable for shorter-term studies.[8]

Measurements:

  • Hemodynamics: Direct blood pressure measurements are taken via cannulation of the carotid artery in anesthetized animals.[8][18] For conscious animals, tail-cuff plethysmography can be used for systolic blood pressure monitoring.[18]

  • Cardiac Function: Echocardiography is used to determine parameters like left ventricular systolic pressure and end-diastolic pressure.[7]

Dog Studies

Objective: To determine the dose-dependent effects of Ivabradine on heart rate, myocardial oxygen consumption, and hemodynamics, particularly during exercise.

Animal Model: Beagle dogs are a common choice for cardiovascular studies.[12] Studies have been conducted in both healthy dogs and those with naturally occurring degenerative mitral valve disease.[12]

Drug Administration: Ivabradine can be administered intravenously (i.v.) at doses ranging from 0.25 to 1 mg/kg to assess acute effects during exercise.[10][11] Oral administration at doses of 0.5, 1.0, and 2.0 mg/kg is used to evaluate effects over a longer duration.[12]

Measurements:

  • Hemodynamics: Conscious and chronically instrumented dogs are used to measure heart rate, blood pressure, and myocardial oxygen consumption (MVO2).[10][11] MVO2 can be estimated by the rate-pressure product (RPP = Heart Rate x Systolic Blood Pressure).[12]

  • Electrocardiogram (ECG): Holter monitors are used for continuous 24-hour ECG recordings.[12]

Rabbit Studies (Isolated Heart)

Objective: To investigate the direct effects of Ivabradine on the heart, independent of systemic influences.

Experimental Model: The Langendorff-perfused isolated heart model is utilized.[13][14]

Protocol:

  • Rabbits are anesthetized, and their hearts are rapidly excised.

  • The aorta is cannulated, and the heart is retrogradely perfused with a Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, at a constant temperature and pressure.

  • Ivabradine is added to the perfusate at various concentrations (e.g., 0.3, 1, 3 µM).[13][14]

  • Parameters such as heart rate, left ventricular developed pressure, and coronary flow are continuously monitored.

Pig Studies

Objective: To evaluate the hemodynamic effects of Ivabradine in a large animal model, often in the context of acute heart failure or myocardial infarction.

Animal Model: Large White female pigs are frequently used due to their cardiovascular system's similarity to humans.[15][16]

Drug Administration: Ivabradine is typically administered intravenously as a bolus, for instance, at a dose of 0.3 mg/kg.[15][16]

Measurements:

  • Hemodynamics: A Swan-Ganz catheter is placed in the pulmonary artery to measure central venous pressure, cardiac output, pulmonary capillary wedge pressure, and pulmonary artery pressure. Systemic arterial pressure is measured in the ascending aorta.[19][20]

  • Cardiac Function: Echocardiography is performed to assess left ventricular ejection fraction.[21]

Visualizing Ivabradine's Mechanism and Evaluation

Signaling Pathway of Ivabradine

Ivabradine_Signaling_Pathway Ivabradine Ivabradine HCN4 HCN4 Channel (Sinoatrial Node) Ivabradine->HCN4 Inhibits If_current Funny Current (If) (Na+/K+ influx) Diastolic_Depolarization Slowing of Diastolic Depolarization Slope If_current->Diastolic_Depolarization Reduces Heart_Rate Decreased Heart Rate Diastolic_Depolarization->Heart_Rate Leads to Myocardial_O2_Demand Reduced Myocardial Oxygen Demand Heart_Rate->Myocardial_O2_Demand Diastolic_Time Increased Diastolic Perfusion Time Heart_Rate->Diastolic_Time Cardiac_Protection Cardioprotective Effects Myocardial_O2_Demand->Cardiac_Protection Diastolic_Time->Cardiac_Protection

Caption: Mechanism of action of Ivabradine.

Typical Experimental Workflow for Preclinical Evaluation

Ivabradine_Experimental_Workflow Animal_Model Animal Model Selection (e.g., Rat, Dog, Pig) Baseline Baseline Cardiovascular Measurements (ECG, BP, HR, Echo) Animal_Model->Baseline Randomization Randomization Baseline->Randomization Treatment Ivabradine Administration (Specify dose, route, duration) Randomization->Treatment Control Control Group (Placebo/Vehicle) Randomization->Control Monitoring Continuous/Intermittent Monitoring Treatment->Monitoring Control->Monitoring Endpoint Endpoint Measurements (Hemodynamics, Cardiac Function, Biomarkers) Monitoring->Endpoint Data_Analysis Data Analysis and Statistical Comparison Endpoint->Data_Analysis Conclusion Conclusion on Efficacy and Safety Data_Analysis->Conclusion

Caption: A generalized experimental workflow for evaluating Ivabradine's effects.

References

A Comparative Guide to the Efficacy of Ivabradine Hydrobromide and Other HCN Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Ivabradine hydrobromide and other prominent hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blockers, supported by experimental data. The information is tailored for researchers, scientists, and professionals involved in drug development in the cardiovascular field.

Introduction to HCN Channel Blockers

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are the molecular correlate of the "funny" current (If), a key contributor to the spontaneous diastolic depolarization in the sinoatrial node, and thus a primary determinant of heart rate.[1][2] By inhibiting these channels, HCN channel blockers effectively reduce heart rate without significantly impacting myocardial contractility.[3][4] This mechanism of action makes them a valuable therapeutic option for conditions such as chronic stable angina and heart failure.[2][5] Ivabradine is the most clinically advanced and widely studied of these agents.[1][2] Other notable HCN channel blockers include zatebradine, cilobradine, and the research compound ZD7288.[5][6][7]

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of Ivabradine and other HCN channel blockers from various experimental studies.

Table 1: In Vitro Potency on HCN Channel Isoforms
CompoundHCN1 (IC₅₀, µM)HCN2 (IC₅₀, µM)HCN3 (IC₅₀, µM)HCN4 (IC₅₀, µM)SpeciesReference
Ivabradine 0.942.252.252.0human, mouse[8][9]
Zatebradine 1.961.961.961.96human[9]
Cilobradine 0.990.990.990.99human[9]
ZD7288 25.8---human[10]
Table 2: In Vivo Efficacy in Animal Models
CompoundAnimal ModelDosageHeart Rate ReductionCardiac Function EffectsReference
Ivabradine Post-myocardial infarction rats10 mg/kg/daySignificant reductionAttenuated If overexpression[4]
Ivabradine Swine model of acute heart failure0.3 mg/kg (IV)Significant reductionIncreased stroke volume[11][12]
Ivabradine Dogs with congestive heart failure0.3-0.5 mg/kg twice dailySignificant reductionImproved quality of life score[13]
Cilobradine Mice (telemetric ECG)ED₅₀: 1.2 mg/kgDose-dependent-[9]
Zatebradine Mice (telemetric ECG)ED₅₀: 1.8 mg/kgDose-dependent-[9]
Table 3: Clinical Efficacy in Heart Failure (SHIFT Trial)
ParameterIvabradine GroupPlacebo GroupHazard Ratio (95% CI)p-valueReference
Primary Endpoint (CV death or HF hospitalization) --0.82 (0.75-0.90)<0.0001[14][15]
Cardiovascular Death --0.91 (0.80-1.03)0.128[14][15]
Hospitalization for Heart Failure --0.74 (0.66-0.83)<0.0001[14][15]
All-Cause Hospitalization --0.85 (0.78-0.92)0.0003[14][15]

The SHIFT trial was a major clinical study evaluating Ivabradine in patients with chronic heart failure.[14][15]

Table 4: Comparative Side-Effect Profile
Side EffectIvabradineZatebradineCilobradineZD7288Reference
Visual Disturbances (Phosphenes) Reported---[16]
Bradycardia YesYesYesYes[9]
Proarrhythmic Potential Observed at higher dosesObserved at higher dosesObserved at higher doses-[9]
Emesis Reported (3.3% in patients)--Induces emesis in animal models[17][18]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of HCN channel blockers and a typical experimental workflow for their evaluation.

HCN_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular HCN_channel HCN Channel Diastolic_Depolarization Slowing of Diastolic Depolarization HCN_channel->Diastolic_Depolarization Inhibition of If current leads to AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to GPCR GPCR (e.g., β-adrenergic receptor) GPCR->AC Stimulates Ligand Norepinephrine Ligand->GPCR Activates cAMP->HCN_channel Directly binds and modulates gating ATP ATP Ivabradine Ivabradine / Other Blockers Ivabradine->HCN_channel Blocks from intracellular side Heart_Rate Heart Rate Reduction Diastolic_Depolarization->Heart_Rate Results in Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials A1 Heterologous expression of HCN channel isoforms (HEK293 or CHO cells) A2 Whole-cell patch-clamp recording to measure IC₅₀ values A1->A2 Proceed to B2 Action potential and If current recordings A2->B2 Confirmation in native cells B1 Isolation of sinoatrial node cells B1->B2 C2 Administration of HCN channel blocker B2->C2 Progression to animal models C1 Animal models of cardiovascular disease (e.g., heart failure) C1->C2 C3 Measurement of heart rate, cardiac function (echocardiography), and other hemodynamic parameters C2->C3 D1 Phase I-III clinical trials in human subjects C3->D1 Translation to human studies D2 Evaluation of safety, efficacy, and patient-reported outcomes D1->D2

References

A Comparative Guide to the In-Vitro and In-Vivo Efficacy of Ivabradine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro and in-vivo efficacy of Ivabradine hydrobromide, a selective heart rate-lowering agent. The following sections detail its mechanism of action, present quantitative data from key studies, and outline the experimental protocols used to generate this data.

Mechanism of Action

This compound's primary mechanism involves the selective and specific inhibition of the "funny" current (If) within the sinoatrial (SA) node, the heart's natural pacemaker.[1][2][3][4][5] This current is mediated by the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, predominantly the HCN4 isoform in the SA node.[1][3][6] By binding to the intracellular pore of the HCN channel, Ivabradine reduces the influx of sodium and potassium ions, which in turn slows the rate of spontaneous diastolic depolarization.[1][3] This action decreases the firing rate of the SA node, leading to a reduction in heart rate without affecting myocardial contractility, ventricular repolarization, or blood pressure.[2][3][5]

cluster_SANode Sinoatrial (SA) Node Pacemaker Cell HCN4 HCN4 Channel (Funny Current - If) Depolarization Spontaneous Diastolic Depolarization HCN4->Depolarization Na+ / K+ Influx ActionPotential Action Potential Firing Rate Depolarization->ActionPotential Initiates HeartRate Heart Rate ActionPotential->HeartRate Determines Ivabradine Ivabradine Ivabradine->HCN4 Binds & Inhibits (Use-dependent block)

Caption: Ivabradine's signaling pathway in the SA node.

In-Vitro Efficacy

In-vitro studies are crucial for elucidating the direct molecular and cellular effects of Ivabradine, independent of systemic physiological responses. These studies have confirmed its high selectivity for the If current and explored its effects on myocardial tissue.

Quantitative Data: In-Vitro Effects
ParameterConcentrationObservationSource
If Current Inhibition 1.5-3 µM (IC50)50% inhibition of the native If current.[7]
HCN4 Channel Inhibition 2 µM (IC50)50% inhibition of the cloned human HCN4 channel.[7]
Human Atrial Myocardial Contractility 60 nM (Therapeutic)No significant change in force of contraction (94.1 ± 4.5% of baseline).[8]
200 nMNo significant change in force of contraction (101.0 ± 4.1% of baseline).[8]
2 µM (Supratherapeutic)Significant increase in force of contraction (108.9 ± 11.6% of baseline).[8]
Key Experimental Protocol: Myocardial Contractility Assay

This protocol is based on a study investigating the direct inotropic effects of Ivabradine on human atrial tissue.[8]

  • Tissue Preparation: Myocardial tissues are obtained from the right atrial appendages of patients undergoing cardiac surgery. Specimens (approx. 3 mm in length) are dissected.

  • Stabilization: Tissues are mounted in an organ bath containing Krebs–Henseleit buffer and subjected to electrical impulses at a frequency of 75 bpm for 30 minutes to achieve a steady state.

  • Treatment: Stabilized specimens are divided into groups. One group serves as a control (buffer only), while other groups are treated with varying concentrations of Ivabradine (e.g., 60 nM, 200 nM, 2 µM) for 15 minutes.

  • Data Acquisition: Contraction parameters, including force of contraction, passive tension, duration of contraction, time to peak, and time to relaxation, are measured before and after the 15-minute treatment period.

  • Analysis: The relative change in each contraction parameter is calculated and compared between the control and Ivabradine-treated groups using statistical methods like one-way ANOVA.

cluster_workflow In-Vitro Experimental Workflow A 1. Obtain Human Atrial Myocardial Tissue B 2. Dissect Tissue (3 mm specimens) A->B C 3. Mount in Organ Bath (Krebs-Henseleit Buffer) B->C D 4. Electrical Stimulation (75 bpm for 30 min) C->D E 5. Measure Baseline Contraction Parameters D->E F 6. Group Allocation E->F G Control Group (Buffer only) F->G H Ivabradine Groups (60 nM, 200 nM, 2 µM) F->H I 7. Incubate for 15 min G->I H->I J 8. Measure Post-Treatment Contraction Parameters I->J K 9. Analyze Relative Change in Parameters J->K

Caption: Workflow for an in-vitro myocardial contractility study.

In-Vivo Efficacy

In-vivo studies, including animal models and human clinical trials, demonstrate the integrated physiological effects of Ivabradine, confirming its therapeutic efficacy and safety profile in a whole-organism context.

Quantitative Data: In-Vivo Effects (Clinical Trials)
Study PopulationIvabradine DosageKey Efficacy EndpointResultSource
Chronic Stable Angina 7.5 mg twice daily (with atenolol)Change in total exercise duration (4 months)+24.3 seconds (vs. +7.7s for placebo)[9]
Chronic Heart Failure 5-7.5 mg twice dailyReduction in resting heart rateApprox. 10 bpm at rest and during exercise.[3]
Chronic Heart Failure Titrated doseReduction in heart rate-16 bpm from baseline.[10][11]
Coronary Artery Disease Titrated dose (with beta-blocker)Reduction in resting heart rate-15.8 bpm (vs. +0.3 bpm for placebo)[10]
Key Experimental Protocol: Isoproterenol-Induced Myocardial Necrosis Model

This protocol is adapted from a study evaluating the cardioprotective activity of an Ivabradine formulation in an animal model.[12]

  • Animal Model: Wistar albino rats (150–200 g) are used for the experiment.

  • Group Allocation: Animals are divided into multiple groups:

    • Control: Receives normal saline.

    • Negative Control: Receives isoproterenol (85 mg/kg/sc) to induce myocardial ischemia.

    • Standard: Receives a standard marketed preparation of Ivabradine for seven days, followed by isoproterenol injection on the sixth and seventh days.

    • Test: Receives the experimental Ivabradine formulation for seven days, followed by isoproterenol injection on the sixth and seventh days.

  • Drug Administration: The respective treatments are administered for the specified duration.

  • Induction of Necrosis: On the sixth and seventh days, relevant groups receive subcutaneous injections of isoproterenol.

  • Endpoint Analysis: 48 hours after the first isoproterenol administration, rats are sacrificed. Blood samples are collected to measure serum cardiac markers (AST, LDH, CPK). Hearts are removed, weighed, and fixed for histological examination to assess the extent of myocardial necrosis.

cluster_workflow_vivo In-Vivo Cardioprotective Study Workflow A 1. Select Wistar Albino Rats (150-200g) B 2. Acclimatize Animals A->B C 3. Randomize into Groups (Control, Negative Control, Standard, Test) B->C D 4. Daily Treatment Administration (7 days) C->D E 5. Induce Myocardial Necrosis (Isoproterenol 85 mg/kg/sc on Day 6 & 7) D->E F 6. Sacrifice Animals (48h post-first induction) E->F G 7. Endpoint Analysis F->G H Serum Cardiac Markers (AST, LDH, CPK) G->H I Heart Histopathology (Necrosis Assessment) G->I

Caption: Workflow for an in-vivo myocardial necrosis study.

Comparison and Discussion

The in-vitro and in-vivo data for this compound are highly concordant, illustrating a clear translation from molecular mechanism to clinical efficacy.

  • Mechanism to Effect: In-vitro studies confirm that Ivabradine is a potent and selective inhibitor of the If current in pacemaker cells.[7] This selective action is directly responsible for the primary in-vivo effect: a dose-dependent reduction in heart rate.[3]

  • Myocardial Contractility: A key finding is that Ivabradine's cardiac effects are specific to the SA node.[3] In-vitro experiments on human atrial tissue show no significant impact on myocardial contractility at therapeutic concentrations, which aligns with in-vivo observations where Ivabradine does not exhibit negative inotropic effects.[2][5][8] The slight positive inotropic effect seen at supratherapeutic in-vitro concentrations is not observed clinically, highlighting the importance of the drug's safety margin.[8]

  • Pleiotropic Effects: While in-vitro studies define the primary mechanism, in-vivo models and clinical trials have revealed additional, or pleiotropic, effects. These include antiremodeling properties, such as reductions in myocardial fibrosis and inflammation, which are observed in animal models and contribute to the overall clinical benefit in heart failure beyond simple heart rate reduction.[13] These systemic effects are not readily apparent in isolated tissue preparations.

Conclusion

The efficacy of this compound is robustly supported by both in-vitro and in-vivo evidence. In-vitro studies definitively establish its selective mechanism of If channel inhibition. This targeted action translates reliably into the primary in-vivo effect of heart rate reduction, which has been proven effective in managing chronic stable angina and heart failure.[9][10] The lack of significant direct effects on myocardial contractility in both settings underscores its specific and safe pharmacological profile. In-vivo studies further expand on its benefits, revealing positive effects on cardiac remodeling that contribute to its therapeutic value.[13] This comprehensive body of evidence provides a solid foundation for its clinical use and for further research into its broader cardiovascular applications.

References

A Comparative Meta-Analysis of Ivabradine's Efficacy on Cardiovascular Outcomes in Stable Angina

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ivabradine with alternative treatments for stable angina, focusing on cardiovascular outcomes as evidenced by meta-analyses and clinical trials. Detailed experimental methodologies and signaling pathways are presented to support an objective evaluation.

Stable angina pectoris, a primary manifestation of coronary artery disease (CAD), arises from an imbalance between myocardial oxygen supply and demand. Heart rate is a critical determinant of myocardial oxygen consumption.[1] Ivabradine, a selective inhibitor of the If ("funny") current in the sinoatrial (SA) node, offers a unique mechanism for heart rate reduction.[2][3][4][5][6] This guide synthesizes data from major meta-analyses to evaluate the role of ivabradine in managing stable angina and its impact on cardiovascular outcomes compared to other standard antianginal therapies.

Ivabradine's Mechanism of Action

Ivabradine selectively blocks the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the If current in the SA node.[3][4] This inhibition slows the rate of diastolic depolarization, leading to a dose-dependent reduction in heart rate.[3][5] Unlike beta-blockers or calcium channel blockers, ivabradine's action is specific to the SA node, with no significant effects on myocardial contractility, blood pressure, or intracardiac conduction.[3][5] This targeted heart rate reduction decreases myocardial oxygen demand and increases diastolic time, which may improve coronary perfusion.[3][7]

cluster_SA_Node Sinoatrial (SA) Node Pacemaker Cell HCN HCN Channel If_Current If Current (Na+/K+ influx) HCN->If_Current generates Depolarization Spontaneous Diastolic Depolarization If_Current->Depolarization initiates HeartRate Heart Rate Depolarization->HeartRate determines Ivabradine Ivabradine Ivabradine->HCN Selectively Inhibits node_start Records identified through database searching (n = 116) node_screened Records after duplicates removed (n = 105) node_start->node_screened node_excluded1 Records excluded based on title and abstract (n = 94) node_screened:e->node_excluded1:w node_fulltext Full-text articles assessed for eligibility (n = 11) node_screened->node_fulltext node_excluded2 Full-text articles excluded, with reasons (n = 8) - No relevant outcomes - Wrong study design node_fulltext:e->node_excluded2:w node_included Studies included in qualitative synthesis (n = 3) node_fulltext->node_included node_meta Studies included in quantitative synthesis (meta-analysis) (n = 3) node_included->node_meta

References

A Comparative Guide to the Electrophysiological Effects of Ivabradine Salt Forms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ivabradine is a heart rate-lowering agent widely used in the treatment of chronic stable angina pectoris and chronic heart failure. It is available in different salt forms, primarily hydrochloride and oxalate. While both forms are expected to deliver the same active moiety, a direct comparative study on their electrophysiological effects is not extensively available in peer-reviewed literature. This guide provides a comprehensive overview of the known electrophysiological effects of Ivabradine, with the available data predominantly derived from studies on its hydrochloride salt. The information presented herein is intended to serve as a crucial resource for researchers and drug development professionals in the field of cardiovascular pharmacology.

Introduction

Ivabradine's primary mechanism of action is the selective and specific inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the cardiac pacemaker "funny" current (If).[1][2][3] This current is a key determinant of the diastolic depolarization slope in the sinoatrial (SA) node, and its inhibition leads to a reduction in heart rate.[1][2] Unlike many other heart rate-lowering agents, such as beta-blockers and calcium channel blockers, Ivabradine's action is largely confined to the SA node, with no significant effects on myocardial contractility, ventricular repolarization, or blood pressure.[1][3]

This guide synthesizes the available electrophysiological data for Ivabradine, with a focus on its effects on key cardiac parameters. Due to a scarcity of direct comparative studies between the hydrochloride and oxalate salt forms, this document will focus on the well-documented effects of Ivabradine hydrochloride, which is the most studied form.

Comparative Electrophysiological Data

The following tables summarize the key electrophysiological effects of Ivabradine hydrochloride as reported in various preclinical and clinical studies.

Table 1: Effects on Cardiac Electrophysiological Parameters
ParameterEffect of Ivabradine HydrochlorideSpecies/ModelConcentration/DoseReference
Heart Rate Dose-dependent reductionHuman0.2 mg/kg (IV)[4]
Reduction of ~10 bpm at rest and exerciseHumanRecommended doses[1]
QT Interval IncreasedHuman0.2 mg/kg (IV)[4]
Corrected QT (QTc) Interval No significant changeHuman0.2 mg/kg (IV)[4]
PR Interval UnchangedHuman0.2 mg/kg (IV)[4]
QRS Interval UnchangedHuman0.2 mg/kg (IV)[4]
Sinoatrial Conduction Time No significant changeHuman0.2 mg/kg (IV)
Sinus Node Recovery Time IncreasedHuman0.2 mg/kg (IV)[4]
Atrial Refractory Period No significant changeHuman0.2 mg/kg (IV)[4]
Ventricular Refractory Period No significant changeHuman0.2 mg/kg (IV)[4]
Spontaneous Diastolic Depolarization Concentration-dependent decrease in amplitudeDog Purkinje fibers0.1-10 μM[5][6]
Action Potential Firing Rate Reduction in spontaneous rateDog Purkinje fibers0.1-10 μM[5][6]
Maximum Rate of Depolarization (Vmax) Concentration- and frequency-dependent blockDog Purkinje fibers0.1-10 μM[5][6]
Action Potential Duration (APD50) ShortenedDog Purkinje fibersNot specified[5]
Action Potential Duration (APD) Significant prolongation only at high concentrationsHuman ventricular tissue10 μM[5]
Table 2: Effects on Cardiac Ion Channels
Ion ChannelEffect of Ivabradine HydrochlorideIC50Species/ModelReference
HCN Channels (If Current) Inhibition~0.5 - 2.5 μMSinoatrial node cells[7]
hERG (IKr Current) InhibitionNot specifiedNot specified
Nav1.5 (Late INa Current) InhibitionNot specifiedNot specified

Signaling Pathways and Mechanism of Action

Ivabradine's primary electrophysiological effect is mediated through its direct interaction with the HCN channels in the SA node.

Ivabradine_Mechanism cluster_SANode Sinoatrial Node Pacemaker Cell HCN_Channel HCN Channel (I_f Current) Diastolic_Depolarization Spontaneous Diastolic Depolarization HCN_Channel->Diastolic_Depolarization Controls slope Action_Potential Action Potential Firing Diastolic_Depolarization->Action_Potential Initiates Heart_Rate Heart Rate Action_Potential->Heart_Rate Determines Ivabradine Ivabradine Ivabradine->HCN_Channel Selectively Inhibits

Caption: Mechanism of action of Ivabradine on the sinoatrial node.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the electrophysiological effects of Ivabradine.

In Vivo Electrophysiological Study in Humans
  • Objective: To evaluate the effects of a single intravenous administration of Ivabradine on cardiac electrophysiological parameters.

  • Study Design: Open-label, single-dose, non-controlled study.

  • Subjects: Adult patients with normal baseline electrophysiology undergoing catheter ablation for cardiac dysrhythmia.

  • Procedure:

    • Introduce electrode catheters and advance them to the right atrium, the bundle of His, and the right ventricular apex.

    • Perform baseline electrophysiological investigations.

    • Administer a single intravenous dose of Ivabradine (e.g., 0.2 mg/kg) as a slow bolus.

    • Repeat electrophysiological investigations at specified time points (e.g., 30 minutes and 1 hour) after drug administration.

  • Parameters Assessed: Heart rate, QT interval, corrected QT interval (QTc), PR interval, QRS duration, sinoatrial conduction time, sinus node recovery time, and right atrial and ventricular refractory periods.

  • Data Analysis: Use one-way analysis of variance (ANOVA) to assess changes in electrophysiological parameters over time.

Reference:[4]

In Vitro Microelectrode Studies on Isolated Cardiac Preparations
  • Objective: To study the effects of Ivabradine on action potential characteristics in isolated cardiac tissues.

  • Preparations: Dog Purkinje fibers or human ventricular muscle strips.

  • Procedure:

    • Dissect and mount the cardiac preparation in an organ bath superfused with a physiological salt solution (e.g., Tyrode's solution) at a constant temperature (e.g., 37°C).

    • Puncture the tissue with a glass microelectrode to record intracellular action potentials.

    • Stimulate the preparation at a constant cycle length.

    • After a baseline recording period, perfuse the tissue with increasing concentrations of Ivabradine hydrochloride (e.g., 0.1-10 μM).

    • Record changes in action potential parameters.

  • Parameters Assessed: Spontaneous diastolic depolarization amplitude, spontaneous firing rate, maximum rate of depolarization (Vmax), and action potential duration at 50% and 90% repolarization (APD50 and APD90).

Reference:[5][6]

Patch-Clamp Studies on Isolated Cardiomyocytes
  • Objective: To investigate the effects of Ivabradine on specific cardiac ion currents.

  • Preparations: Acutely isolated single ventricular myocytes from animal models (e.g., rabbit) or human cardiac tissue.

  • Procedure:

    • Use the whole-cell patch-clamp technique to record ionic currents.

    • Hold the cell membrane potential at a specific level and apply voltage-clamp protocols to elicit the desired ion current (e.g., If, IKr, INa).

    • Record baseline currents.

    • Superfuse the cell with a solution containing Ivabradine hydrochloride at various concentrations.

    • Record the effects of the compound on the amplitude and kinetics of the ion current.

  • Data Analysis: Construct concentration-response curves to determine the half-maximal inhibitory concentration (IC50).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the electrophysiological properties of a compound like Ivabradine.

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment Patch_Clamp Patch-Clamp on Isolated Myocytes Ion_Channel_Effects Determine Effects on Specific Ion Channels (e.g., I_f) Patch_Clamp->Ion_Channel_Effects Microelectrode Microelectrode Studies on Isolated Tissues AP_Characteristics Assess Changes in Action Potential Parameters Microelectrode->AP_Characteristics Animal_Models Electrophysiological Studies in Animal Models Ion_Channel_Effects->Animal_Models AP_Characteristics->Animal_Models ECG_Analysis Analyze ECG Parameters (HR, QT, PR, etc.) Animal_Models->ECG_Analysis Human_Studies Clinical Electrophysiology Studies in Humans Human_Studies->ECG_Analysis Safety_Profile Evaluate Overall Cardiac Safety and Efficacy ECG_Analysis->Safety_Profile

Caption: General experimental workflow for electrophysiological profiling.

Conclusion

The available scientific literature provides a robust understanding of the electrophysiological effects of Ivabradine, primarily based on studies using the hydrochloride salt. Ivabradine is a selective inhibitor of the If current in the sinoatrial node, leading to a dose-dependent reduction in heart rate without significantly affecting other cardiac electrophysiological parameters. While Ivabradine oxalate is a recognized salt form, there is a clear need for direct comparative studies to ascertain if any subtle differences in their electrophysiological profiles exist. Future research should aim to fill this knowledge gap to provide a more complete picture for drug development and clinical application.

References

Ivabradine's Anti-Arrhythmic Efficacy in Ischemia-Reperfusion: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ivabradine's anti-arrhythmic properties in preclinical ischemia-reperfusion (I/R) models against other established anti-arrhythmic agents. The data presented is compiled from various experimental studies, offering a comprehensive overview of its potential as a cardioprotective agent in the context of ischemic heart disease.

Ivabradine, a selective inhibitor of the If current in the sinoatrial node, has demonstrated significant anti-arrhythmic effects in various animal models of myocardial ischemia and reperfusion. Its primary mechanism of action is a reduction in heart rate, which consequently decreases myocardial oxygen demand and delays the onset of ischemia-induced electrophysiological derangements. This guide synthesizes quantitative data from multiple studies to compare the efficacy of Ivabradine with other classes of anti-arrhythmic drugs.

Comparative Efficacy in Ischemia-Reperfusion Models

The following tables summarize the quantitative outcomes of Ivabradine and other anti-arrhythmic agents in reducing the incidence and duration of ventricular arrhythmias in preclinical models of myocardial ischemia-reperfusion.

Table 1: Ivabradine vs. Control/Placebo in Ischemia-Reperfusion Models

SpeciesModelDrug/DoseIschemia DurationReperfusion DurationEndpointControl/Placebo OutcomeIvabradine OutcomeCitation
RatLAD OcclusionIvabradine (1µM)8 min10 minVF Incidence90%20%[1][2]
RatLAD OcclusionIvabradine (1µM)8 min10 minVT Incidence90%40%[1][2]
PigLAD OcclusionIvabradine (0.5 mg/kg)1 min-VF Threshold-2.9-fold increase[3]
RatNon-reperfused MIIvabradine6 hours-Arrhythmic Mortality33%14%[4]

Table 2: Comparison of Ivabradine with Other Anti-Arrhythmic Agents in Ischemia-Reperfusion Models

SpeciesModelComparator Drug/DoseIschemia DurationReperfusion DurationEndpointComparator OutcomeIvabradine OutcomeCitation
RatNon-reperfused MIMetoprolol6 hours-Arrhythmic Mortality19%14%[4]
RatLAD OcclusionPropranolol--Ischemic InjuryEqual protectionEqual protection[5]

Table 3: Efficacy of Other Anti-Arrhythmic Agents in Ischemia-Reperfusion Models (for indirect comparison)

| Species | Model | Drug/Dose | Ischemia Duration | Reperfusion Duration | Endpoint | Control Outcome | Drug Outcome | Citation | |---|---|---|---|---|---|---|---| | Rat | LAD Occlusion | Amiodarone (5.0 mg/kg) | 7 min | 10 min | Reperfusion VF Incidence | 73% | 20% |[6] | | Rat | LAD Occlusion | Amiodarone (5.0 mg/kg) | 7 min | 10 min | Mortality | 53% | 7% |[6] | | Guinea Pig | Simulated I/R | Lidocaine (5-50 µM) | 15 min | 30 min | Reperfusion Arrhythmia Incidence | 70% | 14.3% - 22.2% |[7] | | Rat | LAD Occlusion | Sotalol (5 and 10 mg/kg, IV) | 5 min | 10 min | Duration of VT/VF | - | Reduced |[8] | | Rat | Ischemic Perfusion | Flecainide (10⁻⁶ M) | - | - | Reperfusion Arrhythmia Incidence | 80% (12/15 hearts) | 20% (3/15 hearts) |[9] | | Rat | Whole heart ischemia | Propafenone (0.3 µg/ml) | 15 min | 30 min | Reperfusion VF Incidence | 100% | 0% |[10] | | Dog | LAD Occlusion | Mexiletine (i.v.) | 25 min | - | Reperfusion Arrhythmia Incidence | 90% | 10% |[11] |

Experimental Protocols

A variety of experimental models have been utilized to investigate the anti-arrhythmic properties of Ivabradine and other agents in the context of ischemia-reperfusion.

Langendorff-perfused Heart Model (Rat): Isolated rat hearts are mounted on a Langendorff apparatus and perfused with Krebs-Henseleit solution. Regional ischemia is induced by ligating the left anterior descending (LAD) coronary artery for a specified period (e.g., 8 minutes), followed by a period of reperfusion (e.g., 10 minutes). Electrocardiograms (ECG) are continuously recorded to monitor for ventricular tachycardia (VT) and ventricular fibrillation (VF).[1][2]

In Vivo Myocardial Infarction Model (Rat): Anesthetized rats undergo a thoracotomy, and the LAD coronary artery is permanently ligated to induce a non-reperfused myocardial infarction. ECG is monitored for an extended period (e.g., 6 hours) to assess arrhythmic events and mortality.[4]

In Vivo Ischemia-Reperfusion Model (Pig): Anesthetized pigs are instrumented for the measurement of hemodynamic and electrophysiological parameters. Acute myocardial ischemia is induced by a 1-minute occlusion of the LAD coronary artery. The ventricular fibrillation threshold (VFT) is determined by delivering electrical stimuli of increasing intensity.[3]

Simulated Ischemia-Reperfusion Model (Guinea Pig): Isolated ventricular muscle preparations are subjected to simulated ischemia (hypoxia, acidosis, hyperkalemia, and glucose-free solution) for a defined period (e.g., 15 minutes), followed by reperfusion with normal Tyrode's solution. Transmembrane action potentials and ECGs are recorded to assess arrhythmias.[7]

Signaling Pathways and Mechanisms of Action

Ivabradine's cardioprotective effects extend beyond simple heart rate reduction and involve complex cellular signaling pathways.

G cluster_0 Ivabradine's Cardioprotective Signaling Ivabradine Ivabradine AMPK AMPK Activation Ivabradine->AMPK SIRT1 SIRT1 Upregulation AMPK->SIRT1 PGC1a PGC-1α Upregulation SIRT1->PGC1a Mito Mitochondrial Biogenesis & Function PGC1a->Mito ROS Reduced Oxidative Stress Mito->ROS Apoptosis Decreased Apoptosis ROS->Apoptosis

Caption: Ivabradine's activation of the AMPK/SIRT1/PGC-1α pathway.

This pathway suggests that Ivabradine promotes mitochondrial health and reduces cellular damage during ischemia-reperfusion, contributing to its anti-arrhythmic effect.[1]

G cluster_1 Experimental Workflow for Ischemia-Reperfusion Model Animal Animal Preparation (e.g., Rat, Pig) Baseline Baseline Recordings (ECG, Hemodynamics) Animal->Baseline Drug Drug Administration (Ivabradine or Comparator) Baseline->Drug Ischemia Induction of Ischemia (e.g., LAD Ligation) Drug->Ischemia Reperfusion Reperfusion Period Ischemia->Reperfusion Analysis Arrhythmia Analysis & Data Collection Reperfusion->Analysis

Caption: A generalized experimental workflow for I/R arrhythmia studies.

Conclusion

The available preclinical data strongly suggest that Ivabradine possesses significant anti-arrhythmic properties in the setting of myocardial ischemia-reperfusion. Its primary mechanism, heart rate reduction, is a well-established strategy for mitigating ischemic damage. Furthermore, emerging evidence points towards additional cardioprotective effects at the cellular level involving key signaling pathways. While direct comparative studies with a broad range of anti-arrhythmic agents are limited, the existing evidence positions Ivabradine as a promising candidate for further investigation as a therapeutic agent to prevent or treat arrhythmias associated with ischemic heart disease. The provided data and experimental outlines can serve as a valuable resource for designing future studies and for the ongoing development of novel anti-arrhythmic therapies.

References

Head-to-head comparison of Ivabradine and Digoxin in atrial fibrillation models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ivabradine and Digoxin in the context of atrial fibrillation (AF) models, focusing on their mechanisms of action, and supported by experimental data from preclinical and translational studies. The information is intended to assist researchers and professionals in drug development in understanding the distinct and overlapping properties of these two agents.

Mechanisms of Action

The fundamental difference in the mechanism of action between Ivabradine and Digoxin dictates their electrophysiological effects in atrial fibrillation.

Ivabradine: Selective Inhibition of the Funny Current (I pacemaker current)

Ivabradine's primary mechanism is the selective inhibition of the "funny" current (If), which is prominent in the sinoatrial (SA) node and also present in the atrioventricular (AV) node.[1][2] This current, carried by HCN channels, is crucial for the spontaneous diastolic depolarization of pacemaker cells.[2] By inhibiting If, Ivabradine slows the rate of diastolic depolarization, thereby reducing the heart rate.[3] In the context of atrial fibrillation, its effect on the AV node is particularly relevant for controlling the ventricular rate.[4][5]

Ivabradine's Signaling Pathway in AV Nodal Cells.
Digoxin: Na+/K+ ATPase Inhibition and Vagal Nerve Stimulation

Digoxin, a cardiac glycoside, exerts its effects through two primary mechanisms.[6] Firstly, it inhibits the Na+/K+-ATPase pump in cardiomyocytes.[7][8] This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger.[6][9] The elevated intracellular calcium enhances cardiac contractility. Secondly, and more pertinent to atrial fibrillation rate control, Digoxin increases vagal tone, which has a parasympathomimetic effect on the heart.[6][10] This increased vagal activity slows conduction through the AV node, thereby reducing the ventricular rate during atrial fibrillation.[6][9]

Digoxin_Mechanism cluster_cardiomyocyte AV Nodal Cell cluster_systemic Systemic Effect Digoxin_Cell Digoxin NaK_ATPase Na+/K+ ATPase Digoxin_Cell->NaK_ATPase Inhibits Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na NaCa_Exchanger Na+/Ca2+ Exchanger Intra_Na->NaCa_Exchanger Reduces activity Intra_Ca ↑ Intracellular Ca2+ NaCa_Exchanger->Intra_Ca AV_Conduction_Systemic Decreased AV Node Conduction Digoxin_Systemic Digoxin Vagal_Nerve Vagal Nerve Stimulation Digoxin_Systemic->Vagal_Nerve Vagal_Nerve->AV_Conduction_Systemic Ventricular_Rate_Systemic Reduced Ventricular Rate in AF AV_Conduction_Systemic->Ventricular_Rate_Systemic

Digoxin's dual mechanism of action.

Experimental Protocols

While no direct head-to-head preclinical studies comparing Ivabradine and Digoxin in the same atrial fibrillation model were identified, this section details the experimental protocols from separate studies on each drug.

Ivabradine in a Canine Model of Age-Related Atrial Fibrillation
  • Objective: To investigate the effects of Ivabradine on the electrophysiological parameters in a dog model of age-related AF.

  • Animal Model: Twelve aging Beagle dogs (8–10 years old) were used.

  • AF Induction: A pacemaker was implanted, and rapid right atrial pacing at 600 beats/min was performed for 2 months to induce the age-related AF model.

  • Experimental Groups: The dogs were randomly divided into an Ivabradine group (n=6) and an aging-AF control group (n=6).

  • Drug Administration: The Ivabradine group received oral Ivabradine capsules at a dose of 4 mg/kg/day for the 2-month pacing period.

  • Electrophysiological Studies: The effective refractory periods (ERPs) of the pulmonary veins and atrium, the duration of AF, and the inducibility of AF were measured.[11]

Ivabradine_Dog_Workflow start Aging Beagle Dogs (n=12) pacemaker Pacemaker Implantation start->pacemaker pacing Rapid Atrial Pacing (600 bpm for 2 months) to induce AF model pacemaker->pacing randomization Randomization pacing->randomization ivabradine_group Ivabradine Group (n=6) 4 mg/kg/day orally for 2 months randomization->ivabradine_group control_group Aging-AF Control Group (n=6) randomization->control_group ep_study Electrophysiological Study (ERP, AF duration, AF inducibility) ivabradine_group->ep_study control_group->ep_study

Experimental workflow for Ivabradine in a canine AF model.
Digoxin in an Aged Rabbit Model of Atrial Fibrillation

  • Objective: To investigate the effects of Digoxin on atrial electrical remodeling and susceptibility to AF in aged rabbits.

  • Animal Model: Twenty aged male New Zealand rabbits were used.

  • Experimental Groups: The rabbits were divided into an aged group (control, n=10) and an aged plus Digoxin group (n=10).

  • Electrophysiological Recordings: In vivo electrocardiograms and monophasic action potentials (MAPs) from the left atrium were recorded. Atrial effective refractory period (AERP) and AF inducibility via programmed electrical stimulation and burst pacing were assessed.

  • Cellular Electrophysiology: L-type calcium current (ICa-L) was recorded in isolated atrial myocytes using the whole-cell patch-clamp technique. Intracellular free Ca2+ was measured using Fluo-3/AM.[12]

Digoxin_Rabbit_Workflow start Aged Male New Zealand Rabbits (n=20) grouping Grouping start->grouping digoxin_group Aged + Digoxin Group (n=10) grouping->digoxin_group control_group Aged Control Group (n=10) grouping->control_group in_vivo_ep In Vivo Electrophysiology (ECG, MAP, AERP, AF inducibility) digoxin_group->in_vivo_ep control_group->in_vivo_ep cell_isolation Atrial Myocyte Isolation in_vivo_ep->cell_isolation patch_clamp Whole-cell Patch Clamp (L-type Ca2+ current) cell_isolation->patch_clamp calcium_imaging Calcium Imaging (Intracellular free Ca2+) cell_isolation->calcium_imaging

Experimental workflow for Digoxin in an aged rabbit AF model.

Quantitative Data Presentation

The following tables summarize the quantitative findings from preclinical and translational studies. It is important to note that direct comparisons between the Ivabradine and Digoxin preclinical data should be made with caution due to the use of different animal models and experimental designs.

Table 1: Effects of Ivabradine in a Canine Model of Age-Related Atrial Fibrillation [11]

ParameterIvabradine Group (at 2 months)Aging-AF Group (at 2 months)p-value
AF Inducing Rate 25%60%0.001
AF Duration (s) 46.60 ± 5.07205.40 ± 1.140.001
ERP Left Auricle (ms) 135.00 ± 3.53122.00 ± 4.470.001
ERP Left Superior Pulmonary Vein (ms) 139.00 ± 4.18129.00 ± 4.080.005

Table 2: Effects of Digoxin in an Aged Rabbit Model of Atrial Fibrillation [12]

ParameterAged + Digoxin GroupAged Groupp-value
Induced Rate of AF 6/84/9<0.01
Frequency Self-Adaptation of AERP 0.81 ± 0.150.67 ± 0.05<0.01
APD90 Significantly shorter-<0.01
ICa-L Current Density (pA/pF at +10mV) 15.45 ± 2.387.03 ± 1.69<0.01
Intracellular Free Ca2+ (µmol/L) 1748 ± 173478.13 ± 87.63<0.01

Table 3: Head-to-Head Comparison in a Translational Clinical Trial in Patients with Permanent Atrial Fibrillation

ParameterIvabradine ArmDigoxin Armp-value
Mean Daytime Heart Rate Reduction (beats/min) 11.619.6<0.001
Primary Safety Endpoint Occurrence 3 patients (8.6%)8 patients (24.2%)0.10

Summary and Conclusion

Ivabradine and Digoxin effectively reduce the ventricular rate in atrial fibrillation through distinct mechanisms. Ivabradine acts by selectively inhibiting the If current in the AV node, a mechanism that is rate-dependent. In contrast, Digoxin's primary effect on rate control is mediated by an increase in vagal tone, supplemented by its cellular effects on ion transport.

Preclinical data, although not from direct head-to-head comparative studies, suggest different electrophysiological profiles. In a canine model, Ivabradine demonstrated a reduction in AF inducibility and duration, along with an increase in atrial ERP. Conversely, in an aged rabbit model, Digoxin was associated with an increased inducibility of AF, which the authors suggest may be related to alterations in calcium handling and atrial electrical remodeling.

A translational clinical trial provides the most direct comparison, indicating that while Digoxin is more effective at reducing the mean daytime heart rate in patients with permanent atrial fibrillation, Ivabradine appears to be better tolerated.

For researchers and drug development professionals, the choice between targeting the If current with agents like Ivabradine or modulating the autonomic nervous system and cellular calcium dynamics with compounds like Digoxin represents two different therapeutic strategies for ventricular rate control in atrial fibrillation. The preclinical data, despite its limitations in direct comparability, highlights potentially different impacts on the underlying atrial substrate, a crucial consideration for the development of novel antiarrhythmic therapies. Further head-to-head studies in standardized preclinical models of atrial fibrillation are warranted to more definitively delineate the comparative electrophysiological effects of these two agents.

References

Safety Operating Guide

Proper Disposal of Ivabradine Hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Ivabradine Hydrobromide in a research environment. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment and Regulatory Overview

This compound is classified as an environmentally hazardous substance.[1][2] Safety Data Sheets (SDS) consistently highlight that it is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative that it is not disposed of via drains, sewers, or regular household garbage.[1]

Disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] These regulations mandate that hazardous chemical waste be managed to protect both human health and the environment.[5] For research institutions, this typically involves collection by the facility's Environmental Health and Safety (EHS) department for subsequent treatment by a licensed chemical destruction plant or controlled incineration.[6][7]

Quantitative Data Summary

The following table summarizes key hazard and regulatory information for this compound, essential for its proper handling and disposal.

ParameterValue / ClassificationSource
UN Number UN3077[1]
Proper Shipping Name Environmentally hazardous substance, solid, n.o.s. (Ivabradine (hydrochloride))[1]
Transport Hazard Class 9 (Miscellaneous dangerous substances and articles)[1]
Aquatic Toxicity Very toxic to aquatic life; Very toxic to aquatic life with long lasting effects[1][2]
Disposal Recommendation Must not be disposed of with household garbage; Do not allow to reach sewage system[1]
Primary Disposal Method Collection by a specialized disposal company; Controlled incineration[6][8]

Experimental Protocols: Disposal Procedures

This section details the step-by-step methodology for the safe disposal of this compound waste in a laboratory setting.

A. Personal Protective Equipment (PPE)

Before handling this compound waste, ensure the following PPE is worn in accordance with good industrial hygiene and safety practices:

  • Eye Protection : Tightly fitting safety goggles with side-shields.[6]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile), inspected prior to use.[6][8]

  • Body Protection : A lab coat or other appropriate protective clothing to prevent skin exposure.[2][6]

  • Respiratory Protection : If dust formation is possible or exposure limits are exceeded, a NIOSH/MSHA-approved respirator should be used.[2][6]

B. Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.[6][9]

  • Remove all sources of ignition.[6][9]

  • Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., diatomite, universal binders).[10]

  • Carefully sweep or collect the absorbed material using spark-proof tools and place it into a suitable, closed, and clearly labeled container for disposal.[6][9]

  • Prevent the spilled material from entering drains or water courses.[2][10]

  • Decontaminate the spill area and equipment.

  • Report the spill to your institution's EHS department.

C. Step-by-Step Disposal Workflow

  • Identify Waste Stream : Identify all materials contaminated with this compound. This includes:

    • Expired or unused pure compound.

    • Contaminated labware (e.g., vials, pipette tips, gloves).

    • Solutions containing this compound.

    • Spill cleanup materials.

  • Segregate Waste : Do not mix this compound waste with non-hazardous trash or other waste streams unless directed by your EHS department. It must be segregated as hazardous chemical waste.

  • Containerize Waste :

    • Place solid waste and spill cleanup materials into a designated, sealable, and chemically compatible hazardous waste container.

    • Collect liquid waste in a separate, sealed, and clearly marked container.

  • Label Container : Label the hazardous waste container clearly. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • Associated hazard warnings (e.g., "Environmentally Hazardous").

    • The date accumulation started.

  • Store Waste : Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until collection. Follow institutional guidelines for storage limits and conditions.

  • Arrange for Disposal : Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[7] The EHS office will coordinate with a licensed chemical waste vendor for final disposal, which is typically high-temperature incineration.[5][7][11]

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound in a research setting.

Caption: this compound Laboratory Disposal Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.